3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol
Description
Properties
IUPAC Name |
1-hydroxy-3,4-dihydro-2,1-benzoxaborinine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEWCFGVNDVQSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2CCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657158 | |
| Record name | 3,4-Dihydro-1H-2,1-benzoxaborinin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19206-51-0 | |
| Record name | 3,4-Dihydro-1H-2,1-benzoxaborinin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-1H-2,1-benzoxaborinin-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Novel 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol Derivatives: Strategies, Mechanisms, and Protocols
A Technical Guide to the Synthesis of Novel 3,4-Dihydro-1H-benzo[c][1][2]oxaborinin-1-ol Derivatives: Strategies, Mechanisms, and Protocols
Abstract
The 3,4-dihydro-1H-benzo[c][1][2]oxaborinin-1-ol scaffold, a six-membered boron-containing heterocycle, represents an emerging area of interest in medicinal chemistry and materials science. As structural analogues and higher homologues of the well-documented benzoxaboroles, these compounds possess unique stereoelectronic properties conferred by the expanded ring system. Their inherent Lewis acidity and capacity for reversible covalent interactions make them attractive candidates for novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing these novel derivatives. We delve into the mechanistic rationale behind key transformations, including intramolecular cyclizations and transition-metal-catalyzed cycloadditions, offering field-proven insights into experimental design. Detailed, step-by-step protocols for flagship synthetic routes are provided, alongside a comparative analysis of their advantages and limitations. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals seeking to explore the synthesis and application of this promising class of boron heterocycles.
Introduction
The Benzo[c][1][2]oxaborinine Scaffold: A Structural Perspective
Boron-containing heterocycles have garnered significant attention in synthetic and medicinal chemistry.[3][4] While the five-membered benzoxaborole ring system has been extensively studied and successfully incorporated into FDA-approved drugs, its six-membered homologue, the 3,4-dihydro-1H-benzo[c][1][2]oxaborinin-1-ol core, is a comparatively underexplored scaffold.
Structurally, these compounds feature a benzene ring fused to a dihydropyran-like ring in which a carbon atom is replaced by a boron atom bearing a hydroxyl group (a boronic acid). This arrangement creates a cyclic hemiboronic ester. The key features dictating the chemistry of this scaffold are:
-
Lewis Acidity: The boron atom possesses a vacant p-orbital, rendering it an effective Lewis acid. This allows for coordination with Lewis bases, a fundamental property exploited in catalysis and molecular recognition.[5]
-
Reversible Covalent Bonding: The boronic acid moiety can react with diols (present in many biological molecules, such as sugars and ribonucleosides) to form stable, yet reversible, five- or six-membered boronate esters.[5] This dynamic covalent chemistry is central to their mechanism of action in many biological contexts.
-
Structural Analogy: The B(OH) group is considered a bioisostere of the carboxylic acid group, but with a higher pKa, which can lead to different binding interactions and improved pharmacokinetic profiles in drug design.[1]
The expansion from a five- to a six-membered ring, when compared to benzoxaboroles, alters the bond angles and conformational flexibility of the heterocyclic system. This modification can significantly impact binding affinities to biological targets and tune the compound's physicochemical properties, such as solubility and metabolic stability, offering a new vector for chemical space exploration.
Significance in Medicinal Chemistry
The proven success of boron-containing drugs, such as the proteasome inhibitor Bortezomib and the antifungal Tavaborole, validates the utility of the boronic acid pharmacophore.[1] Benzoxaboraheterocycles (BOBs) are of increasing interest due to their unique ability to act as "warheads" that form covalent bonds with nucleophilic residues (e.g., serine) in enzyme active sites.[1][6] By developing synthetic routes to the six-membered benzo[c][1][2]oxaborinin-1-ol system, chemists can access novel intellectual property and potentially design inhibitors with differentiated selectivity and potency profiles. The modular synthesis of these complex scaffolds is paramount for building libraries for high-throughput screening and advancing structure-activity relationship (SAR) studies.[6][7]
Key Synthetic Strategies
The synthesis of 3,4-dihydro-1H-benzo[c][1][2]oxaborinin-1-ols is less established than that of their five-membered counterparts. However, several robust strategies can be logically extended or have been specifically developed for their construction.
Intramolecular Cyclization of 2-(2-Hydroxyethyl)phenylboronic Acids
The most direct and conceptually simple approach to the benzo[c][1][2]oxaborinin-1-ol core is the intramolecular condensation (dehydration) of a bifunctional precursor, namely 2-(2-hydroxyethyl)phenylboronic acid.
Causality of Experimental Design: This strategy relies on the thermodynamic favorability of forming a six-membered ring through the elimination of water.[5] The proximity of the hydroxyl and boronic acid groups on the flexible ethyl linker facilitates the cyclization. The reaction is typically promoted by removing water, either through azeotropic distillation (e.g., with toluene using a Dean-Stark apparatus) or by using a chemical dehydrating agent. Alternatively, mild Brønsted or Lewis acid catalysis can be employed to activate the boronic acid for nucleophilic attack by the pendant alcohol.[8]
The key challenge in this approach is the synthesis of the substituted 2-(2-hydroxyethyl)phenylboronic acid precursor, which can be accomplished through multi-step sequences involving palladium-catalyzed cross-coupling reactions.
Rhodium-Catalyzed [2+2+2] Cycloaddition
For the construction of highly substituted and complex benzo[c][1][2]oxaborinin-1-ol derivatives in a single step, transition-metal-catalyzed cycloaddition reactions are exceptionally powerful. A recently developed method utilizes a rhodium-catalyzed [2+2+2] cycloaddition of a diyne with a boron-containing alkyne.[1][6][7]
Causality of Experimental Design: This methodology builds the entire aromatic and heterocyclic core in one convergent operation.[9][10] The reaction proceeds through the formation of a rhodacyclic intermediate from the diyne and the Rh(I) catalyst.[9] Subsequent insertion of the boron-containing alkyne partner and reductive elimination constructs the final product. A critical innovation in this area is the use of a chelating group, such as a propargylic alcohol on the boron-alkyne component, which coordinates to the rhodium center.[1] This chelation effect overcomes the significant steric hindrance imposed by protecting groups on the boron atom (like the MIDA group), which are necessary to prevent side reactions but would otherwise shut down catalysis.[1][6] This chelation-assisted strategy dramatically improves catalytic turnover and makes the reaction synthetically viable.[1]
Radical Borylative Cyclization of 1,6-Dienes
An alternative strategy for forming six-membered rings containing a C-B bond involves the radical cyclization of dienes.[2] In this approach, a boryl radical adds to one of the alkene moieties of a 1,6-diene substrate. The resulting carbon-centered radical then undergoes an intramolecular 6-exo cyclization onto the second alkene, forming the six-membered ring and a new carbon-centered radical, which is subsequently trapped.
Causality of Experimental Design: This method is advantageous for creating saturated carbocyclic and heterocyclic systems with an exocyclic boryl group that can be further functionalized. While not a direct route to the benzo[c][1][2]oxaborinin-1-ol core itself, it provides a powerful method for synthesizing precursors which could then be elaborated to the target scaffold through subsequent aromatization and functional group manipulations. The chemo- and regioselectivity of the initial radical addition are key control elements in this synthesis.[2]
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, including reaction setup, purification, and expected characterization data.
Protocol 3.1: Synthesis via Intramolecular Cyclization
This protocol describes a two-step process: synthesis of the precursor followed by cyclization.
Step A: Synthesis of 2-(2-Hydroxyethyl)phenylboronic acid
-
Materials: 2-Bromophenethyl alcohol, pinacol diboron (B₂pin₂), Pd(dppf)Cl₂, potassium acetate (KOAc), 1,4-dioxane (anhydrous), 1N HCl, ethyl acetate, brine.
-
Procedure: a. To an oven-dried Schlenk flask under an argon atmosphere, add 2-bromophenethyl alcohol (1.0 equiv), B₂pin₂ (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and KOAc (3.0 equiv). b. Add anhydrous 1,4-dioxane via syringe. c. Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor reaction progress by TLC or GC-MS. d. Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. e. Concentrate the filtrate under reduced pressure. The crude product is the pinacol ester. f. To deprotect, dissolve the crude ester in a 10:1 mixture of diethyl ether and water. Add 1N HCl and stir vigorously for 4 hours. g. Separate the layers and extract the aqueous layer with ethyl acetate (3x). h. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude 2-(2-hydroxyethyl)phenylboronic acid.
Step B: Cyclization to 3,4-Dihydro-1H-benzo[c][1][2]oxaborinin-1-ol
-
Materials: 2-(2-Hydroxyethyl)phenylboronic acid, toluene, p-toluenesulfonic acid (p-TsOH, catalytic).
-
Procedure: a. Dissolve the crude boronic acid from Step A in toluene in a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser. b. Add a catalytic amount of p-TsOH (approx. 0.05 equiv). c. Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. d. Continue refluxing until no more water is collected (typically 4-6 hours). e. Cool the reaction mixture to room temperature and concentrate under reduced pressure. f. Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the target compound.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, ¹¹B NMR, and HRMS. The ¹¹B NMR spectrum is particularly informative, with a characteristic chemical shift for the cyclic boronic ester.[11][12][13]
Protocol 3.2: Synthesis via Rh-Catalyzed [2+2+2] Cycloaddition
This protocol outlines the convergent synthesis of a substituted derivative.
-
Materials: 1,6-Heptadiyne (or other suitable diyne, 1.2 equiv), N-methyliminodiacetic acid (MIDA)-protected propargyl boronate (1.0 equiv), [Rh(cod)₂]BF₄ (0.05 equiv), triphenylphosphine (PPh₃, 0.10 equiv), toluene (anhydrous, degassed).
-
Procedure: a. In a glovebox, charge an oven-dried vial with [Rh(cod)₂]BF₄ and PPh₃. b. Add anhydrous, degassed toluene and stir for 10 minutes to pre-form the catalyst. c. In a separate vial, dissolve the MIDA-protected propargyl boronate and the diyne in toluene. d. Transfer the substrate solution to the catalyst solution via syringe. e. Seal the vial and heat to 110 °C for 24 hours. f. Monitor the reaction by LC-MS. g. Upon completion, cool the reaction, concentrate under reduced pressure, and purify directly by silica gel chromatography to isolate the MIDA-protected product. h. To obtain the final 1-ol derivative, dissolve the MIDA-protected compound in a mixture of THF/Methanol and treat with aqueous NaOH (2M) at room temperature for 2 hours. i. Neutralize with 1N HCl, extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify by chromatography or recrystallization.
-
Characterization: Confirm the structure of the complex product using ¹H, ¹³C, and ¹¹B NMR spectroscopy, as well as HRMS. The ¹¹B NMR signal for the MIDA boronate will be distinct from that of the final boronic acid.[1][14]
Visualization of Synthetic Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in the synthesis of these heterocycles.
Diagram 1: General Synthetic Workflow
Caption: Simplified catalytic cycle for the [2+2+2] cycloaddition.
Data Presentation: Comparative Analysis
The choice of synthetic route depends on the desired complexity of the final molecule, scalability, and tolerance to functional groups.
| Parameter | Route A: Intramolecular Cyclization | Route B: [2+2+2] Cycloaddition |
| Versatility | Moderate; substitution pattern dictated by precursor synthesis. | High; modular assembly allows for diverse substitution. [1] |
| Convergence | Linear; multi-step synthesis of precursor required. | Convergent; core is built in a single key step. [6] |
| Typical Yield | 60-80% for cyclization step. | 50-90% for cycloaddition step. [1] |
| Scalability | Generally good for both precursor synthesis and cyclization. | Catalyst cost and loading can be a factor for large scale. [1] |
| Key Reagents | Pd(dppf)Cl₂, B₂pin₂, p-TsOH | [Rh(cod)₂]BF₄, MIDA-boronate |
| ¹¹B NMR Shift (Product) | ~28-32 ppm (trigonal boronic ester) | ~28-32 ppm (trigonal boronic ester) |
Conclusion and Future Outlook
The synthesis of 3,4-dihydro-1H-benzo[c]o[1][2]xaborinin-1-ol derivatives is an advancing field with significant potential. Current state-of-the-art methods, particularly transition-metal-catalyzed cycloadditions, offer highly modular and efficient access to complex and novel scaffolds that were previously difficult to obtain. [1][7]The classical approach via intramolecular cyclization remains a robust and reliable method for simpler, unfunctionalized cores.
Future research in this area will likely focus on several key aspects:
-
Asymmetric Synthesis: Developing enantioselective versions of these synthetic routes to access chiral, single-enantiomer products, which is critical for pharmaceutical applications.
-
Expanded Substrate Scope: Broadening the range of functional groups tolerated in these reactions to enable the synthesis of more complex and drug-like molecules.
-
Novel Methodologies: Exploring other modern synthetic methods, such as photochemical approaches or C-H activation/borylation strategies, to further streamline the synthesis of these valuable heterocycles. [4][15] As the synthetic toolbox expands, so too will the exploration of these compounds in drug discovery, catalysis, and materials science, promising exciting developments in the years to come.
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Introduction: The Benzoxaborole Scaffold - A Privileged Structure in Modern Medicinal Chemistry
An In-Depth Technical Guide to the Mechanism of Action of Benzoxaborole Compounds
Benzoxaboroles represent a class of boron-heterocyclic compounds that have emerged from chemical novelty to a clinically significant pharmacophore.[1] Their versatility has led to the development of new classes of antibacterial, antifungal, antiprotozoal, antiviral, and anti-inflammatory agents.[2][3] Two prominent examples, tavaborole (Kerydin®) for onychomycosis and crisaborole (Eucrisa®) for atopic dermatitis, underscore the therapeutic success of this scaffold.[2][4]
The efficacy of benzoxaboroles is intrinsically linked to the unique chemical properties of the boron atom integrated within the heterocyclic ring. This guide, intended for researchers and drug development professionals, elucidates the core mechanisms of action, explains the causality behind experimental validation, and provides a framework for understanding this versatile class of compounds.
The key to the benzoxaborole mechanism is the boron atom's nature as a mild Lewis acid, containing an empty p-orbital.[5] This allows it to form stable, yet reversible, covalent bonds with nucleophilic groups, particularly the hydroxyl groups of serine residues or diols found in biological molecules.[5][6] The benzoxaborole itself exists in a rapid, dynamic equilibrium in aqueous solution between its cyclic hemiboronic acid form and a ring-opened boronic acid form, with the cyclic structure being strongly favored.[7] This inherent reactivity, combined with favorable drug-like properties such as good water solubility, metabolic stability, and low biotoxicity, makes the scaffold exceptionally well-suited for enzyme inhibition.[2][6]
Primary Mechanism I: Inhibition of Protein Synthesis via Leucyl-tRNA Synthetase (LeuRS)
A predominant mechanism of action for antimicrobial benzoxaboroles is the targeted inhibition of protein synthesis. This is achieved by disrupting the function of aminoacyl-tRNA synthetases (aaRS), enzymes essential for the correct charging of transfer RNA (tRNA) molecules with their corresponding amino acids during gene translation.[5] Specifically, many antifungal and antibacterial benzoxaboroles are potent inhibitors of leucyl-tRNA synthetase (LeuRS).[5][8]
The Oxaborole tRNA Trapping (OBORT) Mechanism
The inhibition of LeuRS by benzoxaboroles such as the antifungal tavaborole is not a simple competitive binding event. Instead, it follows a sophisticated and highly specific mechanism known as Oxaborole tRNA Trapping (OBORT).[9][10] LeuRS enzymes possess two key functional sites: a catalytic site for attaching leucine to its cognate tRNA (tRNALeu) and a separate editing site (also known as the CP1 domain) that proofreads and hydrolyzes incorrectly charged tRNAs to maintain translational fidelity.[11][12]
The OBORT mechanism proceeds as follows:
-
The benzoxaborole compound enters the editing site of the LeuRS enzyme.[13]
-
When a molecule of tRNALeu also enters the editing site, the boron atom of the benzoxaborole forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (A76) of the tRNALeu.[8][10]
-
This stable benzoxaborole-tRNALeu adduct becomes trapped within the editing site, effectively locking the enzyme in a non-productive state.[11]
-
By sequestering the enzyme in this trapped complex, the benzoxaborole prevents the catalytic turnover and synthesis of leucyl-tRNALeu, leading to the cessation of protein synthesis and ultimately, fungal or bacterial cell death.[11][14]
A key feature of this mechanism is its selectivity. For instance, tavaborole exhibits a greater than 1,000-fold higher affinity for the fungal LeuRS compared to the human equivalent, providing a wide margin of safety.[15]
Experimental Validation Protocol: LeuRS Inhibition
To validate that a benzoxaborole compound acts via LeuRS inhibition, a multi-step, self-validating experimental workflow is essential.
1. In Vitro Enzyme Inhibition Assay:
-
Objective: To determine the direct inhibitory activity of the compound against purified LeuRS enzyme and to elucidate the kinetic mechanism.
-
Methodology:
-
Enzyme Preparation: Express and purify recombinant fungal/bacterial and human LeuRS enzymes.
-
Assay Principle: Monitor the ATP-PPi exchange reaction or the aminoacylation of tRNALeu, typically using a radioactivity-based assay with [14C]-leucine or a fluorescence-based assay.[13]
-
Procedure: a. Set up reaction mixtures containing buffer, ATP, MgCl₂, tRNALeu, and varying concentrations of the benzoxaborole inhibitor. b. Initiate the reaction by adding the LeuRS enzyme and [14C]-leucine. c. Incubate for a defined period at an optimal temperature (e.g., 30°C). d. Stop the reaction by precipitating the tRNA onto filter paper using trichloroacetic acid (TCA). e. Wash the filters to remove unincorporated [14C]-leucine. f. Quantify the radioactivity on the filters using a scintillation counter to measure the amount of charged leucyl-tRNALeu formed.
-
Data Analysis: Plot the reaction velocity against inhibitor concentration to determine the IC₅₀ value. Perform kinetic studies by varying both substrate (leucine, ATP, tRNALeu) and inhibitor concentrations to determine the mode of inhibition (e.g., uncompetitive, consistent with the OBORT mechanism).[13]
-
2. Cell-Based Protein Synthesis Assay:
-
Objective: To confirm that the compound inhibits protein synthesis within intact fungal or bacterial cells.
-
Methodology:
-
Cell Culture: Grow the target organism (e.g., S. cerevisiae, E. coli) to mid-log phase.
-
Treatment: Expose the cells to various concentrations of the benzoxaborole compound for a short period.
-
Radiolabeling: Add a radiolabeled amino acid, such as [14C]-leucine, to the culture medium.[12]
-
Incubation: Allow the cells to incorporate the radiolabel into newly synthesized proteins.
-
Harvesting & Lysis: Harvest the cells, wash them, and lyse them to release the cellular proteins.
-
Quantification: Precipitate the proteins using TCA, collect them on a filter, and measure the incorporated radioactivity.
-
Data Analysis: A dose-dependent decrease in radioactivity confirms the inhibition of protein synthesis in a cellular context.
-
Primary Mechanism II: Modulation of Inflammation via Phosphodiesterase 4 (PDE4) Inhibition
The second well-established mechanism for benzoxaboroles is anti-inflammatory, exemplified by crisaborole. This action is mediated through the inhibition of phosphodiesterase 4 (PDE4), an enzyme highly expressed in keratinocytes and immune cells.[16][17]
The cAMP-Mediated Anti-Inflammatory Pathway
PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger molecule that regulates inflammation.[18] Overactivity of PDE4 in immune cells leads to lower levels of cAMP, which in turn promotes the production of pro-inflammatory cytokines that drive diseases like atopic dermatitis.[19][20]
The mechanism of crisaborole is as follows:
-
Crisaborole penetrates the skin and enters inflammatory cells (e.g., T-cells, monocytes).[19]
-
The boronic acid moiety of the benzoxaborole interacts with and chelates the bimetal (Zn²⁺ and Mg²⁺) center within the catalytic site of the PDE4 enzyme.[21] This binding event blocks the enzyme's ability to hydrolyze cAMP.
-
Inhibition of PDE4 leads to an accumulation of intracellular cAMP.[16][19]
-
Elevated cAMP levels activate downstream signaling pathways, such as phosphorylation of the cAMP response element-binding protein (CREB), which ultimately suppresses the transcription and release of multiple pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-4, IL-5, IL-13, IL-17, IL-23), and interferon-gamma (IFN-γ).[21][22]
-
This reduction in inflammatory mediators alleviates the signs and symptoms of atopic dermatitis, such as erythema (redness) and pruritus (itching).[19][23]
Experimental Validation Protocol: PDE4 Inhibition
Confirming a benzoxaborole's anti-inflammatory effect via PDE4 inhibition requires demonstrating target engagement and downstream functional consequences.
1. In Vitro PDE Isoform Selectivity Assay:
-
Objective: To measure the compound's inhibitory potency against PDE4 and its selectivity over other PDE isoforms.
-
Methodology:
-
Enzyme Source: Use commercially available recombinant human PDE enzymes (PDE1 through PDE11).
-
Assay Principle: A common method is a two-step enzymatic reaction where PDE hydrolyzes cAMP to AMP. Then, 5'-nucleotidase is added to convert AMP to adenosine, which is detected by a fluorescent probe.
-
Procedure: a. In a microplate, add the specific PDE enzyme, the benzoxaborole compound at various concentrations, and cAMP. b. Incubate to allow for cAMP hydrolysis. c. Add 5'-nucleotidase and the fluorescent detection reagent. d. Measure fluorescence to determine the remaining cAMP.
-
Data Analysis: Calculate IC₅₀ values for each PDE isoform. A high potency against PDE4 isoforms (A, B, C, D) and significantly lower potency against other isoforms demonstrates target selectivity.[22][24]
-
2. Cell-Based Cytokine Release Assay:
-
Objective: To verify that PDE4 inhibition in a relevant cell type translates to a functional anti-inflammatory response.
-
Methodology:
-
Cell Source: Use human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line like THP-1.
-
Procedure: a. Pre-incubate the cells with increasing concentrations of the benzoxaborole compound. b. Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production. c. After an incubation period (e.g., 18-24 hours), collect the cell culture supernatant.
-
Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as TNF-α, in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: A dose-dependent reduction in TNF-α release confirms the compound's anti-inflammatory activity at a cellular level.[21]
-
| Parameter | Tavaborole (LeuRS Inhibitor) | Crisaborole (PDE4 Inhibitor) |
| Primary Target | Fungal Leucyl-tRNA Synthetase | Human Phosphodiesterase 4 |
| Therapeutic Area | Antifungal (Onychomycosis) | Anti-inflammatory (Atopic Dermatitis) |
| Core Mechanism | Inhibition of Protein Synthesis | Upregulation of cAMP, Cytokine Suppression |
| Molecular Interaction | Covalent adduct with tRNA in editing site | Chelation of bimetal ions in catalytic site |
| Typical IC₅₀ | ~0.1 µM (vs. M. tuberculosis LeuRS)[8] | ~0.06 µM (vs. PDE4B)[24] |
Emerging Mechanisms and Future Outlook
The versatility of the benzoxaborole scaffold extends beyond LeuRS and PDE4. Research has identified its potential to inhibit a range of other crucial enzymes, highlighting its promise for future drug development.[3][5] These targets include:
-
Bacterial β-lactamases: Offering a strategy to overcome antibiotic resistance.[5]
-
Viral Proteases: Including those from HCV, Dengue virus, and SARS-CoV-2, presenting new antiviral possibilities.[5][25]
-
Serine Proteases: The ability of the boron atom to reversibly interact with active site serine residues makes this a broad and attractive target class.[5][6]
The demonstrated success of tavaborole and crisaborole has validated the benzoxaborole as a privileged scaffold in medicinal chemistry. Its unique ability to engage targets through reversible covalent interactions provides a powerful tool for designing potent and selective inhibitors. Continued exploration of this chemical space, guided by a deep understanding of its underlying mechanisms of action, is poised to deliver a new generation of therapeutics to address pressing medical needs in infectious disease, oncology, and inflammation.[1][3]
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EUCRISA® (crisaborole) ointment 2% HCP Site. (n.d.). Mechanism of Action. Retrieved from [Link]
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Adamczyk-Woźniak, A., et al. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 119(7), 4438-4494. Retrieved from [Link]
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Dong, C., et al. (2016). Treatment of Skin Inflammation with Benzoxaborole Phosphodiesterase Inhibitors: Selectivity, Cellular Activity, and Effect on Cytokines Associated with Skin Inflammation and Skin Architecture Changes. Journal of Pharmacology and Experimental Therapeutics, 358(3), 413-422. Retrieved from [Link]
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Bhatia, A., & Kanish, B. (2015). An upcoming drug for onychomycosis: Tavaborole. Indian Dermatology Online Journal, 6(5), 370-373. Retrieved from [Link]
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Jackson, J. M., & Fowler, J. (2018). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. The Journal for Nurse Practitioners, 14(4), 289-296. Retrieved from [Link]
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Zeichner, J. A., & Gold, L. S. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Clinical, Cosmetic and Investigational Dermatology, 8, 593-599. Retrieved from [Link]
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O'Hanlon, N., et al. (2022). A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity. Antimicrobial Agents and Chemotherapy, 66(1). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Tavaborole. PubChem Compound Summary for CID 11499245. Retrieved from [Link]
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Li, R., et al. (2013). Discovery of a potent benzoxaborole-based anti-pneumococcal agent targeting leucyl-tRNA synthetase. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 9), 1761-1770. Retrieved from [Link]
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Imin, N., et al. (2020). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 6(10), 2796-2807. Retrieved from [Link]
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National Eczema Association. (n.d.). FAQ – Eucrisa (Crisaborole). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Crisaborole. PubChem Compound Summary for CID 44591583. Retrieved from [Link]
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Sonoiki, E., et al. (2017). Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase. Antimicrobial Agents and Chemotherapy, 61(4). Retrieved from [Link]
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Dagorne, S., et al. (2021). Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials. Chemical Reviews, 121(24), 15335-15392. Retrieved from [Link]
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Nocentini, A., & Supuran, C. T. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opinion on Therapeutic Patents, 28(7), 543-554. Retrieved from [Link]
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Huličiak, M., et al. (2023). Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][5][19]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. Molecules, 28(15), 5851. Retrieved from [Link]
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Li, H., et al. (2021). Design, synthesis and biological evaluation of novel benzoxaborole derivatives as potent PDE4 inhibitors for topical treatment of atopic dermatitis. European Journal of Medicinal Chemistry, 213, 113175. Retrieved from [Link]
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ResearchGate. (2016). (PDF) Treatment of skin inflammation with benzoxaborole PDE inhibitors: selectivity, cellular activity, and effect on cytokines associated with skin inflammation and skin architecture changes. Retrieved from [Link]
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Snieckus, V., et al. (2017). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. Organic Letters, 19(19), 5268-5271. Retrieved from [Link]
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ResearchGate. (n.d.). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. Retrieved from [Link]
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Sreeramulu, S., et al. (2022). Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. RSC Medicinal Chemistry, 13(10), 1239-1245. Retrieved from [Link]
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Oncodesign Services. (n.d.). Covalent drugs and the potential of benzoxaboroles. Retrieved from [Link]
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Oncodesign Services. (n.d.). Recent trends in drug discovery of covalent binders: can we move beyond cysteine?. Retrieved from [Link]
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Liu, W., et al. (2014). Targeting Biomolecules with Reversible Covalent Chemistry. Chembiochem, 15(7), 931-936. Retrieved from [Link]
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crystal structure analysis of 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol
An In-Depth Technical Guide to the Crystal Structure Analysis of 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol
Foreword: The Structural Significance of Benzoxaborinines
The benzo[c]oxaborinin scaffold, a six-membered heterocyclic system containing boron and oxygen fused to a benzene ring, represents a critical class of organoboron compounds. Unlike their well-studied five-membered benzoxaborole cousins—some of which are clinically approved drugs like Tavaborole and Crisaborole—the structural and electronic properties of the six-membered ring system are less explored but hold immense potential in medicinal chemistry and materials science.[1][2] The title compound, 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol, serves as a fundamental model for this class. Its analysis via single-crystal X-ray diffraction is not merely an academic exercise; it is the definitive method to elucidate the three-dimensional atomic arrangement, conformation, and intermolecular interactions that govern its physicochemical properties and biological activity.[3] This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this molecule, from synthesis to final structural validation, intended for researchers and professionals in drug development and chemical sciences.
Synthesis and Crystallization: The Genesis of a Suitable Crystal
The prerequisite for any crystallographic analysis is the generation of high-quality single crystals. The journey begins with a robust synthetic route followed by a meticulous crystallization protocol. The quality of the crystal is paramount, as it directly dictates the quality of the diffraction data and the ultimate accuracy of the structural model.[4]
Synthetic Strategy: A Plausible Pathway
Based on established methodologies for related boron heterocycles, a reliable synthesis of 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol can be achieved from 2-(2-bromoethyl)benzaldehyde. The process involves a lithium-halogen exchange, reaction with a trialkyl borate, and subsequent acidic workup, which induces intramolecular cyclization to yield the target compound. This method is adapted from syntheses of other boron heterocycles where an ortho-functionalized phenylboronic acid is generated in situ and cyclizes.[5]
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2-(2-bromoethyl)benzaldehyde (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Lithiation: Stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate is critical.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the solution, maintaining the temperature at -78 °C.
-
Warming and Quenching: Allow the mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis & Cyclization: Quench the reaction by adding 1 M HCl. The acidic conditions facilitate hydrolysis of the borate ester and promote the intramolecular cyclization to form the 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol.
-
Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography, though for crystallization, direct recrystallization of the crude solid is often preferable to avoid introducing amorphous material.
The Art of Crystallization
Obtaining diffraction-quality crystals is often the most challenging experimental step. For benzoxaboroles and related compounds, slow evaporation or vapor diffusion are effective techniques. The choice of solvent is critical; it must provide moderate solubility for the compound and be sufficiently volatile.
Experimental Protocol: Crystallization
-
Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures with hexane or water).
-
Slow Evaporation: Prepare a near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at room temperature.
-
Vapor Diffusion: Dissolve the compound in a small amount of a good solvent (e.g., acetone). Place this vial inside a larger, sealed jar containing a poor solvent (e.g., hexane) in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystal growth.
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in each dimension, with clear facets and no visible defects) have formed, carefully harvest them using a nylon loop.
Single-Crystal X-ray Diffraction: From Crystal to Data
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule.[3] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Overall Workflow
The workflow from a harvested crystal to a refined structure is a systematic process involving both experimental data collection and computational analysis.
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Spectroscopic Characterization of Benzoxaboroles: An In-depth Technical Guide for Drug Development Professionals
Abstract
Benzoxaboroles have rapidly emerged as a privileged scaffold in medicinal chemistry, leading to the development of FDA-approved drugs such as the antifungal tavaborole (Kerydin®) and the anti-inflammatory crisaborole (Eucrisa®)[1][2][3][4]. Their unique chemical and biological properties, largely dictated by the boron atom within the heterocyclic ring, necessitate a robust and multi-faceted analytical approach for unequivocal structural elucidation and characterization. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—as applied to the comprehensive analysis of benzoxaboroles. It is designed to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical insights required to confidently characterize these promising therapeutic agents.
Introduction: The Rise of Benzoxaboroles in Medicinal Chemistry
Benzoxaboroles are a class of boron-containing heterocyclic compounds characterized by a boronic acid incorporated into a bicyclic system. This structural motif confers desirable physicochemical and drug-like properties, including low biotoxicity and good water solubility[3][4][5]. The Lewis acidic nature of the boron atom is central to their biological activity, often enabling covalent interactions with target enzymes[6][7]. The ability to precisely characterize the structure, purity, and stability of these molecules is paramount throughout the drug discovery and development pipeline. NMR and MS are indispensable tools in this endeavor, providing complementary information to paint a complete picture of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, and benzoxaboroles are no exception. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a detailed map of the atomic connectivity and chemical environment within the molecule.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR provides information about the number, connectivity, and chemical environment of protons in a molecule. For a typical unsubstituted benzoxaborole, the spectrum will exhibit distinct signals for the aromatic protons and the methylene (-CH₂-) protons of the oxaborole ring.
-
Aromatic Region (δ 7.0-8.0 ppm): The protons on the benzene ring typically appear in this region. The specific chemical shifts and coupling patterns are highly dependent on the substitution pattern of the aromatic ring.
-
Methylene Protons (δ ~5.0 ppm): The two protons of the CH₂ group in the oxaborole ring are diastereotopic and often appear as a singlet or a pair of doublets, depending on the solvent and the presence of chiral centers. The chemical shift of these protons is a key indicator of the cyclic form of the benzoxaborole[8]. In the open-chain boronic acid form, these protons would be expected at a significantly different chemical shift.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. While less sensitive than ¹H NMR, it is crucial for confirming the carbon skeleton and identifying the presence of quaternary carbons.
-
Aromatic Carbons (δ 120-155 ppm): The carbon atoms of the benzene ring resonate in this region.
-
Methylene Carbon (δ ~70 ppm): The carbon of the CH₂ group in the oxaborole ring typically appears in this range.
-
Boron-Bound Carbon (C-B): The carbon atom directly attached to the boron is often broad and may be difficult to observe due to quadrupolar relaxation of the adjacent ¹¹B nucleus.
¹¹B NMR Spectroscopy: The Definitive Signature of Benzoxaboroles
The presence of boron makes ¹¹B NMR an exceptionally informative technique for characterizing benzoxaboroles. Boron has two NMR-active isotopes, ¹¹B (I=3/2, 80.1% natural abundance) and ¹⁰B (I=3, 19.9% natural abundance), with ¹¹B being the more sensitive and commonly observed nucleus[9][10].
The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination state. In the trigonal planar (sp²) hybridized state, as in the neutral benzoxaborole, the ¹¹B signal typically appears around δ 28-32 ppm [1]. Upon coordination with a Lewis base, such as a hydroxyl group from a biological target or a solvent molecule, the boron atom becomes tetracoordinate (sp³) and anionic, resulting in a significant upfield shift to approximately δ 5-15 ppm [9][11]. This change in chemical shift is a powerful tool for studying the interaction of benzoxaboroles with biological molecules and for monitoring their dynamic equilibrium in solution[8][9].
Table 1: Typical NMR Chemical Shift Ranges for Unsubstituted Benzoxaborole
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 |
| Methylene (O-CH₂-Ar) | ~5.0 | |
| Hydroxyl (B-OH) | Variable, often broad | |
| ¹³C | Aromatic (Ar-C) | 120 - 155 |
| Methylene (O-CH₂-Ar) | ~70 | |
| Boron-bound (Ar-C-B) | ~150 (often broad) | |
| ¹¹B | Trigonal (sp²) Boron | 28 - 32 |
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the benzoxaborole compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a mixture like acetone-d₆:D₂O for improved solubility) in a standard 5 mm NMR tube[1][8].
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and match the probe for ¹H, ¹³C, and ¹¹B frequencies.
-
Shim the magnetic field to achieve good line shape and resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 32-64 scans, 1-2 second relaxation delay.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, 2-5 second relaxation delay.
-
Reference the spectrum to the solvent peak.
-
-
¹¹B NMR Acquisition:
-
Acquire a one-dimensional ¹¹B spectrum.
-
Typical parameters: 128-512 scans, 0.5-1 second relaxation delay.
-
Use a broad spectral width to ensure the signal is observed.
-
Reference the spectrum externally to BF₃·OEt₂ (δ 0.0 ppm).
-
-
2D NMR Experiments (Optional but Recommended):
-
Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to confirm assignments and establish connectivity.
-
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions[12][13].
Ionization Techniques
For benzoxaboroles, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed to minimize fragmentation in the ion source and preserve the molecular ion.
-
Electrospray Ionization (ESI): ESI is a gentle ionization method that is well-suited for polar molecules like benzoxaboroles. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) with ESI can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is often used for larger molecules but can also be applied to smaller molecules like benzoxaboroles, particularly when they are part of a larger complex.
Fragmentation Analysis: Deciphering the Molecular Blueprint
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion and analyze the resulting fragment ions. This provides valuable structural information. The fragmentation of benzoxaboroles is influenced by the stability of the heterocyclic ring and the nature of any substituents.
Common fragmentation pathways for benzoxaboroles include:
-
Loss of H₂O: The hydroxyl group on the boron atom can be readily lost as a neutral water molecule.
-
Loss of CO: Cleavage of the oxaborole ring can lead to the loss of carbon monoxide.
-
Cleavage of Substituents: Any substituents on the aromatic ring will also undergo characteristic fragmentation.
The specific fragmentation pattern serves as a molecular fingerprint that can be used to confirm the identity of a known benzoxaborole or to help elucidate the structure of a novel derivative.
Experimental Protocol: Obtaining Meaningful Mass Spectra
-
Sample Preparation: Prepare a dilute solution of the benzoxaborole (typically 1-10 µM) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide may be added to promote ionization in positive or negative mode, respectively.
-
Instrument Setup:
-
Use a mass spectrometer equipped with an ESI or MALDI source.
-
Calibrate the instrument using a known standard to ensure accurate mass measurements.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the m/z of the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain a fragmentation spectrum. This involves isolating the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
-
-
Data Analysis:
-
Determine the elemental composition from the accurate mass of the molecular ion.
-
Propose fragmentation pathways to explain the observed fragment ions, which helps to confirm the proposed structure.
-
Integrated Spectroscopic Workflow
A robust characterization of a novel benzoxaborole involves a synergistic application of both NMR and MS techniques. The following workflow outlines a logical approach to the structural elucidation process.
Figure 1: A generalized workflow for the spectroscopic characterization of novel benzoxaboroles.
Case Study: Characterization of 5-Fluoro-2,1-benzoxaborol-1(3H)-ol (Tavaborole)
Tavaborole is an FDA-approved antifungal agent. Its characterization serves as an excellent example of the application of these spectroscopic techniques.
-
¹H NMR (DMSO-d₆): Signals corresponding to the three aromatic protons would be observed, with coupling patterns dictated by the fluorine substituent. A singlet for the methylene protons and a broad singlet for the B-OH proton would also be present.
-
¹³C NMR (DMSO-d₆): The spectrum would show signals for the six aromatic carbons, with the carbon bearing the fluorine exhibiting a large one-bond C-F coupling constant. The methylene carbon signal would also be present.
-
¹⁹F NMR (DMSO-d₆): A single resonance would confirm the presence of the fluorine atom.
-
¹¹B NMR (DMSO-d₆): A signal around δ 30 ppm would be indicative of the trigonal boron atom.
-
HRMS (ESI): The accurate mass measurement would confirm the elemental composition of C₇H₆BFO₂. MS/MS analysis would show characteristic fragments corresponding to the loss of water and other neutral fragments.
Conclusion
The spectroscopic characterization of benzoxaboroles using NMR and mass spectrometry is a critical component of their development as therapeutic agents. A thorough understanding and application of these techniques provide the necessary confidence in the structure, purity, and stability of these important molecules. The unique insights provided by ¹¹B NMR, in particular, are invaluable for understanding the chemistry and biological activity of this versatile pharmacophore. As the field of benzoxaborole chemistry continues to expand, the robust analytical methodologies outlined in this guide will remain essential for driving innovation in drug discovery.
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The synthesis of benzoxaboroles and their applications in medicinal chemistry. (n.d.). Semantic Scholar. Retrieved from [Link]
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Adamczyk-Woźniak, A., et al. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Omega, 1(3), 433-439. Retrieved from [Link]
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Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15845-15854. Retrieved from [Link]
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Wolan, A., et al. (2018). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 23(11), 2946. Retrieved from [Link]
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Plescia, C., et al. (2025). Amino-acid derived benzazaboroles: structure and function of a new chemotype. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Yamada, K., et al. (2018). Binding Assessment of Monosaccharide–Boronic Acid Complexes via Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(10), 2051-2060. Retrieved from [Link]
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Mereddy, V. R., et al. (2020). Benzoboroxoles: Synthesis and applications in medicinal chemistry. ResearchGate. Retrieved from [Link]
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Kumar, J., et al. (2019). Synthesis and biological evaluation of novel benzoxaboroles as potential antimicrobial and anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640. Retrieved from [Link]
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Klodzinska, E., et al. (2018). ¹⁷O NMR studies of boronic acids and their derivatives. RSC Advances, 8(52), 29685-29695. Retrieved from [Link]
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Dąbrowski, M., et al. (2017). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 117(5), 4147-4205. Retrieved from [Link]
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Sotor, K., et al. (2021). Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems. Molecules, 26(18), 5523. Retrieved from [Link]
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Zein, F., et al. (2022). Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. European Journal of Medicinal Chemistry, 238, 114467. Retrieved from [Link]
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The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Benzoxaborole Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal chemistry, yielding approved drugs and a pipeline of promising clinical candidates. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of benzoxaborole analogs, offering a technical yet accessible resource for researchers in drug discovery. We will dissect the intricate interplay between structural modifications and biological activity, delving into the key targets of this versatile heterocycle. This document is designed to not only present established knowledge but also to illuminate the rationale behind experimental design, empowering researchers to navigate the chemical space of benzoxaboroles with a strategic and informed approach.
The Benzoxaborole Core: A Foundation of Unique Chemistry and Therapeutic Potential
The benzoxaborole moiety, a fusion of a benzene ring and an oxaborole ring, possesses a unique set of physicochemical properties that underpin its therapeutic utility. The boron atom, with its vacant p-orbital, acts as a Lewis acid, enabling reversible covalent interactions with biological nucleophiles, a mechanism distinct from many traditional pharmacophores.[1] This capacity for covalent engagement, coupled with favorable characteristics like good water solubility and low biotoxicity, has propelled benzoxaboroles to the forefront of drug discovery.[2][3] Two notable successes, Tavaborole (an antifungal) and Crisaborole (an anti-inflammatory), underscore the clinical viability of this scaffold.[2]
The core of the benzoxaborole's mechanism often lies in its ability to form a stable, tetrahedral boronate species by reacting with diols present in biological targets.[4] This interaction is fundamental to its inhibitory action against key enzymes.
Deconstructing the Scaffold: A Positional Analysis of Structure-Activity Relationships
The biological activity of benzoxaborole analogs can be exquisitely tuned by substitutions at various positions on the bicyclic ring system. Understanding the impact of these modifications is paramount for rational drug design.
The Oxaborole Ring: The Epicenter of Activity
Modifications to the five-membered oxaborole ring are less common but can significantly impact the fundamental properties of the molecule. The hydroxyl group on the boron atom is critical for the Lewis acidity and the ability to interact with biological targets.[4] Replacing the methylene group (C3) with a dimethylsilyl group to create benzosiloxaboroles has been shown to increase Lewis acidity and lipophilicity, which can be advantageous for biological activity.[5]
The Benzene Ring: A Canvas for Tailoring Potency and Selectivity
Substitutions on the benzene ring (positions C4, C5, C6, and C7) offer a rich landscape for optimizing the pharmacological profile of benzoxaborole analogs.
-
C5 Position: This position has been a focal point for modifications, particularly in the development of anti-inflammatory agents. Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor, features a 4-cyanophenoxy group at the C5 position, which is crucial for its potent activity.[6] SAR studies have shown that electron-withdrawing groups on the phenoxy ring at this position enhance PDE4 inhibition.[6]
-
C6 Position: The C6 position has been successfully exploited to develop potent inhibitors of various enzymes. For instance, 6-aryloxy benzoxaboroles have been identified as a new class of β-lactamase inhibitors with low nanomolar potency.[7] Furthermore, 6-(benzoylamino)benzoxaborole analogs have demonstrated significant anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8]
-
C7 Position: Modifications at the C7 position have proven fruitful in the quest for novel antimalarial agents. A series of benzoxaboroles with a propionic acid moiety at C7 displayed potent activity against Plasmodium falciparum.[9] The carboxylic acid group at this position appears to be a key pharmacophoric feature for antimalarial efficacy.
-
C4 Position: Halogen substitution at the C4 position, often in conjunction with modifications at other positions, has been shown to enhance the affinity of benzoxaboroles for their targets, such as in the case of certain leucyl-tRNA synthetase inhibitors.[10]
Key Therapeutic Targets and their Benzoxaborole SAR
The versatility of the benzoxaborole scaffold is evident in the diverse range of biological targets it can be engineered to inhibit.
Leucyl-tRNA Synthetase (LeuRS): A Gateway to Antimicrobial Agents
LeuRS is a crucial enzyme in protein synthesis, making it an attractive target for antimicrobial drug development. Benzoxaboroles inhibit LeuRS through a unique "oxaborole tRNA-trapping" (OBORT) mechanism.[10] They form a covalent adduct with the 3'-terminal adenosine of tRNALeu within the enzyme's editing site, effectively halting protein synthesis.[4][11]
The SAR for LeuRS inhibitors is well-defined. 3-aminomethyl benzoxaboroles have been identified as potent inhibitors of bacterial LeuRS.[4] The aminomethyl group forms critical hydrogen bonds within the enzyme's active site, significantly enhancing potency.[4] Halogenation at the C4 position has also been shown to improve activity.[10]
Phosphodiesterase 4 (PDE4): Taming Inflammation
PDE4 is a key regulator of intracellular cyclic AMP (cAMP) levels, and its inhibition leads to anti-inflammatory effects. Crisaborole is a prime example of a benzoxaborole-based PDE4 inhibitor.[12]
The SAR for PDE4 inhibition centers on the C5 position. A phenoxy substituent at this position is a common feature, with electron-withdrawing groups on the distal phenyl ring, such as a cyano group, being critical for high potency.[6]
β-Lactamases: Restoring Antibiotic Efficacy
β-lactamase enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics. Benzoxaboroles have emerged as a promising class of non-β-lactam β-lactamase inhibitors.[7] They act as transition-state analogs, forming a stable covalent bond with the catalytic serine residue in the active site of serine-β-lactamases.[1]
SAR studies on benzoxaborole β-lactamase inhibitors have highlighted the importance of substitutions at the C6 position. 6-Aryloxy and 6-(carboxyl-pyrazinyl)oxy derivatives have shown potent, low nanomolar inhibition of Class C β-lactamases.[4][7]
Experimental Workflows and Protocols
A robust and reproducible experimental framework is essential for meaningful SAR studies.
Synthesis of Benzoxaborole Analogs: A General Protocol
The synthesis of functionalized benzoxaboroles often starts from appropriately substituted 2-formylphenylboronic acids. A general synthetic approach is outlined below:
Protocol: Synthesis of a C6-Substituted Benzoxaborole Analog
-
Starting Material: 6-Bromo-1-hydroxy-1,3-dihydrobenzo[c][4][5]oxaborole.
-
Palladium-Catalyzed Cross-Coupling: React the starting material with a desired aryl boronic acid or alcohol in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a suitable base (e.g., K2CO3) in an appropriate solvent (e.g., dioxane/water).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Evaluation: Key Assays
4.2.1. Enzymatic Assays
-
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay:
-
Principle: Measures the inhibition of the aminoacylation of tRNALeu with radiolabeled leucine.
-
Procedure: a. Incubate purified LeuRS enzyme with varying concentrations of the benzoxaborole inhibitor. b. Initiate the reaction by adding ATP, radiolabeled L-leucine, and tRNALeu. c. After a defined incubation period, precipitate the tRNA and unincorporated leucine using trichloroacetic acid (TCA). d. Filter the precipitate and quantify the radioactivity using a scintillation counter. e. Calculate the IC50 value from the dose-response curve.
-
-
Phosphodiesterase 4 (PDE4) Inhibition Assay:
-
Principle: Measures the hydrolysis of cAMP to AMP by PDE4.
-
Procedure: a. Pre-incubate the PDE4 enzyme with the benzoxaborole inhibitor. b. Add cAMP as the substrate. c. Stop the reaction and quantify the amount of AMP produced using a suitable detection method (e.g., fluorescence polarization, enzyme-coupled spectrophotometric assay). d. Determine the IC50 value from the inhibition curve.
-
-
β-Lactamase Inhibition Assay:
-
Principle: Monitors the hydrolysis of a chromogenic β-lactam substrate (e.g., nitrocefin) by the β-lactamase enzyme.
-
Procedure: a. Incubate the β-lactamase enzyme with different concentrations of the benzoxaborole inhibitor. b. Add the nitrocefin substrate. c. Monitor the change in absorbance over time at the appropriate wavelength. d. Calculate the initial reaction rates and determine the Ki value.
-
4.2.2. Cellular Assays
-
Minimum Inhibitory Concentration (MIC) Assay (for antimicrobial agents):
-
Principle: Determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Procedure: a. Prepare serial dilutions of the benzoxaborole compound in a suitable growth medium in a microtiter plate. b. Inoculate each well with a standardized suspension of the target microorganism. c. Incubate the plate under appropriate conditions. d. Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.
-
-
Cytokine Release Assay (for anti-inflammatory agents):
-
Principle: Measures the inhibition of pro-inflammatory cytokine release from immune cells.
-
Procedure: a. Culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs) in the presence of varying concentrations of the benzoxaborole inhibitor. b. Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS). c. After incubation, collect the cell supernatant. d. Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA). e. Calculate the IC50 for cytokine release inhibition.
-
Physicochemical Properties and ADME Considerations
Beyond target potency, the drug-like properties of benzoxaborole analogs are critical for their therapeutic success. The benzoxaborole scaffold generally imparts good water solubility and metabolic stability.[1] However, modifications to the scaffold can significantly alter these properties. For instance, increasing lipophilicity through the addition of large hydrophobic groups can impact solubility and permeability. Therefore, a careful balance between potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties must be maintained throughout the drug discovery process.
Visualizing the Concepts
General Benzoxaborole Scaffold and Numbering
Caption: Numbering of the benzoxaborole scaffold.
Oxaborole tRNA-Trapping (OBORT) Mechanism
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A Senior Application Scientist's Guide to In Silico Modeling of 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol Enzyme Binding
Authored For: Drug Development Professionals, Computational Chemists, and Biomedical Researchers
Abstract
The benzoxaborole scaffold and its homologues, such as the six-membered 3,4-dihydro-1H-benzo[c]oxaborinin-1-ol, represent a versatile and increasingly important chemotype in medicinal chemistry.[1][2][3] Their unique mechanism of action, centered on the Lewis acidic boron atom's ability to form reversible covalent bonds with biological nucleophiles, presents both a remarkable opportunity for potent and specific enzyme inhibition and a significant challenge for computational modeling.[4][5] Standard in silico protocols are often insufficient to capture the nuanced physics of the boron atom's transition from a neutral, trigonal planar state to a negatively charged, tetrahedral adduct within an enzyme's active site.[6] This guide provides an in-depth, technically-focused walkthrough for modeling the binding of 3,4-dihydro-1H-benzo[c]oxaborinin-1-ol. We will dissect the critical steps, from initial system preparation and the crucial, non-standard parameterization of the boron-containing ligand, through covalent docking, molecular dynamics (MD) simulations, and finally to advanced Quantum Mechanics/Molecular Mechanics (QM/MM) for mechanistic elucidation. The methodologies presented herein are designed to be self-validating, grounded in established biophysical principles, and supported by authoritative references to ensure scientific integrity.
Chapter 1: Understanding the Benzoxaborinine Pharmacophore
Before any computational work can begin, a foundational understanding of the ligand's chemistry is paramount. The behavior of 3,4-dihydro-1H-benzo[c]oxaborinin-1-ol is dictated by the unique properties of its boron-containing heterocyclic ring.
Physicochemical Properties and Reactivity
Unlike typical organic molecules, the benzoxaborinine scaffold exists in a dynamic equilibrium. The boron atom, being electron-deficient, acts as a strong Lewis acid.[4] This allows it to readily accept a pair of electrons from a nucleophile. In an aqueous environment, this nucleophile can be a water molecule or a hydroxyl ion, leading to an equilibrium between the neutral, trigonal (sp²) form and an anionic, tetrahedral (sp³) boronate form.
Furthermore, the cyclic hemiboronic acid structure (the "closed" form) is in equilibrium with its corresponding open-chain boronic acid form, 2-(2-Hydroxyethyl)phenylboronic acid.[7] For the five-membered benzoxaborole ring and its six-membered homologue, the cyclic form is strongly favored under physiological conditions.[7] This structural preference is a key consideration for modeling, as the cyclic form is the predominant species that will interact with the target enzyme.
The core of its inhibitory action against many enzymes, such as serine proteases (e.g., β-lactamases) or aminoacyl-tRNA synthetases, is its ability to form a stable, yet reversible, covalent adduct with a nucleophilic residue (like serine or threonine) or to trap a diol-containing substrate in the active site.[4][8][9]
The Covalent Interaction Mechanism
The interaction is not a simple non-covalent docking event. It is a chemical reaction. The catalytic serine's hydroxyl group attacks the electrophilic boron atom. This attack drives the rehybridization of the boron from sp² to sp³, forming a tetrahedral intermediate that becomes a stable part of the enzyme-inhibitor complex. It is this bond formation and the associated electronic and geometric changes that we must accurately model.
Caption: Boron rehybridization during covalent adduct formation.
Chapter 2: The Multi-Scale Modeling Workflow
Modeling this complex binding event requires a multi-tiered approach. No single method can capture all relevant aspects. We progress from lower-complexity, higher-throughput methods to higher-complexity, more computationally expensive techniques to build a complete and validated picture of the binding event.
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A Senior Application Scientist's Guide to Preliminary Cytotoxicity Screening of New Benzoxaborole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Benzoxaboroles and the Imperative of Early Cytotoxicity Assessment
Benzoxaboroles are a versatile class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their unique structural and electronic properties have led to the development of successful drugs, including the antifungal Tavaborole and the anti-inflammatory Crisaborole. More recently, their potential as potent anticancer agents has emerged, with studies demonstrating their ability to induce cancer cell death.[3][4][5] A key mechanism identified is the inhibition of Cleavage and Polyadenylation Specific Factor 3 (CPSF3), an endonuclease critical for pre-mRNA processing, leading to widespread gene downregulation and cell death.[3][6][7]
Given this therapeutic promise, the early and robust assessment of cytotoxicity is a cornerstone of the drug discovery pipeline. Preliminary in vitro cytotoxicity screening serves as the critical first filter, enabling researchers to quickly identify compounds with potent anticancer activity, understand their spectrum of activity across different cancer types, and, most importantly, assess their potential for off-target toxicity to healthy cells. This guide provides a scientifically grounded framework for designing and executing a preliminary cytotoxicity screen for novel benzoxaborole derivatives, moving beyond a simple recitation of steps to explain the causality behind each experimental choice.
Part 1: Foundational Principles & Experimental Design
A successful screening campaign is built on a foundation of rational experimental design. The choices made at this stage dictate the quality and relevance of the data generated.
Expertise & Experience: The Rationale Behind Cell Line Selection
The selection of cell lines is arguably the most critical decision in a cytotoxicity screen. The goal is not merely to find a compound that kills a cell line, but to build a profile of its activity.
-
Panel-Based Approach: To gain a broad understanding of a compound's potential, it is advisable to screen against a panel of human cancer cell lines from diverse tissue origins.[8] This strategy, modeled after the National Cancer Institute's NCI-60 screen, can reveal if a derivative has broad-spectrum activity or is selective for a particular cancer type (e.g., lung, breast, colon).[9][10][11]
-
Inclusion of a Non-Malignant Control: The hallmark of a promising therapeutic agent is its ability to selectively target cancer cells while sparing healthy ones. Therefore, including a non-cancerous cell line (e.g., human dermal fibroblasts, HEK293 embryonic kidney cells) in the screen is non-negotiable.[12] This allows for the calculation of a Selectivity Index (SI) , a crucial metric for predicting a compound's therapeutic window.[13][14][15][16]
Authoritative Grounding: Choosing the Right Assays
No single assay can tell the whole story of a compound's effect on a cell. A multi-parametric approach, employing assays that measure different biological endpoints, provides a more robust and trustworthy dataset. The international standard ISO 10933-5 provides comprehensive guidelines for in vitro cytotoxicity testing.[17][18][19]
-
Metabolic Viability Assays (e.g., MTT): These colorimetric assays measure the activity of mitochondrial dehydrogenases.[20] In viable, metabolically active cells, a tetrazolium salt (like the yellow MTT) is reduced to a colored formazan product (purple).[21][22] The amount of formazan is directly proportional to the number of living cells. This is an excellent, high-throughput first-pass assay to measure the overall impact on cell viability, which can result from either cytostatic (growth inhibition) or cytotoxic (cell death) effects.
-
Membrane Integrity Assays (e.g., LDH Release): These assays quantify the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised.[23][24][25] An increase in LDH activity in the supernatant is a direct indicator of cell lysis and cytotoxicity.[26][27] Using an LDH assay in parallel with an MTT assay allows for the crucial distinction between a compound that merely stops cells from proliferating and one that actively kills them.
Part 2: Core Experimental Protocols
The following protocols are designed to be self-validating through the rigorous use of controls. All experiments should be performed in triplicate and repeated at least once to ensure reproducibility.
Preparation of Benzoxaborole Derivatives
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each benzoxaborole derivative in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO). Ensure complete dissolution.
-
Working Solutions: From the stock, prepare a series of working solutions by serial dilution in complete culture medium. The final concentration of DMSO in the wells should not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.[28] A vehicle control (medium with 0.5% DMSO) must be included in every experiment.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.[29]
Principle: Measures the reduction of yellow MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product, indicating metabolic activity.[20]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the benzoxaborole derivatives (typically a 7-point log dilution series, e.g., 0.1 µM to 100 µM). Include wells for:
-
Vehicle Control: Cells treated with medium containing DMSO only (0% inhibition).
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Blank: Medium only (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Cytotoxicity Assay
This protocol quantifies overt cytotoxicity by measuring membrane integrity.
Principle: Measures the activity of LDH, a cytosolic enzyme released from cells with damaged plasma membranes.[24]
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
-
Supernatant Collection: After the 72-hour incubation, centrifuge the plate at 400 x g for 5 minutes.[26] Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Controls: In the original plate, prepare the Maximum LDH Release Control by adding 10 µL of a lysis buffer (e.g., 10% Triton X-100) to the vehicle control wells and incubate for 30 minutes.[27] Collect 50 µL of this supernatant for the assay. The vehicle control wells from which supernatant was already collected serve as the Spontaneous LDH Release Control .
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[26]
Part 3: Data Analysis & Interpretation
Raw absorbance data must be transformed into meaningful biological metrics.
Calculating IC₅₀ and Potency
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces cell viability by 50%.[30] It is the primary metric for quantifying a drug's potency.
-
Data Normalization: First, calculate the percentage of viability for each concentration.
-
Formula: % Viability = [ (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank) ] * 100
-
-
Dose-Response Curve: Plot % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) model.[31][32][33] The software will then calculate the precise IC₅₀ value from this curve. A lower IC₅₀ value indicates higher potency.
Data Presentation: Summarizing Results
Results should be presented clearly and concisely. A summary table is the most effective format.
| Derivative ID | Cancer Cell Line A IC₅₀ (µM) | Cancer Cell Line B IC₅₀ (µM) | Normal Cell Line IC₅₀ (µM) | Selectivity Index (SI) for B* |
| BZX-001 | 1.5 ± 0.2 | 2.3 ± 0.3 | 45.6 ± 4.1 | 19.8 |
| BZX-002 | 15.2 ± 1.8 | 21.7 ± 2.5 | 35.1 ± 3.9 | 1.6 |
| BZX-003 | 0.8 ± 0.1 | 0.5 ± 0.1 | > 100 | > 200 |
| Doxorubicin | 0.2 ± 0.05 | 0.15 ± 0.03 | 1.1 ± 0.2 | 7.3 |
*Selectivity Index (SI) is calculated as (IC₅₀ in Normal Cell Line) / (IC₅₀ in Cancer Cell Line).[16][34] A higher SI value is desirable. Compounds with an SI greater than 3 are often considered selective.[14]
Part 4: Trustworthiness & Self-Validating Systems
The integrity of a screening campaign hinges on its trustworthiness. The protocols described are designed as self-validating systems through several key pillars:
-
Rigorous Controls: The inclusion of blank, vehicle (negative), and positive controls on every plate ensures that the assay is performing correctly and validates the results of each individual experiment.
-
The Selectivity Index (SI): This calculation is an intrinsic validation step. A potent compound (low IC₅₀) is only promising if it is also selective (high SI). This immediately flags compounds that are broadly toxic, preventing wasted resources on non-viable candidates.
Conclusion
The preliminary cytotoxicity screening of new benzoxaborole derivatives is a foundational step in the journey of anticancer drug discovery. By employing a rational, multi-faceted approach that includes a diverse cell line panel, orthogonal viability and cytotoxicity assays, and rigorous data analysis, researchers can confidently identify potent and selective lead compounds. This guide provides the technical protocols and, more importantly, the scientific reasoning necessary to generate high-quality, trustworthy data, paving the way for the in-depth mechanistic studies required to advance these promising molecules toward the clinic.
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A Technical Guide to the Lewis Acidity of the Benzoxaborole Ring System
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The benzoxaborole ring system, a heterocyclic motif combining the structural features of phenylboronic acid and a cyclic boronic ester, has emerged as a "privileged scaffold" in medicinal chemistry, materials science, and chemical sensing.[1][2] Its remarkable versatility stems from a unique combination of properties: low biotoxicity, high target specificity, and, most critically, a tunable Lewis acidic boron center.[3][4] Unlike simple phenylboronic acids, benzoxaboroles exhibit enhanced Lewis acidity, a feature that underpins their mechanism of action in numerous applications, from antifungal drugs like tavaborole to anti-inflammatory agents like crisaborole.[1][4][5]
This guide provides an in-depth exploration of the core principles governing the Lewis acidity of benzoxaboroles. We will dissect the structural and electronic origins of this property, detail the experimental and computational methods for its quantification, and discuss how it can be modulated to design molecules for specific applications.
The Structural and Electronic Basis of Benzoxaborole Lewis Acidity
The defining characteristic of a Lewis acid is its ability to accept a pair of electrons from a Lewis base. In benzoxaboroles, the boron atom, with its vacant p-orbital, serves as the electrophilic center. The Lewis acidity of this scaffold is significantly influenced by its unique bicyclic structure.
1.1. The Role of Ring Strain
The fusion of a benzene ring with a five-membered oxaborole ring introduces significant ring strain.[1][6] In its neutral state, the boron atom adopts a trigonal planar (sp²) geometry. This geometry is distorted within the five-membered ring, creating a less-than-ideal bond angle. When a Lewis base (like a hydroxide ion or a diol) coordinates to the boron center, the boron rehybridizes to a more stable, tetrahedral (sp³) geometry.[7] This transition relieves the inherent ring strain, making the formation of the tetrahedral Lewis acid-base adduct thermodynamically favorable.[1][6]
This intrinsic strain is a key reason why benzoxaboroles are generally more acidic than their acyclic phenylboronic acid counterparts.[1] For instance, the pKₐ of unsubstituted benzoxaborole is approximately 7.3, whereas that of phenylboronic acid is around 8.8.[6] This lower pKₐ signifies a greater propensity to accept a hydroxide ion, a direct measure of its Lewis acidity in aqueous media.
Diagram: Benzoxaborole Lewis Acid-Base Equilibrium
The following diagram illustrates the equilibrium of a benzoxaborole with a generic Lewis base (L:), leading to the formation of a tetrahedral adduct and the concomitant relief of ring strain.
Caption: Equilibrium between the trigonal benzoxaborole and its tetrahedral adduct.
1.2. Electronic Effects
The electronic nature of the benzoxaborole ring system is also pivotal. The oxygen atom within the oxaborole ring can donate a lone pair of electrons to the vacant p-orbital of the boron atom, a phenomenon known as B-O π-conjugation. However, the geometric constraints of the five-membered ring may reduce the efficiency of this conjugation compared to acyclic boronic esters.[6] This reduced electron donation to the boron center enhances its electrophilicity and, consequently, its Lewis acidity.
Furthermore, substituents on the fused benzene ring can significantly modulate the Lewis acidity through inductive and resonance effects. Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) increase Lewis acidity by pulling electron density away from the boron atom, making it more electrophilic. Conversely, electron-donating groups (e.g., -OCH₃, -NH₂) decrease Lewis acidity. This principle is fundamental for tuning the properties of benzoxaborole derivatives for specific biological targets or sensing applications.[6]
Quantification of Lewis Acidity: A Multi-faceted Approach
Assessing the Lewis acidity of a benzoxaborole is not a one-size-fits-all process. A combination of experimental and computational methods is often employed to gain a comprehensive understanding.
2.1. Experimental Methodologies
pKa Determination via Potentiometric or Spectroscopic Titration
In aqueous solution, the most common and practical measure of Lewis acidity is the pKₐ, which reflects the equilibrium between the neutral trigonal benzoxaborole and its anionic tetrahedral boronate form (formed by the addition of OH⁻).
Workflow for pKₐ Determination by UV-Vis Spectrophotometry:
Caption: Workflow for determining pKa via UV-Vis spectrophotometry.
Detailed Protocol:
-
Solution Preparation: Prepare a stock solution of the benzoxaborole derivative in a suitable solvent (e.g., DMSO or ethanol). Prepare a series of aqueous buffers covering a pH range from ~2 units below to ~2 units above the expected pKₐ.
-
Sample Preparation: Add a small, constant volume of the benzoxaborole stock solution to each buffer solution to create a series of samples with varying pH.
-
Measurement: After allowing the samples to equilibrate, measure the UV-Vis absorbance spectrum for each sample. The formation of the boronate species often leads to a shift in the absorbance maximum.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKₐ value.
¹¹B NMR Spectroscopy
¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and direct technique for probing the electronic environment of the boron atom.[8] The chemical shift (δ) of the ¹¹B nucleus is highly sensitive to its coordination number and geometry.
-
Trigonal (sp²) Boron: Neutral benzoxaboroles typically exhibit a broad signal in the range of δ = 28-34 ppm.[3][9]
-
Tetrahedral (sp³) Boron: Upon coordination with a Lewis base to form a tetrahedral adduct, the boron nucleus becomes more shielded, resulting in a significant upfield shift to approximately δ = 3-15 ppm.[8]
By monitoring the change in the ¹¹B NMR chemical shift as a function of pH or the concentration of a Lewis base, one can directly observe the binding event and quantify the equilibrium.[8]
Experimental Consideration: Due to the presence of boron in standard borosilicate glass NMR tubes, it is crucial to use quartz NMR tubes to avoid a large, broad background signal that can obscure the analyte signal.[10]
2.2. Computational Approaches
Theoretical calculations, particularly using Density Functional Theory (DFT), provide invaluable insights into the intrinsic Lewis acidity of molecules, independent of solvent effects.[1][11]
-
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is often used as a qualitative indicator of Lewis acidity. A lower LUMO energy suggests a greater propensity to accept electrons.
-
Affinity Scales: More quantitative measures involve calculating the energy released upon the formation of a Lewis acid-base adduct. Common methods include:
-
Fluoride Ion Affinity (FIA): Calculates the enthalpy change for the reaction of the benzoxaborole with a fluoride ion.
-
Ammonia Affinity (AA): A more recently proposed method that computes the affinity for ammonia, which has been shown to provide a unified evaluation of Lewis acidity across different classes of organoboron compounds.[12][13]
-
These computational methods are particularly useful for comparing the relative Lewis acidities of a series of derivatives and for guiding the design of new benzoxaborole-based compounds with desired electronic properties.
Applications Driven by Lewis Acidity
The enhanced and tunable Lewis acidity of the benzoxaborole scaffold is the cornerstone of its widespread applications.
3.1. Drug Development
The mechanism of action for many benzoxaborole-based drugs involves the Lewis acidic boron atom forming a reversible, covalent bond with a nucleophilic group (often a hydroxyl group) in the active site of a target enzyme.[1]
-
Tavaborole (AN2690): An antifungal agent that inhibits fungal leucyl-tRNA synthetase (LeuRS). The benzoxaborole moiety traps the terminal adenosine of tRNA in the editing site of the enzyme by forming an adduct with its 2'- and 3'-hydroxyl groups.[1]
-
Crisaborole (AN2728): A topical anti-inflammatory drug that inhibits phosphodiesterase 4 (PDE4). The boron atom is believed to coordinate to a hydroxide ion or water molecule that bridges two metal ions in the enzyme's active site.[1]
-
Vaborbactam: While not a benzoxaborole, this related cyclic boronic acid derivative highlights the utility of boron's Lewis acidity in inhibiting β-lactamase enzymes, which are responsible for antibiotic resistance.[5]
3.2. Saccharide Sensing
The ability of benzoxaboroles to form stable, reversible covalent bonds with cis-diols makes them excellent candidates for saccharide sensors. This interaction is highly dependent on pH and the Lewis acidity of the boron center. At physiological pH (~7.4), the increased acidity of benzoxaboroles (compared to phenylboronic acids) allows for efficient binding to sugars.[1] This principle is exploited in the development of fluorescent sensors and other diagnostic tools for monitoring glucose and other biologically important carbohydrates.[1]
Summary of Key Physicochemical Properties
| Property | Typical Value/Observation | Significance |
| Boron Hybridization | Trigonal (sp²) ⇌ Tetrahedral (sp³) | The transition to sp³ upon binding a Lewis base is key to its function. |
| Aqueous pKₐ | ~7.0 - 8.5 | Lower than phenylboronic acids, enabling activity at physiological pH.[6] |
| ¹¹B NMR Shift (sp²) | δ ≈ 28-34 ppm | Characteristic of the neutral, unbound state.[9] |
| ¹¹B NMR Shift (sp³) | δ ≈ 3-15 ppm | Direct evidence of Lewis base coordination.[8] |
| Key Interaction | Reversible covalent bond formation | Underpins its mechanism in enzyme inhibition and diol sensing.[1][5] |
Conclusion
The Lewis acidity of the benzoxaborole ring system is a finely tuned property arising from a unique interplay of ring strain and electronic effects. Its superiority over simpler boronic acids, particularly its enhanced acidity that allows for potent interactions under physiological conditions, has cemented its role as a critical pharmacophore and sensing motif. A thorough understanding of this property, gained through a combination of experimental techniques like pKₐ determination and ¹¹B NMR, and supported by computational analysis, is essential for researchers aiming to harness the full potential of this versatile scaffold in the development of next-generation therapeutics, diagnostics, and materials.
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Adamczyk-Woźniak, A., et al. (2016). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. Available at: [Link]
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Maeda, K., et al. (2021). Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides. Communications Chemistry. Available at: [Link]
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Ohmura, T. & Suginome, M. (2021). Various methods for evaluating Lewis acidity of organoboronic acid derivatives. Chemical Science. Available at: [Link]
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Wang, X., et al. (2014). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Nocentini, A., et al. (2018). Exploring benzoxaborole derivatives as carbonic anhydrase inhibitors: a structural and computational analysis reveals their conformational variability as a tool to increase enzyme selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Ossowska, J. & Radecka-Paryzek, W. (2015). Acceptor number of organoboron molecules - quantitative determination of Lewis acidity. ResearchGate. Available at: [Link]
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van der Lubbe, S. C. C., et al. (2019). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. Available at: [Link]
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PennState. (2014). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. PennState Research Database. Available at: [Link]
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Ge, P. & Hall, D. G. (2024). Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials. Chemical Reviews. Available at: [Link]
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Dąbrowski, M., et al. (2015). Benzosiloxaboroles: Silicon Benzoxaborole Congeners with Improved Lewis Acidity, High Diol Affinity, and Potent Bioactivity. Organometallics. Available at: [Link]
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Dąbrowski, M., et al. (2015). Benzosiloxaboroles: Silicon Benzoxaborole Congeners with Improved Lewis Acidity, High Diol Affinity, and Potent Bioactivity. ResearchGate. Available at: [Link]
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Filarowski, A., et al. (2017). A combined experimental-computational study of benzoxaborole crystal structures. ResearchGate. Available at: [Link]
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Jackson, D. R. (2018). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. Available at: [Link]
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Szawartz, D., et al. (2021). Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems. Molecules. Available at: [Link]
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Ballard, C. E., et al. (2011). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. Journal of Organic Chemistry. Available at: [Link]
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Baker, S. J., et al. (2012). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. Available at: [Link]
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Szafert, S., et al. (2022). Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. Inorganic Chemistry. Available at: [Link]
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Bodner, G. M. & Todd, L. J. (1974). Elucidation of the Boron-11 Nuclear Magnetic Resonance Spectra of Some B,H13(ligand) Derivatives. Inorganic Chemistry. Available at: [Link]
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Zhang, H., et al. (2019). Synthetic route (a), 1 H NMR spectra (b), 11 B NMR spectra (c), and... ResearchGate. Available at: [Link]
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Mills, J. N., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. Available at: [Link]
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University of Ottawa. (n.d.). Boron NMR. University of Ottawa NMR Facility. Available at: [Link]
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Khan, A. (2023). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. ChemRxiv. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: Developing Animal Models for Testing Benzoxaborole Efficacy in Onychomycosis
Introduction
Onychomycosis, a persistent fungal infection of the nail, represents a significant therapeutic challenge.[1] Affecting a substantial portion of the global population, its prevalence is on the rise, driven by lifestyle factors and an aging demographic.[1] The disease, primarily caused by dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes, leads to nail discoloration, thickening, and brittleness, impacting patients' quality of life and potentially serving as a reservoir for recurrent infections.[2][3][4][5] The limitations of current antifungal therapies, including issues with efficacy, systemic side effects, and drug interactions, underscore the urgent need for novel therapeutic agents.[6]
Benzoxaboroles are a novel class of antifungal compounds that have shown significant promise for the topical treatment of onychomycosis.[7] A key example is tavaborole, a benzoxaborole-based drug approved for this indication.[6][8][9] The unique mechanism of action of benzoxaboroles involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis.[10][11][12] This is achieved through an oxaborole tRNA trapping mechanism (OBORT), which is distinct from the mechanisms of other major antifungal classes like azoles and allylamines.[10][12] This novel mechanism, coupled with the low molecular weight of benzoxaboroles that facilitates nail penetration, makes them an attractive area of research and development.[6][7]
To rigorously evaluate the preclinical efficacy of new benzoxaborole candidates, robust and reproducible animal models that accurately mimic the pathophysiology of human onychomycosis are indispensable. This guide provides a comprehensive overview and detailed protocols for establishing and utilizing such models, with a focus on the guinea pig and rabbit, the two most commonly employed species in this field.[2][3][13] We will delve into the rationale behind experimental choices, provide step-by-step methodologies, and discuss critical evaluation parameters to ensure the generation of reliable and translatable data for drug development professionals.
The Benzoxaborole Mechanism of Action: A Targeted Approach
The efficacy of benzoxaboroles hinges on their unique interaction with a fungal enzyme essential for protein synthesis. This targeted approach offers a significant advantage in the development of new antifungal therapies.
Caption: Mechanism of action of benzoxaboroles in fungal cells.
PART 1: Animal Model Selection and Rationale
The choice of an appropriate animal model is a critical first step in the preclinical evaluation of antifungal agents for onychomycosis. The model should ideally replicate key aspects of the human disease, including the causative organisms, the site of infection within the nail unit, and the clinical presentation. Guinea pigs and rabbits have emerged as the most suitable and widely used models for onychomycosis research.[2][3][13]
Guinea Pig Model of Onychomycosis
The guinea pig model is favored for its relative ease of handling, cost-effectiveness, and the ability to induce a reproducible infection that closely mimics human distal and lateral subungual onychomycosis (DLSO), the most common clinical form of the disease.[2][10]
Advantages:
-
High Reproducibility: Immunosuppressed guinea pig models show a high rate of infection, with fungal invasion deep into the nail plate.[2][14]
-
Pathophysiological Similarity: The model effectively replicates the clinical signs of human onychomycosis, such as nail discoloration.[2]
-
Practicality: Guinea pigs are smaller and easier to manage in a laboratory setting compared to rabbits.[2]
Rabbit Model of Onychomycosis
The rabbit model also provides a robust platform for studying onychomycosis, particularly for evaluating the penetration and efficacy of topical antifungal drugs in the deeper layers of the nail.[15][16]
Advantages:
-
Deep Nail Invasion: This model successfully demonstrates fungal invasion into the deeper layers of the nail plate, which is crucial for evaluating the efficacy of topical treatments.[15][16]
-
Histopathological Correlation: The histopathological changes observed in the rabbit model correlate well with the gross appearance of onychomycosis.[15]
-
Established Protocols: Detailed protocols for inducing onychomycosis in rabbits and evaluating drug efficacy are well-documented.[15][16][17]
| Feature | Guinea Pig Model | Rabbit Model |
| Primary Use | Efficacy testing, DLSO mimicry | Deep nail penetration studies |
| Immunosuppression | Often required (corticosteroids) | Required (corticosteroids) |
| Infection Rate | High with immunosuppression | High with immunosuppression |
| Handling | Relatively easy | More demanding |
| Cost | Lower | Higher |
| Key Advantage | High reproducibility and clinical similarity | Excellent for deep nail invasion studies |
PART 2: Detailed Protocols
The following protocols provide a step-by-step guide for establishing onychomycosis in guinea pig and rabbit models and for the subsequent evaluation of benzoxaborole efficacy.
Protocol 1: Induction of Onychomycosis in the Guinea Pig Model
This protocol is adapted from established methods for inducing onychomycosis in immunosuppressed guinea pigs.[2][14]
Materials:
-
Hartley strain guinea pigs (male or female, 4-5 weeks old)
-
Trichophyton mentagrophytes or Trichophyton rubrum culture
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline with 0.05% Tween 80
-
Corticosteroid (e.g., methylprednisolone acetate)
-
Paper discs (8 mm)
-
Self-adherent bandages and foam pads
Procedure:
-
Fungal Culture Preparation:
-
Immunosuppression:
-
Administer a corticosteroid (e.g., methylprednisolone acetate, 4 mg/kg) intramuscularly once a week, starting two weeks prior to infection and continuing throughout the infection period.[15] The dosage may need to be adjusted based on the animal's condition.
-
-
Infection:
-
Two weeks after initiating immunosuppression, apply 0.2 mL of the microconidia suspension onto 8-mm paper discs.[2]
-
Insert the inoculated paper discs between the first and second, and second and third toes of the hind paws.[2]
-
Secure the discs with self-adherent bandages. Place a foam pad on the sole of each foot and fix it with bandages.[2]
-
Maintain these conditions for 2 weeks to facilitate infection.[2]
-
-
Post-Infection Period:
Protocol 2: Induction of Onychomycosis in the Rabbit Model
This protocol is based on the methodology for establishing onychomycosis in immunosuppressed rabbits.[15][16][17]
Materials:
-
Japanese White rabbits (male, 14 weeks old)
-
Trichophyton mentagrophytes culture
-
SDA
-
Sterile saline
-
Methylprednisolone acetate
-
Gauze patches
Procedure:
-
Fungal Culture Preparation:
-
Prepare a microconidia suspension of T. mentagrophytes as described in Protocol 1, adjusting the concentration as needed.
-
-
Immunosuppression:
-
Inject methylprednisolone acetate (4 mg/kg) intramuscularly into the hind limb once a week for 4 weeks, starting two weeks before infection.[15]
-
-
Infection:
-
Two weeks after starting steroid treatment, drip 0.2 mL of the microconidia suspension onto the nail at the site between the lunula and the proximal nail fold.[15]
-
Wrap the nail plates of the first to third toes of the hind paw together with a gauze patch.[15]
-
Maintain the wrapping for a 2-week infection period.[15]
-
-
Post-Infection Period:
-
After 2 weeks, remove the gauze.
-
Allow for a post-infection period of up to 6 weeks for the infection to progress and fungal invasion to occur in the deeper layers of the nail.[15][16] The infection rate has been shown to increase from 57% at 0 weeks post-infection to 93% at 6 weeks post-infection.[15][16]
-
Protocol 3: Efficacy Evaluation of Benzoxaborole Formulations
Once the onychomycosis model is established, the efficacy of test benzoxaborole compounds can be evaluated.
Treatment Application:
-
Prepare the benzoxaborole formulation (e.g., topical solution, lacquer).
-
Apply the formulation to the infected nails daily or as per the desired treatment regimen for a period of 4 to 8 weeks.[13][15]
-
Include a vehicle control group and a positive control group (e.g., a commercially available topical antifungal like ciclopirox or amorolfine).[15][19]
Efficacy Assessment:
-
Clinical Scoring:
-
At regular intervals, visually assess and score the infected nails based on parameters such as discoloration, thickening, and onycholysis. A scoring system (e.g., 0 = normal, 4 = severe) can be used to quantify the clinical improvement.[20]
-
-
Mycological Examination:
-
Fungal Culture: At the end of the treatment period, collect nail clippings or scrapings. Plate the samples on SDA with antibiotics to inhibit bacterial growth. Incubate at 25-28°C and quantify the fungal growth (CFU/nail). A significant reduction in CFU in the treated groups compared to the vehicle control indicates antifungal efficacy.[15][19]
-
Direct Microscopy (KOH Test): Examine nail samples under a microscope after treatment with potassium hydroxide (KOH) to visualize fungal elements.[21]
-
-
Histopathology:
-
Collect nail biopsies at the end of the study.
-
Fix the samples in 4% formalin, embed in paraffin, and cut into thin sections.[20]
-
Stain the sections with Periodic acid-Schiff (PAS) or Gomori's methenamine silver (GMS) to visualize fungal elements within the nail plate and bed.[21][22]
-
Histopathological examination can confirm the presence and location of fungi and assess the extent of infection and treatment-related changes.[15][23]
-
Caption: Experimental workflow for testing benzoxaborole efficacy.
PART 3: Data Interpretation and Troubleshooting
Interpreting Efficacy Data
A successful benzoxaborole candidate should demonstrate a statistically significant improvement across multiple endpoints compared to the vehicle control.
| Efficacy Parameter | Expected Outcome for an Effective Benzoxaborole |
| Clinical Score | Significant reduction in scores for discoloration, thickening, etc. |
| Fungal Culture (CFU) | Significant reduction or complete eradication of fungal growth.[19] |
| Direct Microscopy (KOH) | Absence of visible fungal elements. |
| Histopathology | Clearance of fungal hyphae and spores from the nail plate and bed. |
Troubleshooting Common Issues
-
Low Infection Rate: This can be due to insufficient immunosuppression, low fungal inoculum concentration, or improper application of the inoculum. Ensure proper dosing of corticosteroids and verify the viability and concentration of the fungal suspension.
-
High Variability in Results: Biological variability is inherent in animal models. Increasing the number of animals per group can help to improve statistical power. Ensure consistent application of the treatment formulation.
-
Subungual Abscesses: This can occur, particularly in the rabbit model, as a result of the immunocompromised state.[15] While it can complicate the evaluation of onychomycosis, it also mimics some aspects of human subungual infections.[15] Careful monitoring of the animals is essential.
Conclusion
The development of effective new treatments for onychomycosis, such as those based on the promising benzoxaborole scaffold, relies on the use of well-characterized and reproducible animal models. The guinea pig and rabbit models of onychomycosis provide valuable platforms for the in vivo evaluation of antifungal efficacy. By following the detailed protocols and guidelines presented in this document, researchers can generate the robust preclinical data necessary to advance the development of novel benzoxaborole-based therapies for this challenging fungal infection.
References
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Shimamura, T., Kubota, N., Nagasaka, S., Suzuki, T., Mukai, H., & Shibuya, K. (2011). Establishment of a Novel Model of Onychomycosis in Rabbits for Evaluation of Antifungal Agents. Antimicrobial Agents and Chemotherapy, 55(7), 3150–3156. [Link]
-
Hasegawa, N., & Shibuya, K. (2020). Development of an Animal Model of Onychomycosis in Guinea Pigs. Medical Mycology Journal, 61(2), 25-32. [Link]
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Hasegawa, N., & Shibuya, K. (2020). Development of an Animal Model of Onychomycosis in Guinea Pigs. Semantic Scholar. [Link]
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Wójcik, P., et al. (2021). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 26(11), 3328. [Link]
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Gratteri, P., et al. (2017). Benzoxaboroles as Efficient Inhibitors of the β-Carbonic Anhydrases from Pathogenic Fungi: Activity and Modeling Study. ACS Medicinal Chemistry Letters, 8(7), 773–778. [Link]
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Chaudhary, R., et al. (2023). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Infectious Diseases, 9(1), 133–145. [Link]
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Mao, W., et al. (2008). Antifungal Activity and Mechanism of Action of a Benzoxaborole, AN2718, which is in Development for the Treatment of Tinea Pedis. 48th Interscience Conference on Antimicrobial Agents and Chemotherapy. [Link]
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Del Rosso, J. Q. (2014). From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology. The Journal of clinical and aesthetic dermatology, 7(9 Suppl), S2–S7. [Link]
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Shimamura, T., et al. (2011). Establishment of a novel model of onychomycosis in rabbits for evaluation of antifungal agents. Antimicrobial agents and chemotherapy, 55(7), 3150–3156. [Link]
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Jo, S. W., et al. (2022). Evaluation of Topical Antifungals Using a New Predictive Animal Model for Efficacy against Severe Tinea Unguium: A Comparison of Efinaconazole and Luliconazole. Journal of Fungi, 8(9), 963. [Link]
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Cennamo, A., et al. (2022). Efficacy of Bovine Nail Membranes as In Vitro Model for Onychomycosis Infected by Trichophyton Species. Journal of Fungi, 8(11), 1140. [Link]
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Ciaravino, V., et al. (2014). Tavaborole, a novel boron-containing small molecule for the topical treatment of onychomycosis, is noncarcinogenic in 2-year carcinogenicity studies. International journal of toxicology, 33(5), 419–427. [Link]
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Ghannoum, M. A. (2016). Animal Model of Dermatophytosis. Journal of Investigative Dermatology Symposium Proceedings, 18(1), S29–S33. [Link]
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Shimamura, T., et al. (2011). Diagram of histopathology of rabbit nail. The histological examination... ResearchGate. [Link]
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Arendrup, M. C., et al. (2010). Experimental guinea pig model of dermatophytosis: a simple and useful tool for the evaluation of new diagnostics and antifungals. Medical mycology, 48(1), 53–60. [Link]
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Ciaravino, V., et al. (2016). Tavaborole, a Novel Boron-Containing Small Molecule Pharmaceutical Agent for Topical Treatment of Onychomycosis: II. Prenatal and Postnatal Developmental Toxicity and Maternal Function Study. International journal of toxicology, 35(5), 574–585. [Link]
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Shimamura, T., et al. (2011). Establishment of a Novel Model of Onychomycosis in Rabbits for Evaluation of Antifungal Agents. ResearchGate. [Link]
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Ghannoum, M. A., et al. (2008). Determination of the efficacy of terbinafine hydrochloride nail solution in the topical treatment of dermatophytosis in a guinea pig model. Mycoses, 51(3), 226–232. [Link]
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Jo, S. W., et al. (2022). Therapeutic efficacies of topical drugs in a guinea pig onychomycosis... ResearchGate. [Link]
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Ciaravino, V., et al. (2016). Tavaborole, a Novel Boron-Containing Small Molecule Pharmaceutical Agent for Topical Treatment of Onychomycosis: I. Reproductive and Developmental Toxicity Studies. International journal of toxicology, 35(5), 562–573. [Link]
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Tosti, A., et al. (2015). Onychomycosis: A Review. Journal of Fungi, 1(1), 30–43. [Link]
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Kim, J., et al. (2023). In vivo Guinea Pig Model Study for Evaluating Antifungal Effect of a Dual-Diode Laser with Wavelengths of 405 Nm and 635 Nm on Dermatophytosis. Medical Lasers, 32(2), 85–92. [Link]
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Zaias, N., & Rebell, G. (2004). The Successful Treatment of Trichophyton Rubrum Nail Bed (Distal Subungual) Onychomycosis With Intermittent Pulse-Dosed Terbinafine. Archives of Dermatology, 140(6), 691–695. [Link]
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Wikipedia contributors. (2024). Trichophyton rubrum. Wikipedia. [Link]
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Foley, C., & Tosti, A. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Patient preference and adherence, 9, 1357–1362. [Link]
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Li, D., et al. (2016). An ultrastructural study of Trichophyton rubrum induced onychomycosis. International Journal of Clinical and Experimental Medicine, 9(8), 16223–16230. [Link]
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Lim, S. S., Ohn, J., & Mun, J. H. (2021). Diagnosis of Onychomycosis: From Conventional Techniques and Dermoscopy to Artificial Intelligence. Frontiers in medicine, 8, 637216. [Link]
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Ginter-Kramarczyk, D., et al. (2021). Analysis of Causative Factors and Potential Predictors of Onychomycosis: A Retrospective Single-Center Study in Poland. Journal of Fungi, 7(11), 986. [Link]
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Varon, C., et al. (2015). A new model of in vitro fungal biofilms formed on human nail fragments allows reliable testing of laser and light therapies against onychomycosis. Lasers in medical science, 30(3), 1021–1028. [Link]
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Emanuel, P. (2013). Onychomycosis pathology. DermNet. [Link]
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Gupta, A. K., et al. (2024). Epidemiology of Onychomycosis in the United States Characterized Using Molecular Methods, 2015–2024. Journal of Fungi, 10(9), 724. [Link]
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Ciaravino, V., et al. (2017). 2-Year animal carcinogenicity results for crisaborole, a novel phosphodiesterase 4 inhibitor for atopic dermatitis. Journal of dermatological science, 86(2), 140–146. [Link]
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Selvakumar, M. D. (2024). Crisaborole in dermatology. Indian Journal of Clinical and Experimental Dermatology, 10(4), 209-212. [Link]
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Thomas, J., et al. (2010). Toenail onychomycosis: An important global disease burden. Journal of clinical pharmacy and therapeutics, 35(5), 497–519. [Link]
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Lacroix, M., et al. (2022). An Assessment of the Antifungal Efficacy of a Novel Topical Onychomycosis Treatment Using Human Nail and Skin Infection Models. Journal of Fungi, 8(5), 448. [Link]
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Selvakumar, M. D. (2024). Crisaborole in dermatology. Indian Journal of Clinical and Experimental Dermatology, 10(4), 209-212. [Link]
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Elewski, B. E., et al. (2015). Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies. Journal of the American Academy of Dermatology, 73(1), 62–69. [Link]
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Shimoyama, H., et al. (2019). Antifungal Activity of Luliconazole Nail Solution on in vitro and in vivo Onychomycosis Model. Medical Mycology Journal, 60(3), 65–73. [Link]
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Drăgănescu, M., & Stănculescu, D. (2022). Novel and Investigational Treatments for Onychomycosis. Journal of Fungi, 8(10), 1089. [Link]
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Lacroix, M., et al. (2022). An Assessment of the Antifungal Efficacy of a Novel Topical Onychomycosis Treatment Using Human Nail and Skin Infection Models. Journal of fungi (Basel, Switzerland), 8(5), 448. [Link]
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Application Notes and Protocols: Formulation of 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol for Topical Delivery
Introduction
3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol, also known as tavaborole (and formerly as AN2690), is a novel oxaborole antifungal agent.[1][2][3] It is indicated for the topical treatment of onychomycosis, a fungal infection of the nails, caused by Trichophyton rubrum or Trichophyton mentagrophytes.[1][3][4] Tavaborole functions by inhibiting fungal protein synthesis through the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for fungal cell growth and survival.[1][5][6][7] This unique mechanism of action provides a targeted approach to combating fungal infections.[6] The low molecular weight of tavaborole facilitates its penetration through the nail plate, a significant advantage for treating onychomycosis.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol for topical delivery. It covers pre-formulation studies, formulation development of various topical systems, and detailed protocols for preparation and characterization.
Physicochemical Properties of Tavaborole
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to the development of a stable and effective drug product.
| Property | Value | Reference |
| Chemical Name | 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | [1] |
| Molecular Formula | C7H6BFO2 | [1] |
| Molecular Weight | 151.93 g/mol | [1] |
| Appearance | White to off-white powder | [8] |
| Solubility | Slightly soluble in water; freely soluble in ethanol and propylene glycol | [8] |
| Melting Point | 135-136°C | [9] |
| UV Absorption Maxima (λmax) | 271 nm (in various buffers), 265 nm and 272 nm (in methanol) | [10][11] |
Pre-formulation Studies
Prior to developing a full-fledged formulation, a series of pre-formulation studies are essential to characterize the API and its interactions with potential excipients.
Solubility Assessment
Objective: To determine the solubility of tavaborole in various solvents and excipients commonly used in topical formulations.
Protocol:
-
Prepare saturated solutions of tavaborole in a range of solvents (e.g., water, ethanol, propylene glycol, polyethylene glycol 400, various oils).
-
Equilibrate the solutions at controlled temperatures (e.g., 25°C and 37°C) for 24-48 hours with continuous agitation.
-
Filter the saturated solutions to remove undissolved solids.
-
Analyze the concentration of tavaborole in the filtrate using a validated analytical method, such as UV-spectrophotometry or HPLC.[10][11][12]
Stability Analysis
Objective: To evaluate the chemical stability of tavaborole under various stress conditions to identify potential degradation pathways.
Protocol:
-
Expose tavaborole (in solid-state and in solution) to stress conditions including heat, humidity, light (photostability), and acidic/basic environments.
-
At specified time points, withdraw samples and analyze for the presence of degradation products using a stability-indicating HPLC method.[13]
-
Determine the degradation kinetics and identify the primary degradation products.
Excipient Compatibility
Objective: To assess the compatibility of tavaborole with commonly used topical excipients to ensure the stability and performance of the final formulation.
Protocol:
-
Prepare binary mixtures of tavaborole with individual excipients (e.g., gelling agents, penetration enhancers, preservatives, antioxidants).
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period.
-
Analyze the samples at regular intervals for any physical changes (e.g., color, appearance) and chemical degradation of tavaborole using HPLC.
Formulation Development
The choice of a topical delivery system depends on the target site, desired drug release profile, and patient compliance. Here, we explore the formulation of tavaborole into a solution, gel, and cream.
Topical Solution
Topical solutions are straightforward to formulate and apply, offering good spreadability. The commercially available product, Kerydin®, is a 5% topical solution.[1][8]
Formulation Components:
| Component | Function | Example Concentration (% w/w) |
| Tavaborole | Active Pharmaceutical Ingredient | 5.0 |
| Ethanol | Solvent, Penetration Enhancer | 70.0 - 87.43 |
| Propylene Glycol | Co-solvent, Humectant, Penetration Enhancer | 10.0 - 20.0 |
| Edetate Calcium Disodium | Chelating Agent | 0.01 - 0.1 |
| Purified Water | Solvent | q.s. to 100 |
Rationale for Excipient Selection:
-
Ethanol and Propylene Glycol: Tavaborole is freely soluble in these solvents, ensuring a clear solution.[8] They also act as penetration enhancers, facilitating the delivery of the drug through the nail plate.[14]
-
Edetate Calcium Disodium: This chelating agent helps to improve the stability of the formulation by sequestering metal ions that could catalyze degradation reactions.[8]
Topical Gel
Gels offer a more viscous formulation compared to solutions, which can increase the residence time of the drug at the site of application.[3]
Formulation Components:
| Component | Function | Example Concentration (% w/w) |
| Tavaborole | Active Pharmaceutical Ingredient | 5.0 |
| Carbomer (e.g., Carbopol® 940) | Gelling Agent | 0.5 - 2.0 |
| Ethanol | Solvent, Penetration Enhancer | 40.0 - 60.0 |
| Propylene Glycol | Co-solvent, Humectant | 10.0 - 20.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.0 - 7.0 |
| Methylparaben | Preservative | 0.1 - 0.2 |
| Purified Water | Solvent | q.s. to 100 |
Rationale for Excipient Selection:
-
Carbomer: A high-efficiency gelling agent that forms clear gels with good viscosity and thermal stability.[15][16]
-
Triethanolamine: Used to neutralize the acidic carbomer, leading to the formation of the gel matrix.
-
Methylparaben: A common preservative to prevent microbial growth in aqueous-based formulations.[14][17]
Topical Cream
Creams are semisolid emulsions that can be either oil-in-water (O/W) or water-in-oil (W/O). They provide emollient properties and can enhance drug absorption.
Formulation Components (O/W Cream):
| Phase | Component | Function | Example Concentration (% w/w) |
| Oil Phase | Cetyl Alcohol | Stiffening Agent, Emollient | 5.0 - 10.0 |
| Stearic Acid | Emulsifier, Stiffening Agent | 2.0 - 5.0 | |
| White Petrolatum | Emollient, Occlusive Agent | 10.0 - 15.0 | |
| Aqueous Phase | Tavaborole | Active Pharmaceutical Ingredient | 5.0 |
| Propylene Glycol | Co-solvent, Humectant | 10.0 - 15.0 | |
| Polysorbate 80 | Emulsifier | 1.0 - 3.0 | |
| Glycerin | Humectant | 3.0 - 5.0 | |
| Methylparaben | Preservative | 0.1 - 0.2 | |
| Propylparaben | Preservative | 0.05 - 0.1 | |
| Purified Water | Solvent | q.s. to 100 |
Rationale for Excipient Selection:
-
Cetyl Alcohol and Stearic Acid: These fatty alcohols and acids contribute to the viscosity and texture of the cream.[14]
-
White Petrolatum: Forms an occlusive layer on the skin, which can enhance drug penetration by increasing skin hydration.[14]
-
Polysorbate 80: A non-ionic surfactant that helps to emulsify the oil and water phases, creating a stable cream.[14]
Protocols for Formulation Preparation and Characterization
Preparation Protocols
Topical Solution:
-
In a suitable vessel, dissolve tavaborole in ethanol and propylene glycol with stirring.
-
Add edetate calcium disodium and purified water, and continue stirring until a clear solution is obtained.
-
Filter the solution to remove any particulate matter.
Topical Gel:
-
Disperse the carbomer in a mixture of purified water and propylene glycol with continuous stirring.
-
In a separate container, dissolve tavaborole and methylparaben in ethanol.
-
Slowly add the alcoholic solution to the aqueous dispersion while stirring.
-
Neutralize the dispersion by adding triethanolamine dropwise until a clear, viscous gel is formed.
Topical Cream (O/W):
-
Heat the components of the oil phase (cetyl alcohol, stearic acid, white petrolatum) to 70-75°C until everything is melted and uniform.
-
In a separate vessel, heat the aqueous phase components (propylene glycol, polysorbate 80, glycerin, methylparaben, propylparaben, and purified water) to the same temperature. Dissolve tavaborole in this phase.
-
Slowly add the aqueous phase to the oil phase with continuous homogenization until a uniform emulsion is formed.
-
Cool the emulsion to room temperature with gentle stirring.
Characterization Protocols
1. Appearance, pH, and Viscosity:
-
Visually inspect the formulation for color, clarity (for solutions and gels), and homogeneity.
-
Measure the pH of the formulation using a calibrated pH meter.
-
Determine the viscosity using a viscometer with an appropriate spindle and rotational speed.
2. Drug Content and Uniformity:
-
Accurately weigh a known amount of the formulation and extract the drug using a suitable solvent.
-
Quantify the amount of tavaborole using a validated HPLC-UV method.[12][18] The concentration should be within 90-110% of the label claim.
-
Assess content uniformity by analyzing multiple samples from different locations within a single batch.
3. In Vitro Permeation Testing (IVPT): IVPT is a crucial tool for evaluating the performance of topical formulations by measuring the rate and extent of drug permeation through a skin model.[19][20][21][22][23]
Protocol:
-
Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin) mounted on a Franz diffusion cell. The stratum corneum should face the donor compartment.
-
Dosing: Apply a finite dose of the formulation to the surface of the skin in the donor compartment.
-
Receptor Phase: The receptor compartment is filled with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions).
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor solution.
-
Analysis: Analyze the concentration of tavaborole in the receptor solution samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[12][20]
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss).
dot graph TD subgraph "Formulation Development Workflow" A[API Characterization] --> B(Pre-formulation Studies); B --> C{Formulation Design}; C --> D[Prototype Formulation]; D --> E(Physicochemical Characterization); E --> F{Optimization}; F --> G[Scale-up & Stability Studies]; G --> H(Final Formulation); end
end
Caption: Workflow for the development of a topical formulation.
dot graph TD subgraph "In Vitro Permeation Testing (IVPT) Protocol" A[Skin Preparation & Mounting] --> B(Formulation Application); B --> C[Sampling from Receptor Compartment]; C --> D(Sample Analysis via HPLC/LC-MS); D --> E[Data Analysis]; E --> F(Permeation Profile & Flux Calculation); end
end
Caption: Step-by-step workflow for In Vitro Permeation Testing.
Conclusion
The successful formulation of 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol for topical delivery requires a systematic approach, beginning with thorough pre-formulation studies to understand the API's characteristics. The choice of the delivery system—be it a solution, gel, or cream—should be guided by the desired therapeutic outcome and patient acceptability. The protocols outlined in this document provide a robust framework for the development, preparation, and characterization of tavaborole topical formulations. Adherence to these scientifically sound methodologies will enable researchers and drug development professionals to create safe, effective, and stable products for the treatment of fungal infections.
References
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PubChem. (n.d.). Tavaborole. National Institutes of Health. Retrieved from [Link]
-
Reddy, G. S., & Kumar, K. A. (2018). New validated analytical methods for the determination of Tavaborole (An anti-fungal agent). European Journal of Biomedical and Pharmaceutical Sciences, 5(9), 545-550. Retrieved from [Link]
-
PharmaCompass. (n.d.). Tavaborole. Retrieved from [Link]
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Gupta, A. K., & Daigle, D. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy, 9, 6185–6192. Retrieved from [Link]
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MedlinePlus. (2017). Tavaborole Topical. U.S. National Library of Medicine. Retrieved from [Link]
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Wikipedia. (2023). Tavaborole. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]
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Santos, L. L., Swofford, N. J., & Santiago, B. G. (2020). In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations. Current Protocols in Pharmacology, 91(1), e79. Retrieved from [Link]
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Panda, S., & Verma, S. (2015). An upcoming drug for onychomycosis: Tavaborole. Indian Journal of Drugs in Dermatology, 1(1), 40. Retrieved from [Link]
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International Journal of Advanced Research in Engineering and Management. (n.d.). Formulation and Evaluation of Topical Gel Containing Tavaborole Antifungal Drug. Retrieved from [Link]
-
Topi-CLICK. (2023). How IVPT Supports Bioequivalence Assessment for Generic Topical Drugs. Retrieved from [Link]
-
PrescriberPoint. (2023). Tavaborole Topical Solution, 5% solution (tavaborole topical solution, 5%). Retrieved from [Link]
-
PermeGear. (n.d.). In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations. Retrieved from [Link]
-
Stira Pharmaceuticals. (n.d.). In Vitro Permeability Testing (IVPT). Retrieved from [Link]
-
Mayo Clinic. (2023). Tavaborole (Topical Application Route). Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2018). UV-Spectrometric Method Development and Validation of Tavaborole. Retrieved from [Link]
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Journal of Chemical Health Risks. (2023). Development and Validation of RP-HPLC Method for Simultaneous Quantification of Tavaborole, Hydrocortisone, and Clindamycin Phosphate in Pharmaceutical Dosage Forms. Retrieved from [Link]
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Semantic Scholar. (2018). Analytical method development and validation of stability indicating method of rp-hplc for quantification of tavaborole related substances: application to 5% topical solution. Retrieved from [Link]
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ONdrugDelivery. (2021). Excipient Choices and Why They Matter in Topical Formulations. Retrieved from [Link]
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ResearchGate. (2016). Challenges and Opportunities for the Application of Boron Clusters in Drug Design. Retrieved from [Link]
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Application Notes & Protocols: The Rise of Benzoxaboroles in Agricultural Fungicide Development
Authored for: Researchers, Scientists, and Agrochemical Development Professionals
Introduction: A New Frontier in Fungal Control
The relentless evolution of fungicide resistance in plant pathogens poses a significant threat to global food security. This challenge necessitates the discovery and development of fungicides with novel mechanisms of action. Enter the benzoxaboroles, a class of boron-heterocyclic compounds that have emerged from medicinal chemistry to offer a compelling new strategy for agricultural fungal disease management.[1][2][3] Initially recognized for their therapeutic applications, such as the FDA-approved antifungal tavaborole (AN2690) for onychomycosis, their unique properties are now being harnessed for crop protection.[2][4][5][6]
The significance of this chemical class in agriculture was formally recognized in 2024 when the Fungicide Resistance Action Committee (FRAC) established a new category for benzoxaboroles, underscoring their potential and distinct mode of action.[1][7] Unlike many conventional fungicides that target ergosterol biosynthesis or respiration, benzoxaboroles inhibit protein synthesis, providing a vital tool for resistance management programs.[4][8][9]
These application notes provide a technical guide for researchers engaged in the development of benzoxaborole-based agricultural fungicides. We will explore the core mechanism of action, detail protocols for screening and evaluation, and present a logical workflow for advancing from lead compound to a viable candidate.
Part 1: The Core Mechanism - Oxaborole tRNA Trapping (OBORT)
The primary antifungal activity of benzoxaboroles stems from their ability to inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA) during protein synthesis.[10][11][12] This inhibition occurs through a novel and highly specific mechanism.
-
Targeting the Editing Site: The LeuRS enzyme possesses a "proofreading" or editing domain to ensure the fidelity of protein translation.[13]
-
Adduct Formation: The boron atom of the benzoxaborole molecule forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine on tRNALeu.[14][15][16]
-
Enzyme Trapping: This adduct effectively traps the tRNALeu molecule within the editing site of the LeuRS enzyme.[12][14]
-
Inhibition of Protein Synthesis: The trapped complex prevents the catalytic turnover of the enzyme, halting the synthesis of leucyl-tRNALeu and consequently blocking overall fungal protein synthesis, leading to cell death.[10][14]
This mechanism, often termed the Oxaborole tRNA Trapping (OBORT) mechanism, is highly specific and represents a validated target for antifungal development.[17]
Caption: Mechanism of LeuRS inhibition by benzoxaboroles.
Part 2: Fungicide Development Workflow
The development of novel benzoxaborole fungicides follows a structured, multi-stage process designed to identify potent and selective compounds with desirable agricultural properties.
Caption: Workflow for benzoxaborole fungicide development.
Lead Identification & Structure-Activity Relationship (SAR)
The starting point is the design and synthesis of a library of benzoxaborole analogues. SAR studies are crucial for optimizing antifungal potency. Research has shown that substitutions at various positions on the benzoxaborole ring significantly impact activity against different fungal pathogens.[18][19] For example, introducing appropriate electronegative groups at the 5-position can enhance activity against Botrytis cinerea.[19]
| Compound ID | Substitution | Pathogen A MIC (µg/mL) | Pathogen B EC₅₀ (µg/mL) | Reference |
| Lead 1 | 5-Fluoro | 1.56 | 0.78 | [18] |
| Analogue 1A | 5-Chloro | 3.13 | 1.56 | [18] |
| Analogue 1B | 7-Methyl | >25 | 12.5 | [18] |
| Analogue 1C | 5,7-Dichloro | 0.78 | 0.39 | [18] |
| (Note: Data is illustrative, based on trends reported in cited literature) |
Causality: The goal of SAR is to understand the electronic and steric requirements for optimal binding to the LeuRS editing site. Small, electron-withdrawing groups like fluorine or chlorine often improve cell penetration and binding affinity, while bulky groups may cause steric hindrance, reducing efficacy.
Protocol: In Vitro Antifungal Susceptibility Assay
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible fungal growth.
Objective: To quantify the intrinsic antifungal activity of synthesized benzoxaboroles against a panel of agriculturally relevant fungi (e.g., Botrytis cinerea, Mycosphaerella fijiensis, Colletotrichum sublineolum).[18]
Materials:
-
96-well microtiter plates
-
Fungal isolates
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth (PDB), Sabouraud Dextrose Broth (SDB))
-
Test compounds dissolved in DMSO (10 mg/mL stock)
-
Positive control fungicide (e.g., Tavaborole, Boscalid)[16]
-
Negative control (DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Inoculum: Grow fungi on agar plates. Harvest spores or mycelial fragments and suspend in sterile water or saline. Adjust the suspension to a final concentration of 1-5 x 10⁴ spores/mL or mycelial fragments/mL.
-
Serial Dilutions: Dispense 100 µL of broth into each well of a 96-well plate. Add 2 µL of the 10 mg/mL stock compound to the first well and perform 2-fold serial dilutions across the plate, resulting in a concentration range (e.g., 100 µg/mL down to 0.05 µg/mL).
-
Controls: Prepare wells with:
-
Medium + Inoculum + DMSO (Negative/Growth Control)
-
Medium + Inoculum + Positive Control Fungicide (Assay Validation)
-
Medium only (Sterility Control)
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). The final volume in each well is 200 µL.
-
Incubation: Seal the plates and incubate at 25-28°C for 48-96 hours, or until robust growth is observed in the negative control wells.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring optical density (OD) at 600 nm. Inhibition should be ≥95% compared to the negative control.
Self-Validation: The assay is valid if: (a) the sterility control shows no growth, (b) the negative control shows robust growth, and (c) the positive control shows inhibition within its expected MIC range.
Protocol: In Vivo Efficacy - Detached Leaf Assay
This protocol assesses the protective and/or curative activity of a compound in a plant tissue context, providing a more realistic measure of potential field performance.
Objective: To evaluate the ability of lead benzoxaboroles to prevent or treat fungal infection on detached plant leaves.
Materials:
-
Healthy, young leaves from a susceptible host plant (e.g., grape leaves for Botrytis cinerea, banana leaves for Mycosphaerella fijiensis)
-
Test compounds formulated in a suitable carrier (e.g., water with 0.02% Tween-20)
-
Fungal spore suspension (1 x 10⁵ spores/mL)
-
Humid chambers (e.g., petri dishes with moist filter paper)
-
Positive and negative controls
Procedure:
-
Leaf Preparation: Gently wash and surface-sterilize leaves. Place them adaxial side up in humid chambers.
-
Compound Application:
-
Protective Assay: Uniformly spray the leaves with the test compound formulation. Allow them to dry for 2-4 hours.
-
Curative Assay: Inoculate the leaves with the pathogen first, incubate for 12-24 hours to allow infection to establish, then apply the compound.
-
-
Inoculation: Pipette 10 µL droplets of the fungal spore suspension onto the treated (protective) or untreated (curative) leaf surfaces.
-
Controls: Include leaves treated only with the carrier solution (negative control) and leaves treated with a commercial standard fungicide (positive control).
-
Incubation: Seal the humid chambers and incubate at 22-25°C with a photoperiod (e.g., 12h light/12h dark) for 3-7 days.
-
Evaluation: Measure the diameter of the necrotic lesions that develop at the inoculation sites. Calculate the percent disease control relative to the negative control.
Causality: This assay moves beyond simple growth inhibition to test for compound stability, penetration of the plant cuticle, and efficacy in the presence of complex plant biochemistry. A compound that performs well here has a much higher probability of success in more complex whole-plant or field trials.
Conclusion
Benzoxaboroles represent a highly promising class of fungicides for modern agriculture, distinguished by their unique protein synthesis inhibition mechanism.[4][11] Their development hinges on a systematic approach combining rational design through SAR, robust in vitro screening to establish intrinsic potency, and relevant in vivo assays to confirm efficacy in a biological system. The protocols outlined here provide a foundational framework for researchers to identify and optimize novel benzoxaborole candidates, contributing to the development of new tools for sustainable crop protection.
References
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Liu, C., Kim, J., Pastoor, T., et al. (2021). Exploring boron applications in modern agriculture: A structure-activity relationship study of a novel series of multi-substitution benzoxaboroles for identification of potential fungicides. Bioorganic & Medicinal Chemistry Letters, 43, 128089. Available from: [Link]
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Pal, B., Valavala, S., et al. (2018). Leishmania donovani Parasites Are Inhibited by the Benzoxaborole AN2690 Targeting Leucyl-tRNA Synthetase. Antimicrobial Agents and Chemotherapy, 62(3). Available from: [Link]
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Rock, F. L., Mao, W., Yaremchuk, A., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science, 316(5832), 1759-1761. Available from: [Link]
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Zhang, P., et al. (2025). Novel Benzodiazaborine Derivatives as Potent Antifungal Agents Targeting Leucyl-tRNA Synthase: Synthesis, Bioactivity, and In Silico Study. ResearchGate. Available from: [Link]
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Ji, L., Wu, J., Zuo, Y., & Zhang, Z. (2025). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. ResearchGate. Available from: [Link]
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Adamczyk-Woźniak, A., et al. (2019). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 24(19), 3561. Available from: [Link]
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Palencia, A., et al. (2011). Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap. FEBS Letters, 585(17), 2791-2796. Available from: [Link]
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Zhang, P., et al. (2025). Novel Benzodiazaborine Derivatives as Potent Antifungal Agents Targeting Leucyl-tRNA Synthase: Synthesis, Bioactivity, and In Silico Study. Journal of Agricultural and Food Chemistry. Available from: [Link]
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Błaszkiewicz, P., et al. (2021). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. Available from: [Link]
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Ji, L., et al. (2025). Exploring boron applications in modern agriculture: Antifungal activities and mechanisms of phenylboronic acid derivatives. ResearchGate. Available from: [Link]
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Gupta, A. K., & Daigle, D. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy, 9, 6185–6192. Available from: [Link]
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Rock, F. L., et al. (2006). Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis. Bioorganic & Medicinal Chemistry Letters, 16(14), 3563-3566. Available from: [Link]
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Guo, D., et al. (2022). Discovery of Novel Benzoxaborole-Containing Streptochlorin Derivatives as Potential Antifungal Agents. Journal of Agricultural and Food Chemistry. Available from: [Link]
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Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy, 12(7), 735-742. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Tavaborole. PubChem Compound Database. Available from: [Link]
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Supuran, C. T., & Winum, J.-Y. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opinion on Therapeutic Patents, 28(7), 541-550. Available from: [Link]
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Baibakova, E. V., et al. (2019). Modern Fungicides: Mechanisms of Action, Fungal Resistance and Phytotoxic Effects. Annual Research & Review in Biology. Available from: [Link]
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Probing Leucyl-tRNA Synthetase with 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol and its Analogs: A Guide for Researchers
Introduction: The Critical Role of Leucyl-tRNA Synthetase and the Rise of Benzoxaboroles
Leucyl-tRNA synthetase (LRS) is an indispensable enzyme across all domains of life, playing a pivotal role in the fidelity of protein synthesis. As a member of the aminoacyl-tRNA synthetase (aaRS) family, its primary function is to catalyze the specific attachment of L-leucine to its cognate transfer RNA (tRNALeu). This two-step process, involving amino acid activation and subsequent transfer to the tRNA, is fundamental for the accurate translation of the genetic code at the ribosome. Errors in this process can lead to the incorporation of incorrect amino acids, resulting in non-functional or toxic proteins.
To safeguard fidelity, many aaRSs, including LRS, possess a distinct editing or proofreading domain separate from the aminoacylation active site.[1][2] This domain acts as a quality control checkpoint, hydrolyzing misactivated amino acids or mischarged tRNAs.[3] The essential nature and the presence of these distinct functional sites make LRS an attractive and validated target for the development of novel antimicrobial agents.[4][5]
Benzoxaboroles, a class of boron-containing heterocyclic compounds, have emerged as potent and selective inhibitors of LRS.[4] The parent compound, 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol, and its derivatives, such as the FDA-approved antifungal drug Tavaborole (AN2690), exploit a unique inhibitory mechanism targeting the LRS editing site.[6][7] This application note provides a detailed overview of the mechanism of action and a comprehensive protocol for utilizing these benzoxaborole-based probes to study LRS activity in vitro.
Mechanism of Action: The Oxaborole tRNA-Trapping (OBORT) Mechanism
The inhibitory power of benzoxaboroles against LRS stems from a novel mechanism known as the Oxaborole tRNA-Trapping (OBORT) mechanism.[4][7] Unlike traditional inhibitors that might target the enzyme's active site for leucine or ATP, benzoxaboroles capitalize on the editing function of LRS.
The key steps are as follows:
-
Binding to the Editing Site : The benzoxaborole molecule preferentially binds to the hydrolytic editing site of the LRS enzyme.[2][8]
-
Adduct Formation with tRNA : When tRNALeu enters the editing site, the boron atom of the benzoxaborole, acting as a Lewis acid, forms a reversible covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (A76) of the tRNA molecule.[9][10]
-
Enzyme Inactivation : This stable LRS-tRNALeu-benzoxaborole ternary complex effectively traps the tRNA in the editing site.[9][11]
-
Inhibition of Catalytic Turnover : With the tRNA trapped, the enzyme is locked in a non-productive state, preventing the catalytic turnover required for the synthesis of leucyl-tRNALeu.[10] This ultimately leads to the cessation of protein synthesis and arrest of cell growth.[5][8]
This elegant mechanism confers high specificity and has been successfully exploited to develop antifungal, antibacterial, and antiprotozoal agents.[4][5]
Caption: Mechanism of LRS inhibition by a benzoxaborole probe.
Quantitative Data: Inhibitory Potency of Benzoxaborole Derivatives
The following table summarizes the inhibitory activity of Tavaborole (AN2690), a well-characterized 5-fluoro-substituted derivative of 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol, against LRS from various organisms and its antimicrobial efficacy.
| Compound | Target Organism/Enzyme | Assay Type | Value | Reference |
| Tavaborole (AN2690) | Saccharomyces cerevisiae LRS | Enzyme Inhibition | IC50 = 0.17 µM | [12] (as cited) |
| Tavaborole (AN2690) | Candida albicans | Antifungal Susceptibility (MIC) | 0.25 - 1 µg/mL | [7] |
| Tavaborole (AN2690) | Trichophyton rubrum | Antifungal Susceptibility (MIC) | 0.25 - 2 µg/mL | [6][7] |
| Tavaborole (AN2690) | Trichophyton mentagrophytes | Antifungal Susceptibility (MIC) | 0.5 - 2 µg/mL | [6][7] |
| ZCL039 (derivative) | Streptococcus pneumoniae | Antimicrobial Activity (MIC) | 5 µg/mL | [4] |
Note: IC50 (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocol: In Vitro Leucyl-tRNA Synthetase Aminoacylation Inhibition Assay
This protocol describes a standard method to determine the inhibitory effect of a benzoxaborole probe on the aminoacylation activity of LRS. The assay measures the attachment of a radiolabeled amino acid ([14C]-L-Leucine) to its cognate tRNA.
Causality Behind Experimental Choices:
-
Radiolabeling: Using [14C]-L-Leucine provides a highly sensitive and direct method to quantify the product, leucyl-tRNALeu.
-
TCA Precipitation: Trichloroacetic acid (TCA) is used because it precipitates macromolecules like tRNA while leaving small molecules like unincorporated amino acids in solution. This allows for the separation of the product from the substrate.
-
Filter Disks: Glass fiber filter disks efficiently capture the precipitated tRNA, enabling easy washing and subsequent scintillation counting.
-
Buffer Components: The buffer is optimized for enzyme activity, containing MgCl2 (essential for ATP-Mg2+ complex formation and enzyme function), KCl (for ionic strength), DTT (a reducing agent to maintain enzyme integrity), and ATP (the energy source for amino acid activation).
I. Materials and Reagents
-
Enzyme: Purified Leucyl-tRNA Synthetase (LRS) from the organism of interest.
-
Probe: 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol or its derivative (e.g., Tavaborole), dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Substrates:
-
[14C]-L-Leucine (specific activity >50 mCi/mmol)
-
Unlabeled L-Leucine
-
ATP, disodium salt
-
Total tRNA or purified tRNALeu from the corresponding organism.
-
-
Buffers and Solutions:
-
Assay Buffer (2X): 60 mM HEPES-KOH (pH 7.5), 20 mM MgCl2, 60 mM KCl, 4 mM DTT. Store at -20°C.
-
Enzyme Dilution Buffer: 30 mM HEPES-KOH (pH 7.5), 10 mM MgCl2, 30 mM KCl, 2 mM DTT, 50% glycerol. Store at -20°C.
-
Quench/Precipitation Solution: 10% (w/v) ice-cold Trichloroacetic Acid (TCA).
-
Wash Solution: 5% (w/v) ice-cold Trichloroacetic Acid (TCA).
-
Ethanol: 70% (v/v) ice-cold.
-
-
Equipment:
-
96-well microplate or microcentrifuge tubes.
-
Glass fiber filter disks (e.g., Whatman GF/C).
-
Filter manifold apparatus.
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Water bath or incubator set to the optimal temperature for the enzyme (e.g., 37°C).
-
II. Step-by-Step Methodology
-
Preparation of Reaction Mix:
-
On the day of the experiment, prepare a master mix of substrates in nuclease-free water. For a final reaction volume of 50 µL, the final concentrations should be:
-
2 mM ATP
-
20 µM L-Leucine (including a spiked amount of [14C]-L-Leucine)
-
5 µM tRNALeu (or an equivalent concentration of total tRNA)
-
-
Scientist's Note: The concentration of tRNA should be at or near its Km value to ensure the assay is sensitive to competitive inhibitors. The leucine concentration is kept relatively low to be sensitive to inhibition.
-
-
Inhibitor Pre-incubation:
-
Prepare serial dilutions of the benzoxaborole probe in DMSO. A typical starting range for Tavaborole would be from 100 µM down to 1 nM.
-
In a 96-well plate, add 1 µL of the diluted inhibitor (or DMSO for the 'no inhibitor' control) to each well.
-
Add a pre-determined amount of LRS enzyme (e.g., 25-100 nM final concentration) to each well.
-
Add Assay Buffer to bring the pre-incubation volume to 25 µL.
-
Incubate the enzyme and inhibitor for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme's editing site.
-
-
Initiation of Aminoacylation Reaction:
-
Initiate the reaction by adding 25 µL of the substrate master mix to each well. The final reaction volume is now 50 µL.
-
Mix gently and incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a pre-determined time (e.g., 20 minutes). This time should be within the linear range of the reaction, which must be determined empirically in preliminary experiments.
-
-
Quenching the Reaction and Precipitation:
-
Stop the reaction by spotting 40 µL of each reaction mixture onto separate, labeled glass fiber filter disks.
-
Immediately place the filter disks into a beaker containing ice-cold 10% TCA. Let them precipitate for at least 15 minutes on ice. This step precipitates the tRNA (including the [14C]-Leucyl-tRNALeu product) while washing away unincorporated [14C]-L-Leucine.
-
-
Washing and Scintillation Counting:
-
Transfer the filter disks to a filter manifold.
-
Wash the disks three times with 5 mL of ice-cold 5% TCA.
-
Perform a final wash with 5 mL of ice-cold 70% ethanol to remove excess TCA and water.
-
Dry the filter disks completely under a heat lamp or in an oven.
-
Place each dry filter into a scintillation vial, add 4-5 mL of scintillation cocktail, and cap tightly.
-
Measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each probe concentration relative to the DMSO control (0% inhibition) and a background control (no enzyme, 100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using sigmoidal dose-response logic in software like GraphPad Prism) to determine the IC50 value.
-
Sources
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- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. In Silico Discovery of Aminoacyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. Antifungal agent tavaborole as a potential broad-spectrum serine and metallo-β-lactamases inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Assessing Benzoxaborole Penetration Through Nail Keratin
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: The Benzoxaborole Advantage in Transungual Delivery
The treatment of nail disorders, particularly onychomycosis, is notoriously challenging due to the dense, keratinized structure of the nail plate, which acts as a formidable barrier to topical drug delivery.[1] Benzoxaboroles, a novel class of boron-containing heterocyclic compounds, have emerged as a promising solution to this challenge. Their unique chemical properties, including low molecular weight, good water solubility, and the ability of the boron atom to form reversible covalent bonds, contribute to their enhanced penetration through the nail plate.[2][3][4] Tavaborole, an FDA-approved benzoxaborole for onychomycosis, exemplifies the therapeutic potential of this chemical class.[5][6] Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase, a crucial enzyme for protein synthesis, ultimately leading to fungal cell death.[2]
These application notes provide a comprehensive guide to the state-of-the-art methodologies for assessing the penetration of benzoxaboroles through nail keratin. The protocols detailed herein are designed to be robust and self-validating, providing researchers with the tools to generate reliable and reproducible data for formulation development and bioequivalence studies.
Ex Vivo Nail Permeation Studies Using Franz Diffusion Cells
The Franz diffusion cell assay is the gold standard for in vitro and ex vivo assessment of transungual drug delivery.[7][8] This method allows for the quantification of a drug's permeation through a nail membrane over time, providing critical data on flux and permeability coefficients.
Causality Behind Experimental Choices:
-
Nail Source: Human cadaver nails are the preferred membrane as they most accurately represent the in vivo barrier.[9] When unavailable, bovine or equine hoof membranes can be used as surrogates, though correlation studies are recommended.[10]
-
Receptor Fluid: The choice of receptor fluid is critical to maintain "sink conditions," where the concentration of the drug in the receptor compartment remains significantly lower than in the donor compartment, ensuring that the diffusion gradient is the rate-limiting factor.[11] For benzoxaboroles like tavaborole, which have some water solubility, phosphate-buffered saline (PBS) at pH 7.4 is a suitable choice.[7]
-
Temperature: Maintaining the temperature at 32°C mimics the physiological temperature of the nail bed.[9]
Experimental Workflow: Franz Diffusion Cell Assay
Sources
- 1. Application of Nail Polish During Topical Management of Onychomycosis: Are Data Available to Guide the Clinician About What to Tell Their Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tavaborole - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of an HPLC-UV Method to Quantify Tavaborole During in Vitro Transungual Permeation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of 3-Substituted Benzoxaboroles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Benzoxaboroles in Modern Drug Discovery
The benzoxaborole scaffold has rapidly evolved from a chemical curiosity into a privileged structure in medicinal chemistry.[1][2][3] This versatile boron-heterocyclic moiety is at the core of approved drugs such as Tavaborole (Kerydin®), an antifungal agent for onychomycosis, and Crisaborole (Eucrisa®), an anti-inflammatory treatment for atopic dermatitis.[2][4] The unique physicochemical properties of benzoxaboroles, including their low biotoxicity, good aqueous solubility, and ability to engage in both covalent and non-covalent interactions with biological targets, make them highly attractive for drug design.[4][5] A key feature is the Lewis acidic boron atom, which can form reversible covalent bonds with diols present in biological macromolecules, such as enzymes and sugars.[5] For instance, the antifungal activity of Tavaborole (AN2690) stems from its ability to inhibit fungal leucyl-tRNA synthetase (LeuRS) by forming a stable adduct with the terminal adenosine of tRNALeu at the enzyme's editing site, thereby halting protein synthesis.[5][6]
The substitution at the 3-position of the benzoxaborole ring is a critical determinant of biological activity and selectivity. This position allows for the introduction of diverse functional groups that can modulate the compound's potency, pharmacokinetic properties, and target engagement. Consequently, the development of robust and efficient synthetic methodologies to access a wide array of 3-substituted benzoxaboroles is of paramount importance for the continued exploration of this chemical space in drug discovery. This guide provides an in-depth overview of key synthetic strategies, complete with detailed protocols and mechanistic insights, to empower researchers in this exciting field.
Core Synthetic Strategies for 3-Substituted Benzoxaboroles
Several synthetic routes have been established to construct the 3-substituted benzoxaborole core. The choice of method often depends on the desired substituent at the 3-position and the overall complexity of the target molecule. Here, we detail some of the most versatile and widely adopted techniques.
Condensation of 2-Formylphenylboronic Acids with Nucleophiles
One of the most direct and convenient methods for the synthesis of 3-amino and 3-alkoxy substituted benzoxaboroles is the condensation of a 2-formylphenylboronic acid with a corresponding amine or alcohol. This reaction proceeds readily, often at room temperature, and leverages the intramolecular cyclization between the boronic acid and the newly formed imine or acetal intermediate.
The reaction between a 2-formylphenylboronic acid and a primary or secondary amine initially forms a carbinolamine intermediate. This is followed by dehydration to yield an iminium ion, which is in equilibrium with the benzoxaborole product through intramolecular cyclization. The formation of the stable five-membered ring often drives the reaction to completion.
Caption: Mechanism of 3-aminobenzoxaborole synthesis.
This protocol is adapted from a general procedure for the synthesis of 3-aminobenzoxaboroles.[7]
Materials:
-
(4-Fluoro-2-formylphenyl)boronic acid
-
Morpholine
-
Diethyl ether (anhydrous)
-
Magnetic stirrer and stir bar
-
Glass vial
Procedure:
-
In a clean, dry glass vial, dissolve 0.235 g (1.39 mmol) of (4-fluoro-2-formylphenyl)boronic acid in 10 mL of anhydrous diethyl ether.
-
Stir the solution at room temperature until all the solid has dissolved.
-
To the stirred solution, add 0.122 mL (1.39 mmol) of morpholine dropwise.
-
Continue stirring for 10-15 minutes. A precipitate may begin to form.
-
Leave the reaction mixture in an open vessel (e.g., in a fume hood) for 24 hours to allow for slow evaporation of the diethyl ether. This often promotes precipitation of the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether (2 x 3 mL).
-
Dry the product under vacuum to yield the 3-morpholinobenzoxaborole derivative.
Expert Insights:
-
Solvent Choice: Diethyl ether is an excellent solvent for this reaction as the starting materials are soluble, while the product often has lower solubility, facilitating its isolation by precipitation.[7]
-
No Drying Agent: Unlike many condensation reactions, the use of a drying agent is often not necessary, simplifying the procedure.[7]
-
Purification: For products that do not precipitate cleanly, purification can be achieved by recrystallization from a suitable solvent system, such as dichloromethane/hexane.[7]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds and can be adapted for the synthesis of 3-aryl or 3-vinyl substituted benzoxaboroles.[8][9] This approach typically involves the coupling of a 3-halo-benzoxaborole derivative with an appropriate boronic acid or boronate ester.
Sources
- 1. The synthesis of benzoxaboroles and their applications in medicinal chemistry | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzoxaboroles for Drug Design - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for Cellular Assays to Evaluate the Antiviral Activity of Benzoxaboroles
Introduction: Benzoxaboroles as a Promising Class of Antiviral Agents
Benzoxaboroles are a novel class of boron-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their unique chemical properties and broad spectrum of biological activities. The boron atom in the benzoxaborole scaffold can form a reversible covalent bond with diol-containing biomolecules, including specific amino acid residues in enzyme active sites, leading to potent and selective inhibition. While initially explored for their antifungal and anti-inflammatory properties, with crisaborole (AN2728) being a notable FDA-approved topical treatment for atopic dermatitis, emerging research has highlighted their potential as potent antiviral agents.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the cellular assays used to evaluate the antiviral activity of benzoxaboroles, with a particular focus on their activity against RNA viruses such as human rhinoviruses (HRV) and coronaviruses.[4][5][6]
The antiviral mechanism of benzoxaboroles is an active area of investigation. Evidence suggests that they can act as inhibitors of viral proteases, which are essential for the cleavage of viral polyproteins into functional proteins required for viral replication.[4][5][6] Another potential mechanism involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of RNA viruses.[7][8][9] Understanding the precise mechanism of action is crucial for the rational design and development of next-generation benzoxaborole-based antiviral therapeutics.
This guide will provide detailed, field-proven protocols for essential cellular assays, including cytotoxicity assessment, cytopathic effect (CPE) inhibition assays, and plaque reduction assays. Furthermore, it will touch upon qPCR-based methods for quantifying viral load. The causality behind experimental choices and the importance of self-validating systems for trustworthy data will be emphasized throughout.
PART 1: Foundational Assays for Antiviral Drug Discovery
A critical first step in evaluating any potential antiviral compound is to determine its cytotoxicity to the host cells. An ideal antiviral agent should exhibit potent activity against the virus at concentrations that are non-toxic to the host. The ratio of the cytotoxic concentration to the effective antiviral concentration is known as the selectivity index (SI), a key parameter in drug development.
Cytotoxicity Assessment: The CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a sensitive, colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays. It utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
Principle: Viable cells with active metabolism reduce the WST-8 tetrazolium salt to a water-soluble formazan dye. The intensity of the resulting color, measured by absorbance, correlates with the number of viable cells.
Protocol 1: Cytotoxicity (CC50) Determination using CCK-8 Assay
Materials:
-
HeLa or Vero cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Benzoxaborole compounds (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa or Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the benzoxaborole compounds in DMEM. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Compound Treatment: After 24 hours, remove the old media from the cell plates and add 100 µL of the diluted benzoxaborole compounds to the respective wells. Include wells with media and DMSO only as a vehicle control, and wells with untreated cells as a cell viability control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should match the duration of the antiviral assays.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the control wells turns a distinct orange.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the compound concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.
Table 1: Example Data Layout for CC50 Determination
| Compound Concentration (µM) | Absorbance (450 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 1.56 | 1.22 | 97.6 |
| 3.13 | 1.18 | 94.4 |
| 6.25 | 1.10 | 88.0 |
| 12.5 | 0.95 | 76.0 |
| 25 | 0.63 | 50.4 |
| 50 | 0.31 | 24.8 |
| 100 | 0.10 | 8.0 |
PART 2: Core Antiviral Activity Assays
Once the cytotoxicity profile of the benzoxaborole compounds is established, their ability to inhibit viral replication can be assessed using various cellular assays.
Cytopathic Effect (CPE) Inhibition Assay
Many viruses cause visible damage to host cells, a phenomenon known as the cytopathic effect (CPE). This can include changes in cell morphology, detachment from the culture surface, and eventual cell death. The CPE inhibition assay is a widely used method for screening antiviral compounds by assessing their ability to protect cells from virus-induced CPE.[10][11][12][13]
Principle: In the presence of an effective antiviral compound, viral replication is inhibited, and the host cells are protected from the cytopathic effects of the virus. Cell viability is typically assessed visually or by using a cell viability dye like crystal violet.
Protocol 2: CPE Inhibition Assay for Human Rhinovirus (HRV)
Materials:
-
HeLa cells
-
Human Rhinovirus (e.g., HRV-14)
-
DMEM with 2% FBS and 1% Penicillin-Streptomycin (Infection Medium)
-
Benzoxaborole compounds
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Compound and Virus Preparation: Prepare serial dilutions of the benzoxaborole compounds in infection medium. Dilute the HRV stock to a concentration that will cause 80-100% CPE in 3-4 days (typically a multiplicity of infection, MOI, of 0.01-0.1).
-
Infection and Treatment: Remove the growth medium from the cells. Add 50 µL of the diluted compounds to the wells, followed by 50 µL of the diluted virus. Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).
-
Incubation: Incubate the plates at 33-35°C (optimal for HRV replication) in a 5% CO2 incubator for 3-4 days, or until significant CPE is observed in the virus control wells.
-
Staining: Gently wash the wells with PBS. Add 100 µL of crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing and Drying: Carefully wash the plates with water to remove excess stain and allow them to air dry.
-
Quantification: Solubilize the stain by adding 100 µL of methanol to each well and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. Determine the 50% effective concentration (EC50) from the dose-response curve.
Plaque Reduction Assay
The plaque reduction assay is considered the "gold standard" for determining the infectivity of a lytic virus and for quantifying the efficacy of antiviral compounds.[14] It measures the ability of a compound to reduce the number of plaques, which are localized areas of cell death caused by viral infection and replication.
Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. A semi-solid overlay is then added to restrict the spread of the virus, leading to the formation of discrete plaques. An effective antiviral will reduce the number and/or size of these plaques.
Protocol 3: Plaque Reduction Assay for Human Rhinovirus (HRV)
Materials:
-
HeLa cells
-
Human Rhinovirus (e.g., HRV-14)
-
DMEM with 2% FBS
-
Benzoxaborole compounds
-
Agarose or Methylcellulose overlay medium
-
Crystal Violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound-Virus Incubation: In separate tubes, pre-incubate a fixed amount of HRV (e.g., 100 plaque-forming units, PFU) with serial dilutions of the benzoxaborole compounds for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus control (virus only) and a cell control (medium only).
-
Adsorption: Incubate the plates for 1 hour at 33-35°C to allow for viral adsorption.
-
Overlay: Gently remove the inoculum and overlay the cells with a semi-solid medium (e.g., DMEM containing 2% FBS and 0.5% agarose).
-
Incubation: Incubate the plates at 33-35°C for 3-5 days until plaques are visible.
-
Staining: Fix the cells with 10% formalin and then stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value, which is the concentration of the compound that reduces the plaque number by 50%.
qPCR-Based Viral Load Quantification
For a more quantitative assessment of antiviral activity, real-time quantitative polymerase chain reaction (qPCR) can be used to measure the amount of viral RNA or DNA in infected cells or in the culture supernatant. This method is highly sensitive and specific.
Principle: Total RNA is extracted from infected cells treated with the benzoxaborole compound. The viral RNA is then reverse-transcribed into complementary DNA (cDNA), which is subsequently amplified and quantified using qPCR with virus-specific primers and probes. A reduction in the viral RNA level indicates antiviral activity.
This method is particularly useful for viruses that do not cause significant CPE or for high-throughput screening applications.
PART 3: Visualizing Workflows and Mechanisms
To provide a clear understanding of the experimental processes and the potential mechanism of action of benzoxaboroles, the following diagrams have been generated using Graphviz.
Sources
- 1. Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Development of a high-throughput human rhinovirus infectivity cell-based assay for identifying antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The human rhinovirus: human‐pathological impact, mechanisms of antirhinoviral agents, and strategies for their discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Drugs Targeting Viral Polymerases [mdpi.com]
- 8. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 9. researchgate.net [researchgate.net]
- 10. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ibtbioservices.com [ibtbioservices.com]
- 14. Antiviral therapeutic approaches for human rhinovirus infections - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol
Welcome to the technical support center for the synthesis of 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol and related benzoxaborole structures. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important heterocyclic scaffold. Benzoxaboroles are privileged structures in medicinal chemistry, known for their unique reactivity, metabolic stability, and low toxicity.[1] However, achieving high and reproducible yields can be a significant hurdle. This resource provides in-depth, experience-driven solutions to overcome these challenges.
Troubleshooting Guide: Low Yield in 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol Synthesis
Low yield is the most frequently reported issue in the synthesis of benzoxaboroles. The following section addresses specific problems you might be encountering in a question-and-answer format.
Question 1: My intramolecular cyclization of an ortho-substituted boronic acid is sluggish and results in a low yield of the desired benzoxaborole. What are the likely causes and how can I improve it?
Answer:
Sluggish or incomplete cyclization is a common bottleneck. The formation of the benzoxaborole ring is a dehydrative cyclization that can be influenced by several factors.
Potential Causes & Solutions:
-
Inadequate Dehydration: The removal of water is crucial to drive the equilibrium towards the cyclized product.
-
Troubleshooting Protocol:
-
Azeotropic Removal of Water: If your reaction is conducted in a solvent like toluene or dioxane, ensure you are using a Dean-Stark apparatus to effectively remove water as it forms.
-
Use of Dehydrating Agents: Consider the addition of a chemical dehydrating agent. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be added directly to the reaction mixture. Molecular sieves (3Å or 4Å) are also an excellent option.
-
-
-
Sub-optimal Reaction Temperature: The temperature might be too low to overcome the activation energy of the cyclization.
-
Troubleshooting Protocol:
-
Gradual Temperature Increase: Cautiously increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS. Be mindful of potential side reactions or decomposition at higher temperatures.
-
Solvent Choice: If you are limited by the boiling point of your current solvent, consider switching to a higher-boiling solvent such as xylene or DMF, ensuring it is compatible with your reagents.
-
-
-
Catalyst Inefficiency: While some cyclizations can proceed thermally, many benefit from acid or base catalysis.
-
Troubleshooting Protocol:
-
Acid Catalysis: A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) or a Lewis acid can facilitate the reaction.
-
Base Catalysis: In some cases, a mild base can promote the cyclization.
-
-
Question 2: I am observing significant amounts of starting material and a homocoupled boronic acid byproduct in my Suzuki-Miyaura cross-coupling reaction to generate the benzoxaborole precursor. How can I minimize these side reactions?
Answer:
The Suzuki-Miyaura cross-coupling is a powerful tool, but it is sensitive to reaction conditions. The presence of starting materials and homocoupling byproducts points towards issues with the catalytic cycle.[2]
Potential Causes & Solutions:
-
Catalyst Deactivation/Inhibition: The palladium catalyst is the heart of the reaction and can be easily poisoned or inhibited.
-
Troubleshooting Protocol:
-
Thorough Degassing: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[2] Ensure your solvent and reaction mixture are rigorously degassed by bubbling with an inert gas (argon or nitrogen) for at least 20-30 minutes. Freeze-pump-thaw cycles are even more effective.
-
Ligand Choice: The ligand stabilizes the palladium center and influences its reactivity. If you are using a standard ligand like PPh₃, consider switching to a more electron-rich and sterically hindered biarylphosphine ligand such as SPhos or XPhos, which can promote reductive elimination and stabilize the catalytic species.
-
Pre-catalyst Selection: Using a pre-formed, air-stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species can improve reproducibility.
-
-
-
Base and Solvent System: The choice of base and solvent is critical for the transmetalation step.
-
Troubleshooting Protocol:
-
Base Strength and Solubility: A common issue is the use of a base that is not sufficiently strong or soluble in the reaction medium. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. Grinding the base to a fine powder can also improve its effectiveness.[3]
-
Solvent System: While a variety of solvents can be used, a mixture of an organic solvent (like dioxane, THF, or toluene) with a small amount of water is often necessary to facilitate the dissolution of the base and promote the catalytic cycle.[2][3]
-
-
-
Boronic Acid/Ester Instability: Boronic acids and their esters can be prone to decomposition, especially under harsh conditions.
-
Troubleshooting Protocol:
-
Use of Boronate Esters: Pinacol boronate esters are generally more stable than the corresponding boronic acids and can be a better choice for challenging couplings.[2]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation of the boronic acid. Try running the reaction at a lower temperature for a longer period.
-
-
| Parameter | Standard Condition | Alternative Condition 1 | Alternative Condition 2 |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with SPhos | XPhos Pd G3 |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/H₂O | Dioxane/H₂O | THF/H₂O |
A table summarizing alternative conditions for a Suzuki-Miyaura cross-coupling.
Question 3: My final product is difficult to purify, and I suspect I have issues with hydrolysis of the benzoxaborole ring. Is this a common problem?
Answer:
Yes, the hydrolytic stability of boronic esters, including the cyclic benzoxaborole structure, can be a concern, particularly during aqueous workup and purification.[4][5] The boron-oxygen bond is susceptible to hydrolysis, which can revert the product to the open-chain boronic acid.
Potential Causes & Solutions:
-
Aqueous Workup: Prolonged exposure to water, especially under acidic or strongly basic conditions, can lead to hydrolysis.
-
Troubleshooting Protocol:
-
Minimize Contact Time: Perform the aqueous workup as quickly as possible.
-
Neutral pH: Ensure the aqueous phase is at or near neutral pH before extraction. Use a saturated solution of a mild salt like NaCl (brine) for washing.
-
Solvent Choice for Extraction: Use a non-polar, water-immiscible solvent for extraction to efficiently remove the product from the aqueous phase.
-
-
-
Chromatography: Silica gel is acidic and can promote the hydrolysis of sensitive compounds.
-
Troubleshooting Protocol:
-
Neutralized Silica: Deactivate the silica gel by treating it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine in ethyl acetate/hexanes) before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica.
-
Rapid Chromatography: Do not let the product sit on the column for an extended period.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol?
A common synthetic route involves the preparation of an ortho-substituted aryl boronic acid or ester, followed by an intramolecular cyclization. The precursor is often synthesized via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[6][7]
Q2: Are there any specific safety precautions I should take when working with boronic acids and their derivatives?
While many boronic acids are relatively benign, it is always good practice to handle all chemicals with care.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some boronic acids can be irritants, so avoid inhalation of dust and skin contact.
Q3: Can I use a one-pot procedure for the synthesis and cyclization?
In some cases, a one-pot procedure can be developed where the precursor is formed and then cyclized in the same reaction vessel without isolation. This can improve overall efficiency and yield by minimizing handling losses.[6] However, this often requires careful optimization of the reaction conditions to ensure compatibility of all reagents.
Q4: How can I confirm the formation of the cyclic benzoxaborole structure?
Standard analytical techniques can be used for confirmation:
-
NMR Spectroscopy: ¹¹B NMR is particularly useful for characterizing boron-containing compounds. A shift in the ¹¹B NMR spectrum can indicate the change from a trigonal boronic acid to a tetrahedral boronate ester. ¹H and ¹³C NMR will also show characteristic shifts upon cyclization.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the exact mass of the desired product.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the boronic acid and the appearance of characteristic B-O stretches can indicate product formation.
Experimental Workflow & Troubleshooting Logic
Below is a generalized workflow for troubleshooting low yields in benzoxaborole synthesis.
Caption: A flowchart for troubleshooting low yields in benzoxaborole synthesis.
References
-
Adamczyk-Woźniak, A., et al. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 119(15), 9138-9173. Available from: [Link]
-
Baker, S. J., et al. (2021). Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance. Chemical Science, 12(31), 10567-10574. Available from: [Link]
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Biggs-Houck, J. E., et al. (2010). Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. ACS Medicinal Chemistry Letters, 1(5), 218-222. Available from: [Link]
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Duncton, M. A. J. (2011). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. In Boronic Acids (pp. 1-105). Wiley-VCH. Available from: [Link]
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Gales, P., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Tetrahedron Letters, 50(26), 3370-3373. Available from: [Link]
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Jourdan, F., et al. (2021). Self-healing polymers based on boronic/boronate esters. Journal of Materials Chemistry A, 9(21), 12437-12457. Available from: [Link]
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Kacenar, A., et al. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Biomacromolecules, 22(8), 3145-3167. Available from: [Link]
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Kaur, M., & Singh, M. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 27(15), 4983. Available from: [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]
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Santos, J. L. (2011). Boronic Acids in Medicinal Chemistry. In Boronic Acids (pp. 455-491). Wiley-VCH. Available from: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Zhang, Y., et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 137(1), 447-455. Available from: [Link]
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improving the aqueous solubility of benzoxaborole derivatives for biological assays
A Guide for Researchers in Biological Sciences
Welcome to the technical support center for benzoxaborole derivatives. As a Senior Application Scientist, I've seen brilliant research stalled by a common, yet solvable, hurdle: poor aqueous solubility. Benzoxaborole derivatives are a remarkable class of compounds, with successes like Tavaborole and Crisaborole marking their therapeutic potential.[1][2] However, their journey from the chemist's bench to a biological assay is often complicated by their reluctance to dissolve in aqueous buffers.
This guide is structured to address the specific issues you might encounter during your experiments. We will move from foundational concepts to practical, step-by-step troubleshooting protocols, explaining the causality behind each experimental choice to empower you to make informed decisions.
Part 1: Frequently Asked Questions - The Fundamentals of Benzoxaborole Solubility
This section addresses the most common initial questions researchers have when they first encounter solubility challenges with their benzoxaborole derivatives.
Q1: I thought benzoxaboroles were supposed to be water-soluble. Why is my compound crashing out of solution?
While the parent benzoxaborole scaffold is noted for being relatively water-soluble and hydrolytically stable compared to simpler arylboronic acids, this property can be misleading.[2][3][4] The derivatives used in drug discovery are often modified with lipophilic functional groups to enhance membrane permeability and target engagement, which significantly decreases their aqueous solubility.[5] Over 70% of new chemical entities in development pipelines suffer from poor aqueous solubility, and benzoxaborole derivatives are no exception.[6]
The core issue lies in the balance between the polar, water-loving (hydrophilic) parts of the molecule and the non-polar, water-fearing (lipophilic) parts. As you add functionality to improve biological activity, you often increase lipophilicity, making it harder for water molecules to surround and dissolve the compound.
Q2: What are the key physicochemical properties of my benzoxaborole that I need to understand to solve this?
There are two critical properties to consider:
-
Lewis Acidity (pKa): Benzoxaboroles act as Lewis acids, not traditional Brønsted acids.[1] The boron atom can accept a pair of electrons from a nucleophile, like a hydroxide ion (OH⁻) from water. This converts the neutral, trigonal planar boron to a negatively charged, tetrahedral boronate species.[1] This anionic form is significantly more water-soluble. The pKa of a benzoxaborole is the pH at which 50% of the compound is in this ionized state. This pKa can be tuned by adding electron-withdrawing or -donating substituents to the aromatic ring.[2][3]
-
Lipophilicity (LogP): This value represents the ratio of a compound's solubility in a non-polar solvent (like octanol) to its solubility in a polar solvent (like water). A higher LogP means lower aqueous solubility. Structural modifications that add hydrophobic bulk, such as phenyl rings or long alkyl chains, will increase the LogP and make the compound more difficult to dissolve in assay buffers.[5]
Q3: My compound is provided as a powder. How should I prepare my initial stock solution?
Never attempt to dissolve your benzoxaborole derivative directly in an aqueous buffer. You will almost certainly fail and lose valuable compound.
The standard and correct procedure is to first create a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing ability and miscibility with water.[]
Protocol for Stock Solution Preparation:
-
Weigh out the required amount of your benzoxaborole powder.
-
Add the appropriate volume of 100% pure, anhydrous DMSO to achieve a high concentration (e.g., 10 mM, 50 mM, or even 100 mM, depending on the compound's limit in DMSO).
-
Ensure complete dissolution using a vortex mixer. Gentle warming (to 30-37°C) can be applied if necessary, but be cautious of potential compound degradation.
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Part 2: Troubleshooting Guide - My Compound Precipitated in the Assay
This is the most frequent and frustrating issue. You've prepared your DMSO stock, added it to the aqueous assay buffer, and observed immediate or eventual precipitation. Let's diagnose and solve this.
Q4: I diluted my DMSO stock into my pH 7.4 phosphate buffer, and it immediately turned cloudy. What happened and what's the first thing I should try?
This is a classic case of a compound "crashing out" of solution. While your compound is soluble in DMSO, its solubility in the final aqueous buffer is much lower. When you dilute the DMSO stock, the solvent environment rapidly changes from organic to aqueous, and if the final concentration of your compound exceeds its aqueous solubility limit, it precipitates.
The first and simplest strategy is to use a co-solvent system .[8][9] The goal is to add a water-miscible solvent that reduces the polarity of the final aqueous solution just enough to keep your compound dissolved, without disrupting the biological assay.
Troubleshooting Workflow: Co-Solvent Optimization
Q5: Increasing the DMSO concentration isn't an option for my cell-based assay. What is a more sophisticated approach?
When co-solvents are not viable or insufficient, the next logical step is to leverage the Lewis acid chemistry of the benzoxaborole core by adjusting the pH .[] By raising the pH of your buffer above the compound's pKa, you drive the equilibrium towards the more soluble anionic boronate form.
A second powerful method is the use of cyclodextrins . These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate your poorly soluble drug, forming an "inclusion complex" that is highly water-soluble.[11][12][13]
Comparative Table of Solubilization Strategies
| Strategy | Mechanism of Action | Pros | Cons | Best For... |
| Co-solvents | Reduces the polarity of the bulk aqueous solution, decreasing interfacial tension.[8][9] | Simple, fast, and inexpensive.[8] | May be toxic to cells or inhibit enzymes at higher concentrations. Risk of precipitation upon dilution. | Initial screening assays, enzyme kinetics where solvent tolerance is known. |
| pH Adjustment | Ionizes the benzoxaborole to its more soluble anionic boronate form by raising the pH above its pKa.[1][] | Highly effective, uses simple buffers.[] | The required pH may be outside the optimal range for the biological assay (e.g., enzyme activity, cell viability). | Compounds with a suitable pKa (typically 7-9) for assays that are robust to slightly basic conditions. |
| Cyclodextrins | Encapsulates the hydrophobic drug molecule in a water-soluble host-guest complex.[10][11] | High solubilization capacity, low toxicity, can improve bioavailability.[10][12] | Can be expensive; may interact with other assay components; selection of the right cyclodextrin is key. | Cell-based assays, preclinical formulations, situations where co-solvents are not tolerated. |
Q6: Can you provide a step-by-step protocol for using cyclodextrins?
Certainly. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent starting point due to its high aqueous solubility and low toxicity.[11]
Protocol for Cyclodextrin-Mediated Solubilization:
-
Determine the required HP-β-CD concentration: Start by preparing a 10-20% (w/v) solution of HP-β-CD in your desired aqueous assay buffer. This will be your "vehicle" solution.
-
Prepare the Drug-Cyclodextrin Complex:
-
Dispense a small aliquot of your high-concentration DMSO stock solution into a microcentrifuge tube.
-
Add the HP-β-CD vehicle solution to the DMSO stock while vortexing vigorously. A common ratio is 1 part DMSO stock to 9 or 19 parts cyclodextrin solution. The key is rapid mixing to prevent the drug from precipitating before it can enter the cyclodextrin cavity.
-
Allow the complex to equilibrate for 30-60 minutes at room temperature.
-
-
Perform Serial Dilutions: Perform any further dilutions for your dose-response curve using the same HP-β-CD vehicle solution, not the plain buffer. This ensures the complex remains stable.
-
Validate the Assay: Run a vehicle control (DMSO + HP-β-CD solution without your compound) to ensure the formulation itself does not affect your biological assay.
Part 3: Advanced Considerations
Q7: How do I measure the actual solubility of my compound to work with real numbers?
Visual inspection is subjective. For quantitative data, you should perform a solubility measurement. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility, but it can be time-consuming.[14]
Simplified Protocol for Kinetic Solubility Measurement:
-
Prepare a set of serial dilutions of your compound in your final chosen vehicle (e.g., buffer + 1% DMSO, or buffer + 10% HP-β-CD).
-
Incubate the samples under assay conditions (e.g., 37°C for 1 hour).
-
Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any precipitated compound.
-
Carefully remove the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS/MS.
-
The highest concentration that remains fully in solution is your kinetic solubility under those conditions.
Q8: We are planning to move to in vivo studies. Are these methods applicable?
Yes, these principles are the foundation of preclinical formulation development.[15]
-
Co-solvent systems using excipients like PEG-400, propylene glycol, and ethanol are common for oral and parenteral dosing.[]
-
Cyclodextrin formulations are frequently used to improve the solubility and oral bioavailability of poorly soluble drugs.[11][16]
-
Lipid-based formulations , such as self-emulsifying drug delivery systems (SEDDS), are another advanced strategy where the drug is dissolved in oils and surfactants.[6][16][17][18] These systems form fine emulsions in the gut, which can enhance absorption.[18][19]
The choice of formulation for in vivo studies depends heavily on the route of administration, the required dose, and the physicochemical properties of the specific benzoxaborole derivative.[17][20]
This guide provides a systematic framework for addressing the solubility challenges of benzoxaborole derivatives. By understanding the underlying chemistry and methodically applying these troubleshooting strategies, you can ensure that the true biological activity of your compounds is not masked by poor solubility, enabling your research to move forward successfully.
References
- ResearchGate. (n.d.). Solubility of benzoxaborole (2) in water. Method A, method B.
- Adamczyk-Woźniak, A., et al. (2020). Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials. Chemical Reviews.
- Dąbrowski, M., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews.
- ResearchGate. (n.d.). Solubility of benzoxaborole (2) in water. Method A, method B.
- Tomsho, J. W., et al. (2012). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. [PMC - NIH]
- ResearchGate. (n.d.). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Request PDF.
- Akama, T., et al. (2010). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. Journal of Medicinal Chemistry. [PMC - NIH]
- ResearchGate. (n.d.). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments | Request PDF.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [World Pharma Today]
- Liu, J., et al. (2014). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Bioorganic & Medicinal Chemistry Letters. [PMC - NIH]
- Pop, A. L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [PubMed Central]
- SciSpace. (n.d.).
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). World Journal of Pharmaceutical Research.
- Bergström, C. A. S., et al. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Hsieh, T.-S., et al. (2025). Alditols in complex with boronophenylalanine for improving aqueous solubility for boron neutron capture therapy. RSC Pharmaceutics.
- G., C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Hilaris Publisher]
- BOC Sciences. (n.d.).
- Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
- Pop, A. L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [PubMed]
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020).
- Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews.
- Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... [GPSR]
- Sene, S., et al. (2016). Formulation of benzoxaborole drugs in PLLA: from materials preparation to in vitro release kinetics and cellular assays.
- Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. [PubMed Central]
- Wlodarski, K., et al. (2021).
- Pharmaceutical Technology. (2022).
- Drug Development & Delivery. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Drug Development & Delivery]
- ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. [ScienceDirect]
- Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
- Rowinski, K., & Haynes, M. (2025). Overcoming Challenges in Early Phase Drug Product Development. Contract Pharma.
- Shimpi, S., et al. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. [PubMed Central]
- ResearchGate. (n.d.). Co-solvent and Complexation Systems.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics. [PubMed Central]
- Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
- Li, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics. [PubMed Central]
- R Discovery. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. [R Discovery]
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Acoziborole Synthesis Technical Support Center: Navigating Batch-to-Batch Variability
Welcome to the Technical Support Center for Acoziborole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address and mitigate batch-to-batch variability in the synthesis of acoziborole (SCYX-7158), a promising oral drug candidate for Human African Trypanosomiasis (HAT)[1][2]. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to ensure the consistent production of high-quality acoziborole.
This guide is structured to provide immediate answers to common questions through our FAQs, followed by in-depth troubleshooting guides for more complex issues. Each section is grounded in scientific literature to ensure accuracy and reliability.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis of acoziborole, providing concise answers and directing you to more detailed information within this guide.
Q1: What is the general synthetic route for acoziborole?
A1: The synthesis of acoziborole (SCYX-7158) is typically achieved in a five-step sequence starting from 2-bromophenylboronic acid. The key transformations involve the protection of the boronic acid, generation of an aryllithium intermediate, reaction with acetone, and subsequent acid-catalyzed hydrolysis and cyclization to form the core benzoxaborole structure. The final steps involve amidation to introduce the carboxamide functional group.
Q2: What are the most common sources of batch-to-batch variability in acoziborole synthesis?
A2: Batch-to-batch variability in acoziborole synthesis can arise from several factors, including:
-
Process-Related Impurities: Incomplete reactions, side-product formation, and residual catalysts (e.g., palladium) can lead to variations in the purity profile of the final product[].
-
Physical Properties: Differences in crystalline form (polymorphism), particle size, and morphology can affect the dissolution rate and bioavailability of the active pharmaceutical ingredient (API)[4][5].
-
Residual Solvents: Incomplete removal of solvents used during synthesis and purification can impact the safety and stability of the final product[6].
Q3: Which analytical techniques are recommended for quality control of acoziborole?
A3: A comprehensive analytical approach is crucial for ensuring the quality and consistency of acoziborole batches. Recommended techniques include:
-
High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying impurities[7][8].
-
Mass Spectrometry (MS): For identifying impurities and confirming the molecular weight of the product[7][8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and any isolated impurities[9].
-
X-Ray Powder Diffraction (XRPD): For characterizing the crystalline form of the API and identifying polymorphism[4].
-
Gas Chromatography (GC): For determining the content of residual solvents[].
Q4: How can I control for the presence of residual palladium in my final product?
A4: Palladium catalysts, often used in cross-coupling reactions for the synthesis of benzoxaborole precursors, can be a source of metallic impurities. Control strategies include:
-
Process Optimization: Minimizing the amount of catalyst used in the reaction.
-
Purification: Employing techniques such as crystallization, chromatography, or treatment with metal scavengers to remove residual palladium[10][11].
-
Analytical Monitoring: Using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify residual palladium levels and ensure they are within regulatory limits[12][13].
Troubleshooting Guides
This section provides detailed guidance on specific issues that may be encountered during acoziborole synthesis, presented in a question-and-answer format.
Guide 1: Inconsistent Yield and Purity Profile
Problem: "My acoziborole synthesis results in variable yields and an inconsistent impurity profile from batch to batch. What are the likely causes and how can I troubleshoot this?"
Causality and Troubleshooting Workflow:
Inconsistent yields and purity often point to issues with reaction control, starting material quality, or side reactions. The following workflow can help identify and resolve these problems.
Troubleshooting Workflow for Inconsistent Yield and Purity.
Detailed Troubleshooting Steps:
1. Starting Material Characterization:
-
Issue: Variability in the purity of 2-bromophenylboronic acid or other reagents can introduce impurities from the outset.
-
Protocol:
-
Purity Assessment: Analyze each new batch of starting materials by HPLC and NMR to confirm identity and purity.
-
Moisture Content: Determine the water content using Karl Fischer titration, as moisture can quench the aryllithium intermediate.
-
-
Rationale: Ensuring the consistency of starting materials is the first and most critical step in achieving a reproducible synthesis.
2. Lithiation and Acetone Addition:
-
Issue: The generation of the aryllithium species is a highly exothermic and sensitive step. Poor temperature control can lead to side reactions, such as decomposition of the intermediate.
-
Protocol:
-
Strict Temperature Control: Maintain a consistent low temperature (typically below -70 °C) during the lithium-halogen exchange and subsequent reaction with acetone.
-
Controlled Addition Rate: Add reagents dropwise to manage the exotherm and prevent localized overheating.
-
-
Rationale: Precise control over these critical parameters minimizes the formation of byproducts and ensures the efficient formation of the desired intermediate.
3. Cyclization to the Benzoxaborole Core:
-
Issue: Incomplete cyclization or the formation of oligomeric byproducts can occur if the acid catalysis and reaction conditions are not optimized.
-
Protocol:
-
Catalyst Loading: Use a consistent and optimized amount of acid catalyst.
-
Reaction Monitoring: Monitor the progress of the cyclization by TLC or HPLC to ensure the reaction goes to completion.
-
-
Rationale: Complete conversion to the benzoxaborole core is essential for a clean subsequent amidation step.
4. Amide Coupling:
-
Issue: The final amide bond formation can be a source of impurities if the coupling reagents are not chosen carefully or if side reactions occur.
-
Protocol:
-
Reagent Selection: Use high-quality coupling reagents (e.g., HATU) and ensure anhydrous conditions[14].
-
Stoichiometry: Carefully control the stoichiometry of the amine and carboxylic acid components.
-
-
Rationale: Efficient amide coupling minimizes the presence of unreacted starting materials and coupling-related byproducts in the final product.
5. Purification and Crystallization:
-
Issue: Variations in the purification and crystallization process can lead to differences in impurity profiles and physical properties.
-
Protocol:
-
Standardized Procedure: Develop and adhere to a strict protocol for crystallization, including solvent system, temperature profile, and agitation rate.
-
Solvent Selection: Choose a solvent system that provides good solubility for the product at elevated temperatures and low solubility at room temperature to ensure high recovery and effective purification.
-
-
Rationale: A well-controlled crystallization process is key to achieving a consistent final product with the desired purity and physical form[15].
Guide 2: Identification and Control of Process-Related Impurities
Problem: "I am observing recurring unknown peaks in my HPLC analysis of acoziborole. How can I identify these impurities and prevent their formation?"
Likely Impurity Profile and Mitigation Strategies:
Based on the synthetic route, the following impurities are likely to be encountered.
Table 1: Potential Process-Related Impurities in Acoziborole Synthesis
| Impurity Type | Potential Structure/Source | Formation Mechanism | Mitigation Strategy |
| Unreacted Starting Materials | 2-bromophenylboronic acid derivatives | Incomplete reaction in early synthetic steps. | Optimize reaction conditions (time, temperature, stoichiometry). |
| Homocoupling Byproducts | Biphenyl derivatives | Occurs during palladium-catalyzed cross-coupling reactions. | Use appropriate ligands and reaction conditions to favor cross-coupling over homocoupling. |
| De-borylated Impurities | Phenyl-carboxamide derivatives | Loss of the boronic acid/ester group during synthesis or workup. | Use milder reaction conditions and careful pH control during workup. |
| Residual Palladium | Elemental Palladium or Palladium complexes | Incomplete removal of the catalyst after cross-coupling reactions. | Employ palladium scavengers or perform multiple crystallizations[10][11]. |
| Isomeric Impurities | Positional isomers of the carboxamide group | Non-selective functionalization of the benzoxaborole ring. | Use of directing groups or regioselective synthetic routes. |
Experimental Protocol for Impurity Identification:
-
Isolation: Isolate the unknown impurity using preparative HPLC.
-
Structural Elucidation:
-
High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass and molecular formula of the impurity.
-
NMR Spectroscopy (1D and 2D): Elucidate the chemical structure of the impurity.
-
-
Forced Degradation Studies: To understand the degradation pathways of acoziborole, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal)[16][17]. This can help to confirm if the observed impurities are degradation products.
Guide 3: Managing Physical Properties and Polymorphism
Problem: "Different batches of my synthesized acoziborole show variations in their physical appearance and dissolution behavior. Could this be due to polymorphism?"
Understanding and Controlling Polymorphism:
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physicochemical properties of an API, including its solubility, stability, and bioavailability[4][5].
Workflow for Polymorph Screening and Control:
Sources
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strategies to prevent degradation of the benzoxaborole pharmacophore.
Welcome to the Technical Support Center for the Benzoxaborole Pharmacophore. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability and integrity of benzoxaborole-containing compounds during experimentation. Here, you will find answers to frequently asked questions, troubleshooting guides for common degradation issues, and best practices rooted in established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability of the benzoxaborole pharmacophore.
Q1: What are the primary degradation pathways for the benzoxaborole pharmacophore?
A1: The benzoxaborole pharmacophore is susceptible to a few key degradation pathways. The most significant is oxidative deboronation , where reactive oxygen species (ROS) can cleave the carbon-boron bond, leading to the formation of an inactive alcohol and boric acid.[1][2][3] This process is often irreversible and represents a critical failure point in experimental settings. Another consideration is the hydrolytic stability of the oxaborole ring. While benzoxaboroles generally show a strong preference for the closed, cyclic form in aqueous solutions, this exists in a dynamic equilibrium with the open-chain boronic acid form.[4] Factors that shift this equilibrium towards the open form can potentially expose the boronic acid to other degradation reactions.
Q2: My benzoxaborole compound appears to be losing potency over time in my aqueous buffer. What could be the cause?
A2: Loss of potency in aqueous buffers is often linked to oxidative degradation, especially if your buffer is not deoxygenated or if it contains components that can generate reactive oxygen species. The stability of benzoxaboroles can also be pH-dependent.[5][6] Extreme pH values can potentially accelerate hydrolysis of the oxaborole ring or promote side reactions. Additionally, if your compound has other susceptible functional groups, hydrolysis or other buffer-catalyzed reactions could be occurring. It is also worth noting that some peptide boronic acid derivatives have shown erratic stability in aqueous buffers, with degradation accelerated by certain additives like ascorbate and EDTA.[3]
Q3: Are there specific storage conditions recommended for benzoxaborole-containing compounds?
A3: Yes, proper storage is crucial. For solid compounds, storage at low temperatures (e.g., -20°C) with protection from light and moisture is recommended. For solutions, especially those in protic solvents, it is best to prepare them fresh. If storage in solution is necessary, use deoxygenated solvents, store at low temperatures, and consider flushing the headspace of the vial with an inert gas like argon or nitrogen to minimize exposure to oxygen.[2]
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving degradation issues.
Issue: Unexpected or inconsistent results in biological assays.
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Compound Degradation | 1. Purity Analysis: Re-analyze the purity of your stock solution and the compound in the final assay buffer using HPLC.[7][8] Look for the appearance of new peaks or a decrease in the main peak area. 2. Mass Spectrometry: Use LC-MS to identify potential degradation products.[9] Oxidative deboronation will result in a product with a mass corresponding to the replacement of the B(OH) group with an OH group.[2][3] | If degradation is confirmed, prepare fresh solutions from a solid stock. If the problem persists, consider the preventative strategies outlined in Part 3. |
| Assay Interference | 1. Buffer Control: Run a control with your vehicle/buffer to ensure it doesn't interfere with the assay. 2. Excipient Compatibility: If using a formulated compound, check for potential interactions between the benzoxaborole and the excipients. | If interference is detected, a change in buffer composition or formulation may be necessary. |
Issue: Visible changes in the compound solution (e.g., color change, precipitation).
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Oxidation | 1. Visual Inspection: A color change can sometimes indicate oxidative processes. 2. Spectroscopic Analysis: Use UV-Vis spectroscopy to check for changes in the absorbance spectrum, which can indicate structural changes.[2][7] | Prepare fresh solutions using deoxygenated solvents and store under an inert atmosphere. |
| Solubility Issues/Precipitation | 1. Solubility Check: Determine the solubility of your compound in the specific buffer and at the working concentration. 2. pH Measurement: Ensure the pH of your solution has not shifted, as this can affect solubility. | If solubility is an issue, consider using a co-solvent (ensure it's compatible with your assay) or reducing the working concentration. For some benzoxaboroles, formulation with excipients like PLLA has been explored to improve their properties. |
Part 3: Best Practices & Preventative Strategies
Proactive measures can significantly reduce the risk of benzoxaborole degradation.
Strategy 1: Structural Modification
One of the most effective strategies is to enhance the intrinsic stability of the pharmacophore through chemical modification.
-
Benzoxaborolones: Converting the benzoxaborole to a benzoxaborolone by placing a carboxyl group ortho to the boronic acid can dramatically increase oxidative stability.[2][10][11] This modification results in a stable borolactone that is approximately 10,000-fold more resistant to oxidation than the parent benzoxaborole.[1][2][12]
-
Mechanism of Enhanced Stability: The borolactone structure reduces electron donation to the boron atom, which destabilizes the transition state of the oxidative deboronation reaction.[12] Electron-withdrawing groups on the aromatic ring can further enhance this stability, while electron-donating groups can slightly decrease it.[2][10][11]
-
-
Phosphorus Substitution: The introduction of phosphorus(III) or phosphorus(V) substituents on the benzoxaborole ring has been shown to enhance oxidative stability by an order of magnitude compared to the unsubstituted benzoxaborole.
Strategy 2: Formulation Approaches
Careful formulation can protect the benzoxaborole from degradative environmental factors.
-
pH Control: Maintaining an optimal pH is critical. Benzoxaboroles have enhanced affinity for saccharides at physiological pH (around 7.4).[1][5] Buffering your solutions in this range can be beneficial.
-
Use of Antioxidants: While caution is advised as some additives can unexpectedly accelerate degradation[3], the inclusion of appropriate antioxidants can mitigate oxidative stress. Empirical testing of antioxidant compatibility is recommended.
-
Prodrug Strategies: A prodrug approach can mask the reactive boronic acid moiety until the compound reaches its target.[13][14] For example, ester prodrugs have been successfully used to improve the pharmacokinetic properties and systemic exposure of benzoxaboroles.[13][15][16][17] These prodrugs are often designed to be cleaved by specific enzymes, releasing the active benzoxaborole at the site of action.[14][16][17]
Strategy 3: Handling and Experimental Workflow
Proper handling procedures are fundamental to preventing degradation.
-
Solvent Preparation: Always use high-purity, deoxygenated solvents for preparing stock solutions and buffers. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before use.
-
Inert Atmosphere: When working with benzoxaborole solutions for extended periods, perform manipulations under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).
-
Fresh is Best: Prepare solutions fresh for each experiment whenever possible to minimize the opportunity for degradation.
Visualizing Degradation and Stabilization
Diagram 1: Oxidative Degradation Pathway of Benzoxaborole
Diagram 2: Stabilization via Structural Modification to Benzoxaborolone
Experimental Protocols
Protocol 1: Stability Assessment of a Benzoxaborole Compound by RP-HPLC
-
Preparation of Stock Solution: Accurately weigh your benzoxaborole compound and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 10 mM).
-
Preparation of Test Solutions: Dilute the stock solution with the aqueous buffer of interest (e.g., PBS, pH 7.4) to the final test concentration (e.g., 100 µM). Prepare several identical samples.
-
Time-Zero Analysis (T=0): Immediately after preparation, inject one of the samples into a reverse-phase high-performance liquid chromatography (RP-HPLC) system.[7][8]
-
Typical Column: C18, e.g., 250 mm x 4.6 mm, 3 µm.
-
Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile is commonly used.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at a suitable wavelength.
-
-
Incubation: Store the remaining test solutions under the desired conditions (e.g., room temperature, 37°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject another sample into the HPLC system and record the chromatogram.
-
Data Analysis: Compare the peak area of the parent benzoxaborole compound at each time point to the T=0 sample. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
References
-
Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. [Link]
-
The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. ResearchGate. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. PMC. [Link]
-
Formulation of benzoxaborole drugs in PLLA: from materials preparation to in vitro release kinetics and cellular assays. RSC Publishing. [Link]
-
Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]
-
Current and Emerging Prodrug Strategies. ResearchGate. [Link]
-
Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials. Chemical Reviews. [Link]
-
Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. PMC. [Link]
-
Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. The Journal of Organic Chemistry. [Link]
-
Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry. [Link]
-
Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation. The Journal of Organic Chemistry. [Link]
-
Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. PubMed. [Link]
-
Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates. PubMed Central. [Link]
-
Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. PMC. [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Pro-Quest. [Link]
-
Benzoxaboroles: New emerging and versatile scaffold with a plethora of pharmacological activities. ResearchGate. [Link]
-
Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates. Center for Tropical and Emerging Global Diseases. [Link]
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Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates. PubMed. [Link]
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Analytical Techniques In Stability Testing. Separation Science. [Link]
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The impact of the various chemical and physical factors on the degradation rate of bronopol. Wiley Online Library. [Link]
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Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. [Link]
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Antibacterial Prodrugs to Overcome Bacterial Resistance. MDPI. [Link]
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analytical method development and validation of stability indicating method of rp-hplc for quantification of tavaborole related substances: application to 5% topical solution. Semantic Scholar. [Link]
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Technical Support Center: Optimizing the Synthesis of 3-Amino Benzoxaboroles
Welcome to the technical support center for the synthesis of 3-amino benzoxaboroles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for synthesizing this important class of compounds. Benzoxaboroles are a versatile scaffold in medicinal chemistry, and understanding the nuances of their synthesis is crucial for successful research and development.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure your experiments are efficient, reproducible, and yield high-quality products.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the synthesis of 3-amino benzoxaboroles.
Q1: My reaction to form the 3-amino benzoxaborole from 2-formylphenylboronic acid and a secondary amine is not proceeding to completion. What are the likely causes and how can I fix it?
A1: An incomplete reaction can be due to several factors. Firstly, ensure your starting materials, particularly the 2-formylphenylboronic acid, are pure. Impurities can inhibit the reaction. Secondly, the choice of solvent is critical. While diethyl ether is commonly used and can be effective due to the low solubility of the product driving the reaction forward, other solvents like methanol can also be employed.[3][4] If the reaction is sluggish, consider the following:
-
Solvent Choice: For reactants with poor solubility in diethyl ether, you might try a different solvent system. However, be aware that this may also increase the solubility of your product, making isolation by precipitation more challenging.
-
Reaction Time: While many reactions proceed quickly at room temperature, some less reactive amines may require longer reaction times. Monitor the reaction by TLC to determine the optimal duration.
-
Stoichiometry: Ensure you are using an equimolar ratio of the amine and the 2-formylphenylboronic acid. An excess of one reactant is generally not necessary and can complicate purification.
Q2: I'm observing the formation of multiple byproducts in my reaction. What are the common side reactions and how can I minimize them?
A2: Side product formation is a common challenge. One of the primary side reactions is the formation of boronic acid anhydrides (boroxines) from the 2-formylphenylboronic acid starting material, especially if it is not completely dry. To minimize this, ensure your starting material is anhydrous.
Another potential issue, particularly with primary amines, is the formation of boronic imines.[5] For the synthesis of 3-amino benzoxaboroles, secondary amines are typically used. If you are using a primary amine, you will likely form an imine intermediate which may or may not cyclize to the desired product.
With certain aromatic secondary amines, electrophilic para-substitution on the amine's aromatic ring can occur.[4] To avoid this, carefully control the reaction conditions, such as temperature and reaction time. Lowering the temperature can sometimes suppress this side reaction.[5]
Q3: The purification of my 3-amino benzoxaborole is proving difficult. What are the best strategies for obtaining a pure product?
A3: The purification strategy depends heavily on the physical properties of your specific 3-amino benzoxaborole.
-
Precipitation: Many 3-amino benzoxaboroles have low solubility in solvents like diethyl ether.[3] This can be a significant advantage, as the product may precipitate out of the reaction mixture in a relatively pure form. The precipitate can then be collected by filtration and washed with fresh solvent.[3]
-
Crystallization: If the precipitated product is still impure, recrystallization from a suitable solvent system (e.g., CH₂Cl₂/hexane) can be an effective purification method.[3]
-
Column Chromatography: For products that do not precipitate or remain impure after crystallization, silica gel column chromatography is a standard purification technique. The choice of eluent will need to be optimized for your specific compound.
-
Dealing with Contaminants: It has been reported that some 3-amino benzoxaboroles can co-crystallize with solvent molecules (like diethyl ether) or unreacted starting amine.[3] These impurities can sometimes be removed by drying under high vacuum, but in other cases, they may be difficult to eliminate completely.[3] Careful characterization (e.g., via ¹H NMR) is essential to identify such contaminants.
Q4: My 3-amino benzoxaborole appears to be unstable. What are the stability considerations for these compounds?
A4: Generally, 3-amino benzoxaboroles are stable in the solid state at room temperature.[3] However, they can be sensitive to certain conditions. The boronic acid functionality can be sensitive to strong oxidizing agents. Also, while more stable than their open-chain boronic acid counterparts, the benzoxaborole ring can be cleaved under harsh acidic or basic conditions. For long-term storage, it is advisable to keep the compounds in a cool, dry, and dark place.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common experimental issues.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Impure Starting Materials: Contaminants in the 2-formylphenylboronic acid or amine can inhibit the reaction. | 1. Verify the purity of starting materials using techniques like NMR or melting point analysis. Purify if necessary. |
| 2. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time. | 2. If using diethyl ether and solubility is an issue, try a different solvent. Monitor the reaction by TLC to determine the optimal reaction time. While most reactions are performed at room temperature, gentle heating could be attempted for unreactive substrates, but be cautious of side reactions. | |
| 3. Degradation of Reactants or Products: The benzoxaborole moiety can be sensitive to certain conditions. | 3. Ensure your reaction is not exposed to strong acids, bases, or oxidizing agents unless required for a specific transformation. | |
| Product is an Intractable Oil or Gum | 1. Presence of Impurities: Contaminants can prevent crystallization. | 1. Attempt to purify a small sample by column chromatography to see if a pure, solid product can be obtained. |
| 2. Amorphous Nature of the Product: Not all compounds crystallize easily. | 2. If the product is pure but non-crystalline, it can be used as is for subsequent steps if characterization data is clean. Alternatively, try different crystallization solvents or techniques like slow evaporation or vapor diffusion. | |
| Difficulty in Characterization (e.g., Broad NMR Peaks) | 1. Paramagnetic Impurities: Trace metals can cause peak broadening. | 1. Treat the sample with a chelating agent like EDTA or pass it through a short plug of silica gel. |
| 2. Dynamic Exchange Processes: The boron atom can undergo exchange with residual water or other nucleophiles. | 2. Ensure your NMR solvent is dry. Adding a small amount of a Lewis acid scavenger might sharpen the peaks. | |
| 3. Product Instability: The compound may be degrading in the NMR solvent. | 3. Acquire the NMR spectrum promptly after dissolving the sample. Consider using a different, less reactive NMR solvent. |
Experimental Protocols
General Procedure for the Synthesis of 3-Amino Benzoxaboroles
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of 2-formylphenylboronic acid (1.0 eq.) in diethyl ether, add the corresponding secondary amine (1.0 eq.) at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
In many cases, the product will precipitate out of the solution as a solid.
-
If precipitation occurs, collect the solid by filtration, wash it with cold diethyl ether, and dry it under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure. The crude product can then be purified by column chromatography or crystallization.
A detailed example from the literature for the synthesis of 3-(4-methylpiperazin-1-yl)benzo[c][1][6]oxaborol-1(3H)-ol: A solution of (2-formylphenyl)boronic acid (1.5 g; 10 mmol) in diethyl ether (70 mL) was stirred in a 100 mL flask at room temperature. Next, 1-methylpiperazine (1.0 g; 1.11 mL; 10 mmol) was added over 4 minutes, resulting in the immediate precipitation of a white solid. The solid was filtered, washed with diethyl ether (2 x 3 mL), and dried.[3]
Protecting Group Strategy for Benzoxaboroles
In cases where the benzoxaborole moiety is incompatible with subsequent reaction conditions, a protecting group strategy can be employed. Zwitterionic benzoxaborole complexes can be formed that are stable to mild oxidation, substitution, and mild reduction conditions.[6][7]
A common protecting group is 1-dimethylamino-8-methylaminonaphthalene.[8][9] The complex is formed by azeotropic removal of water and can be cleaved under mild aqueous acidic conditions to regenerate the free benzoxaborole.[8][9]
Visualizing the Process
General Reaction Workflow
Caption: A general workflow for the synthesis of 3-amino benzoxaboroles.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low yields in 3-amino benzoxaborole synthesis.
References
-
Zhang, J., Zhu, M., & Zhou, H. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(10), 1372-1381. [Link]
-
Tomsho, J. W. (n.d.). Protection of the Benzoxaborole Moiety: Synthesis and Functionalization of Zwitterionic Benzoxaborole Complexes. ResearchGate. [Link]
-
Zhang, J., Zhu, M., & Zhou, H. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. ResearchGate. [Link]
-
Mereddy, V. R., et al. (2020). Benzoboroxoles: Synthesis and applications in medicinal chemistry. Bioorganic & Medicinal Chemistry, 28(15), 115541. [Link]
-
Saint Joseph's University. (n.d.). Benzoxaborole Protecting Groups. [Link]
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VanVeller, B., Aronoff, M. R., & Raines, R. T. (2013). A Divalent Protecting Group for Benzoxaboroles. Organic letters, 15(19), 5092–5095. [Link]
-
Adamczyk-Woźniak, A., et al. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 119(17), 10057-10118. [Link]
-
Adamczyk-Woźniak, A., et al. (2016). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 21(10), 1304. [Link]
-
Nocentini, A., et al. (2019). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 935-940. [Link]
-
Reddy, B. V. S., et al. (2016). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Chemical Science, 7(10), 6474-6478. [Link]
-
Adamczyk-Woźniak, A., et al. (2009). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 694(22), 3533-3541. [Link]
-
Wang, D., et al. (2021). Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance. Nature Communications, 12(1), 4289. [Link]
-
VanVeller, B., Aronoff, M. R., & Raines, R. T. (2013). A Divalent Protecting Group for Benzoxaboroles. ResearchGate. [Link]
-
Scott, J. S., & Work, D. N. (2020). Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials. Chemical Reviews, 120(24), 13663-13761. [Link]
-
Zhang, Y.-K., et al. (2011). Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy) and 6-(2-(Aryl)pyrazinyl-5-oxy) Analogs of AN3661. Journal of Medicinal Chemistry, 54(19), 6848-6858. [Link]
-
Andrade, B., et al. (2020). Synthesis of Amino‐ and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization. ResearchGate. [Link]
-
Zhang, G., et al. (2021). Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids. Organic Letters, 23(6), 2219-2223. [Link]
-
Sotor, K., et al. (2022). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Medicinal Chemistry, 13(10), 1253-1262. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]
-
ResearchGate. (n.d.). Synthetic procedure for the studied 3-aminobenzoxaboroles. [Link]
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ResearchGate. (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [Link]
-
Kralova, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Molecules, 24(22), 4165. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
-
ResearchGate. (n.d.). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. [Link]
- Google Patents. (n.d.). CN103214399A - Preparation method of N-carbobenzoxy-3-amino propionaldehyde.
- Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
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managing common side products in benzoxazole synthesis.
<_ 2_0_1_1_4_9_4_2_5_2_7_2_9_5_4_1_6_6_0>## Technical Support Center: Managing Common Side Products in Benzoxazole Synthesis
Introduction
Benzoxazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3] Their synthesis, most commonly via the condensation of 2-aminophenols with carboxylic acids or their derivatives, is a fundamental transformation for researchers in drug development.[1][4] However, this seemingly straightforward reaction is often plagued by the formation of side products that can complicate purification, reduce yields, and compromise the integrity of experimental results.[5][6]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing these common side products. Drawing from established literature and practical experience, this guide offers in-depth, mechanistically grounded solutions to the challenges encountered during benzoxazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific, common issues encountered during benzoxazole synthesis in a practical question-and-answer format.
Issue 1: Incomplete Reaction - Unreacted 2-Aminophenol and Carboxylic Acid
Q: My TLC analysis shows significant amounts of starting materials even after prolonged reaction times. What are the likely causes and how can I drive the reaction to completion?
A: An incomplete reaction is one of the most common challenges and can stem from several factors. [5] A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Causality & Explanation: The condensation of a 2-aminophenol with a carboxylic acid to form a benzoxazole is a dehydrative cyclization.[1] This process typically requires overcoming a significant activation energy, which is why insufficient heat or an inefficient catalyst can lead to a stalled reaction.[6][7] Furthermore, the purity of the starting materials is paramount, as impurities can inhibit the catalyst or participate in competing side reactions.[7] 2-Aminophenols, in particular, are susceptible to air oxidation, which can introduce colored impurities and reduce the effective concentration of the starting material.[7]
-
Troubleshooting & Solutions:
-
Verify Starting Material Purity: Before anything else, confirm the purity of your 2-aminophenol and carboxylic acid.[7] Impurities can be identified by techniques like NMR or by comparing the melting point to literature values.[5] If purity is questionable, recrystallization of the starting materials is recommended.
-
Optimize Reaction Temperature: Many benzoxazole syntheses require elevated temperatures, often in the range of 100-200°C, to proceed efficiently.[1][6] If your reaction is sluggish at a lower temperature, a carefully controlled increase in heat may be necessary. Monitor the reaction by TLC to find the optimal temperature that promotes product formation without leading to degradation.
-
Evaluate the Catalyst: The choice and amount of catalyst are critical.[5][7] For syntheses using strong acids like polyphosphoric acid (PPA) or methanesulfonic acid, ensure that the acid is fresh and has not absorbed atmospheric moisture.[8][9] The P₂O₅ content in PPA is a critical factor for its effectiveness.[10] In some cases, a modest increase in catalyst loading can significantly improve the reaction rate.[5] If using a heterogeneous catalyst, ensure it is active and has not been poisoned.[11]
-
Ensure an Inert Atmosphere: To prevent the oxidation of sensitive 2-aminophenol starting materials, conduct the reaction under an inert atmosphere of nitrogen or argon.[5][7]
-
Check Stoichiometry: While a 1:1 stoichiometry is typical, a slight excess of the carboxylic acid can sometimes help drive the reaction to completion.[7] However, be cautious, as a large excess can lead to other side products (see Issue 2).
-
Issue 2: Formation of N-Acyl and N,O-Diacyl Intermediates
Q: I'm observing a major side product with a mass corresponding to the acylated 2-aminophenol, but not the cyclized benzoxazole. Why is this happening and how can I promote cyclization?
A: The formation of the acylated intermediate, N-(2-hydroxyphenyl)amide, is a key step in the reaction mechanism.[12] Its accumulation indicates that the initial acylation is occurring, but the subsequent intramolecular cyclization is hindered. In some cases, a diacylated side product can also form.
-
Causality & Explanation: The synthesis proceeds through the initial acylation of the more nucleophilic amino group of the 2-aminophenol.[1] This forms the N-(2-hydroxyphenyl)amide intermediate. The final, and often rate-limiting, step is the acid-catalyzed intramolecular cyclization and dehydration to form the benzoxazole ring.[9][13] If the reaction conditions are not sufficiently forcing (e.g., inadequate temperature or catalyst activity), this intermediate will accumulate. Overly aggressive acylating conditions or a large excess of the carboxylic acid or acylating agent can lead to the formation of an N,O-diacylated side product, which may not efficiently cyclize to the desired benzoxazole.
-
Troubleshooting & Solutions:
-
Increase Temperature/Use a Stronger Dehydrating Agent: The most direct way to promote cyclization is to increase the reaction temperature or use a more powerful dehydrating catalyst.[6] Polyphosphoric acid (PPA) is highly effective as it acts as both an acidic catalyst and a potent dehydrating agent.[14][15]
-
Optimize Stoichiometry: Carefully control the stoichiometry to a 1:1 ratio of 2-aminophenol to the carboxylic acid derivative.[5] This will minimize the formation of diacylated side products.
-
Consider a Two-Step Protocol: For particularly challenging substrates, a two-step approach can be beneficial. First, synthesize and isolate the N-(2-hydroxyphenyl)formamide intermediate.[16] After purification, this intermediate can be subjected to cyclodehydration under optimized conditions to yield a cleaner final product.[16]
-
Issue 3: Polymerization and Tar Formation
Q: My reaction has produced a dark, intractable tar instead of a crystalline product. What causes this and is it possible to salvage my product?
A: Tar formation is a common problem, especially when using strong acids and high temperatures.[6] It indicates that undesired polymerization or degradation pathways are dominating.
-
Causality & Explanation: Strongly acidic conditions, such as in the presence of PPA, can promote intermolecular reactions and polymerization of the starting materials or the benzoxazole product itself.[6] Electron-rich 2-aminophenols are particularly susceptible to oxidative polymerization.
-
Troubleshooting & Solutions:
-
Control Reagent Addition and Temperature: Add reagents in a controlled manner and maintain the recommended reaction temperature.[6] Avoid excessive heating, as this can accelerate polymerization.
-
Use Milder Cyclization Agents: If tarring is a persistent issue, consider switching to a milder catalyst system.[6][17] A wide range of catalysts, from Lewis acids to ionic liquids, have been reported for benzoxazole synthesis and may offer a less aggressive reaction profile.[4][11]
-
Product Salvage: While difficult, it may be possible to extract some product from the tar. Try dissolving a small amount of the crude mixture in a strong organic solvent and analyzing by TLC or LC-MS to see if any desired product is present. If so, extensive column chromatography may be required for purification.
-
Summary of Common Side Products and Solutions
| Side Product | Potential Causes | Recommended Solutions |
| Unreacted Starting Materials | Insufficient temperature, inactive catalyst, impure reagents, reaction not at equilibrium.[5] | Increase temperature, check catalyst activity, purify starting materials, use an inert atmosphere.[5][7] |
| N-(2-hydroxyphenyl)amide | Incomplete cyclization, insufficient dehydration.[12] | Increase temperature, use a stronger dehydrating agent (e.g., PPA), consider a two-step synthesis.[6][16] |
| N,O-Diacylated Adduct | Excess acylating agent, overly reactive acylating agent.[5] | Use a 1:1 stoichiometric ratio, control the addition of the acylating agent.[5] |
| Polymeric Tar | Excessively high temperatures, overly strong acidic conditions.[6] | Control reaction temperature carefully, use milder catalysts, ensure controlled reagent addition.[6][17] |
Experimental Protocols
Protocol 1: General Procedure for Benzoxazole Synthesis using PPA
This protocol is a robust method for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and a carboxylic acid.
-
Place polyphosphoric acid (PPA) in a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet.
-
With stirring, add the 2-aminophenol (1.0 equiv) to the PPA.[16]
-
Slowly add the desired carboxylic acid (1.0-1.1 equiv) to the stirred mixture.[16]
-
Heat the reaction mixture to 150-160°C and maintain this temperature for 2-4 hours.[16]
-
Monitor the reaction progress by TLC (a suitable eluent is a mixture of petroleum ether and ethyl acetate).
-
Once the reaction is complete, cool the mixture to approximately 80-90°C.
-
Carefully pour the hot mixture onto crushed ice in a beaker with vigorous stirring.[16]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[16]
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).[18]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[18]
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.[18]
Protocol 2: Purification of N-Acylated Aminophenol Impurities
If the N-acylated intermediate is a significant impurity, recrystallization can be an effective purification method.
-
Dissolve the crude product in a minimum amount of a hot solvent. A common choice is an ethanol/water mixture.
-
Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization of the less polar benzoxazole product.
-
The more polar N-acylated intermediate will preferentially remain in the mother liquor.
-
Collect the purified benzoxazole crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Diagrams and Workflows
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving low product yield in benzoxazole synthesis.
Caption: A decision-tree workflow for troubleshooting low yields.
Mechanism of Side Product Formation
This diagram illustrates the competing pathways leading to the desired benzoxazole and the common N,O-diacyl side product.
Caption: Formation of the desired product versus a common side product.
References
- Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887.
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
- Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25426-25455.
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (2018). International Journal of Pharmacy and Biological Sciences, 8(2), 754-768.
- So, Y., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. The Journal of Organic Chemistry, 62(11), 3552-3561.
-
So, Y., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. Semantic Scholar. Retrieved from [Link]
- Kumar, A., Pal, V., Mishra, K., & Singh, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
- Kim, Y., & Harris, F. W. (2005). Synthesis of High Molecular Weight Polybenzoxazoles in Polyphosphoric Acid and Investigation of their Hydrolytic Stability under Acidic Conditions. Polymer, 46(23), 10185-10193.
- Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427-429.
- Nguyen, T. P. T., Nguyen, T. T., & Le, T. N. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1638-1644.
- Li, X., et al. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 23(10), 2583.
- Mitchell, A. J., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility.
- Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20281-20290.
- Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20281-20290.
- 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. (2020).
-
Proposed mechanism for the synthesis of benzoxazoles. (n.d.). ResearchGate. Retrieved from [Link]
- "GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZ
- US Patent No. 3,748,358. (1973). Method of purification of n-acetyl-p-aminophenol.
- EP Patent No. 0320484A2. (1989). Purification of N-acetyl aminophenols.
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identifying degradation pathways of benzoxaboroles in vitro and in vivo.
Answering the user's request.
Technical Support Center: Benzoxaborole Degradation Pathways
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for identifying and troubleshooting the degradation pathways of benzoxaboroles. As a class of compounds with increasing therapeutic importance, understanding their stability and metabolic fate is critical for successful drug development. This guide, structured in a question-and-answer format, provides field-proven insights and detailed protocols to navigate the complexities of in vitro and in vivo studies.
Section 1: Frequently Asked Questions - Understanding Benzoxaborole Stability
This section addresses fundamental questions about the inherent chemical stability of the benzoxaborole scaffold.
Q1: What makes the benzoxaborole ring system generally stable?
A1: The benzoxaborole scaffold is considered a robust boronic acid derivative, generally stable in air and water.[1] Its stability arises from the cyclic hemiboronic ester structure. In aqueous solutions, benzoxaboroles exist in a dynamic equilibrium between a closed, cyclic form and an open, boronic acid form.[2] The five-membered ring of the closed form is thermodynamically favored under physiological conditions, which contributes to its overall stability compared to many linear boronic acids.[1][2] This preference for the cyclic structure is a key feature of this pharmacophore.
Q2: What is the difference between protodeboronation and oxodeboronation?
A2: These are the two primary decomposition pathways that challenge the stability of boronic acids in biological environments.
-
Protodeboronation is the replacement of the entire boronic acid group with a hydrogen atom. This process can be catalyzed by acid or base.
-
Oxodeboronation is the oxidative cleavage of the carbon-boron (C-B) bond, which results in the formation of a hydroxyl group (an alcohol) where the boron was attached. This pathway is considered the dominant degradation route in physiological systems, often mediated by reactive oxygen species or metabolic enzymes.[3]
Q3: Does the benzoxaborole ring open in aqueous solution?
A3: Yes, the oxaborole ring undergoes a rapid and reversible hydrolytic ring-opening and closing process in aqueous solutions.[2] However, the equilibrium strongly favors the closed, cyclic form. This dynamic behavior is crucial to their biological activity, as the boron atom's Lewis acidity and ability to interact with biological nucleophiles are central to their mechanism of action, such as inhibiting enzymes like leucyl-tRNA synthetase.[3][4]
Q4: Can substituents on the benzoxaborole ring affect its stability?
A4: Absolutely. The electronic properties of substituents can significantly influence stability. Electron-withdrawing groups can decrease the electron density on the boron atom, which has been shown to enhance oxidative stability.[5] Conversely, the position and nature of substituents can also influence metabolic susceptibility, creating new sites for enzymatic attack (e.g., oxidation, conjugation) or altering the compound's overall physicochemical properties.
Section 2: Troubleshooting Guide - In Vitro Degradation & Stability
This section provides solutions to common issues encountered during in vitro experiments designed to assess the metabolic stability of benzoxaboroles.
Q1: I am setting up my first in vitro stability assay for a new benzoxaborole. Which system should I use: liver microsomes, S9 fraction, or hepatocytes?
A1: The choice depends on the metabolic pathways you intend to investigate. Each system offers a different level of complexity.
| In Vitro System | Description & Key Enzymes | Pros | Cons |
| Liver Microsomes | Vesicles of the endoplasmic reticulum. Rich in Phase I (CYP, FMO) and some Phase II (UGT) enzymes.[6] | High enzyme concentration, cost-effective, high-throughput, well-characterized.[7] | Lacks cytosolic enzymes (e.g., SULTs, GSTs) and cofactors must be added. May not capture all metabolic pathways. |
| S9 Fraction | Supernatant from centrifugation at 9000g. Contains both microsomal and cytosolic fractions. | Broader range of Phase I and Phase II enzymes than microsomes. | Lower concentration of microsomal enzymes compared to a pure microsomal prep. Cofactors must still be added. |
| Hepatocytes | Intact liver cells. Contain the full complement of metabolic enzymes, cofactors, and transporters.[7] | Most physiologically relevant in vitro system. Captures interplay between Phase I/II metabolism and transport. | More expensive, lower throughput, viability can be an issue, more complex to work with. |
Recommendation: Start with liver microsomes . They are excellent for assessing Phase I metabolic stability, which is often the primary route of clearance for many drugs.[7] If your compound is stable in microsomes or if you suspect cytosolic enzymes (like sulfotransferases) are involved, progress to hepatocytes.
Q2: My benzoxaborole appears highly unstable in my liver microsome assay, even at the T=0 timepoint. What could be wrong?
A2: This suggests non-enzymatic degradation or issues with your experimental setup. Here’s a troubleshooting checklist:
-
Run a "No Cofactor" Control: Incubate your compound with microsomes but without the NADPH regenerating system. If degradation persists, it's likely non-enzymatic (e.g., chemical instability in the buffer).
-
Check Buffer pH and Composition: Benzoxaboroles can be susceptible to pH-dependent hydrolysis. Ensure your incubation buffer is at a stable physiological pH (typically 7.4).
-
Assess for Non-Specific Binding: Benzoxaboroles can sometimes bind to plasticware or the microsomal protein itself. This appears as a loss of compound but isn't degradation. Quantify the compound in the supernatant after a brief pre-incubation without cofactors to assess recovery.
-
Evaluate Analytical Method: Ensure your sample processing (e.g., protein precipitation with acetonitrile) is not causing the compound to degrade. Analyze a sample immediately after adding it to the quenched matrix (post-precipitation) to check for analytical artifacts.
Q3: My LC-MS/MS analysis shows a new peak with a mass corresponding to M-26 and another at M+16. What are these likely to be?
A3: These are classic signatures of benzoxaborole metabolism.
-
M-26 (or more precisely, loss of HBO): This often corresponds to protodeboronation or oxidative deboronation . In oxidative deboronation, the C-B bond is cleaved and replaced with a hydroxyl group (-OH). The initial M+16 metabolite can then lose the boron moiety. A detailed mass fragmentation analysis is needed to confirm the structure.[3]
-
M+16: This strongly suggests an oxidation event. It could be hydroxylation on the aromatic ring or an alkyl substituent, or it could be the initial product of oxodeboronation before the boron is fully cleaved.
To distinguish these, high-resolution mass spectrometry (HRMS) is invaluable for determining the exact elemental composition of the metabolites.
Q4: How can I confirm if a metabolite is a glucuronide or sulfate conjugate?
A4: These Phase II metabolites are common.
-
Mass Shift: Look for mass increases corresponding to glucuronidation (+176 Da) or sulfation (+80 Da).
-
Enzymatic Hydrolysis: Treat your incubation sample with β-glucuronidase or sulfatase. If the metabolite peak disappears and the parent drug peak increases, it confirms the identity of the conjugate.
-
MS/MS Fragmentation: Glucuronides often show a characteristic neutral loss of 176 Da in the MS/MS spectrum.
Section 3: Troubleshooting Guide - In Vivo Degradation & Metabolite ID
Navigating in vivo studies presents challenges related to complex matrices and lower analyte concentrations.
Q1: What are the major metabolic pathways I should expect for a benzoxaborole in vivo?
A1: Based on published studies, the major in vivo metabolic transformations for benzoxaboroles include a combination of Phase I and Phase II pathways.[3]
Caption: Major in vivo metabolic pathways for benzoxaboroles.
Q2: I'm having difficulty detecting metabolites in plasma samples due to low concentrations and matrix effects. What can I do?
A2: This is a common challenge in bioanalysis.[8]
-
Improve Sample Preparation: Standard protein precipitation may not be sufficient. Try more advanced techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to clean up the sample and concentrate your analytes.[8]
-
Enhance Mass Spectrometry Sensitivity: Use a more sensitive mass spectrometer (e.g., a triple quadrupole or Orbitrap). Optimize the source parameters (e.g., ionization voltage, gas flows) specifically for your compound and its expected metabolites.
-
Consider Metabolite Enrichment: If you are looking for a specific type of metabolite (e.g., glucuronides), you can use techniques designed to capture them, such as affinity chromatography.
-
Use a Surrogate Matrix: For method development and validation, if blank control matrix is scarce, a surrogate matrix (e.g., dialyzed plasma) can be used, but parallelism must be demonstrated.[9][10]
Q3: How do I design a robust in vivo metabolite identification study?
A3: A well-designed study uses multiple approaches to build confidence in metabolite structures.
Caption: Workflow for in vivo metabolite identification.
This workflow combines discovery screening with structural confirmation, which is the gold standard.[11] Using a radiolabeled compound helps ensure you don't miss any major metabolites.
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to determine the intrinsic clearance of a benzoxaborole.
Materials:
-
Test benzoxaborole compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM, 20 mg/mL stock)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., Promega NADPH-Regen®)
-
Positive control compound (e.g., Verapamil, known high clearance)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide)
-
96-well incubation plate and a collection plate
Procedure:
-
Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and HLM. For a final HLM concentration of 0.5 mg/mL, mix the appropriate volumes.
-
Prepare Compound Plate: In the 96-well incubation plate, add buffer. Then, add a small volume of your 10 mM stock compound to achieve a final substrate concentration of 1 µM. Include wells for the positive control.
-
Pre-incubation: Add the HLM master mix to the wells. Mix gently and pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add the pre-warmed NADPH regenerating system to all wells to start the enzymatic reaction. The time of this addition is T=0.
-
Timepoint Sampling: At specified times (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation wells and add it to the collection plate containing ice-cold acetonitrile with the internal standard. This stops the reaction and precipitates the proteins.
-
Sample Processing: Once all timepoints are collected, centrifuge the collection plate at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each timepoint.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) can be used to calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).
Protocol 2: General Approach for Metabolite Identification using LC-HRMS
This protocol describes a general workflow for identifying unknown metabolites from in vitro or in vivo samples.
1. Sample Preparation:
-
In Vitro: Use the same protein precipitation method as in the stability assay. Pool samples from later timepoints to enrich for metabolites.
-
In Vivo (Plasma/Urine): Use Solid-Phase Extraction (SPE) for sample cleanup and concentration. Choose a cartridge chemistry (e.g., mixed-mode cation exchange) appropriate for your compound's properties.
2. LC-HRMS Data Acquisition:
-
Chromatography: Use a gradient elution on a C18 column to separate the parent compound from its more polar metabolites.
-
Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquisition Mode: Perform data-dependent acquisition (DDA). In this mode, the instrument performs a full scan to detect all ions, then automatically selects the most intense ions for fragmentation (MS/MS). This provides fragmentation data for potential metabolites.
3. Data Analysis:
-
Metabolite Prediction: Use software to predict likely metabolic transformations (e.g., oxidation, glucuronidation, sulfation) and generate a list of expected exact masses.
-
Extracted Ion Chromatograms (XICs): Search your LC-HRMS data for the predicted exact masses of metabolites. Look for peaks that are present in the test samples but absent in the vehicle/control samples.
-
Fragmentation Analysis: Carefully analyze the MS/MS spectrum of each potential metabolite. Compare it to the fragmentation pattern of the parent drug. A common fragmentation pattern often indicates a related structure. For example, a hydroxylated metabolite will often show a similar fragmentation pattern to the parent but with a +16 Da shift on some fragments.
-
Structure Proposal: Based on the accurate mass, retention time (metabolites are often more polar and elute earlier), and fragmentation data, propose a chemical structure for the metabolite.
References
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Adamczyk-Woźniak, A., et al. (2019). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Omega. Available at: [Link]
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D'Andola, M., et al. (2015). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry. Available at: [Link]
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Li, X., et al. (2021). Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials. Chemical Reviews. Available at: [Link]
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Adamczyk-Woźniak, A., et al. (2016). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. Available at: [Link]
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Kilic, A., et al. (2023). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. Coordination Chemistry Reviews. Available at: [Link]
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Zhang, Y-K., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry. Available at: [Link]
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Soriano-Ursúa, M.A., et al. (2022). The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Peters, T.B., et al. (2017). Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels. ChemistrySelect. Available at: [Link]
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Chen, Y., et al. (2007). Analytical tools and approaches for metabolite identification in early drug discovery. Pharmaceutical Research. Available at: [Link]
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Wójcik, K., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules. Available at: [Link]
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Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]
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Zhang, Y-K., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry. Available at: [Link]
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Creative Bioarray. Methods of Metabolite Identification. Creative Bioarray Website. Available at: [Link]
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Wu, Y., et al. (2004). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]
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Patel, K., et al. (2016). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]
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Johnson, C.H., et al. (2023). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Sarwal, R., et al. (2011). Analytical Approaches to Metabolomics and Applications to Systems Biology. Nephron Experimental Nephrology. Available at: [Link]
-
Supuran, C.T., et al. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Ramirez, I., et al. (2024). Advanced oxidation processes for degradation of pharmaceuticals used during COVID-19 pandemic. ResearchGate. Available at: [Link]
-
Woźniak, M.K., et al. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Molecules. Available at: [Link]
-
Julkunen-Tiitto, R., et al. (2005). In vitro degradation of willow salicylates. Journal of Chemical Ecology. Available at: [Link]
-
Hill, A.P. (2003). In Vitro Drug Metabolism Using Liver Microsomes. ResearchGate. Available at: [Link]
-
Islam, M.M., et al. (2022). Advancement in Analytical Strategies for Quantification of Biomarkers with a Special Emphasis on Surrogate Approaches. AAPS J. Available at: [Link]
-
Hill, A.P., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. Available at: [Link]
-
Abey, S.K., et al. (2004). Protein-reactive metabolites of carbamazepine in mouse liver microsomes. Drug Metabolism and Disposition. Available at: [Link]
-
Myler, H., et al. (2022). Biological Matrix Supply Chain Shortages: More Matrices Are Now Rare-the Case for Surrogate Matrices. The AAPS Journal. Available at: [Link]
-
Di, L. (2019). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. ResearchGate. Available at: [Link]
-
Angeli, A., et al. (2019). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Validating the Inhibitory Effect of 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol on Leucyl-tRNA Synthetase
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize the inhibitory activity of 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol, a member of the benzoxaborole class, against its target, leucyl-tRNA synthetase (LeuRS). We will delve into the scientific rationale behind experimental choices, compare this inhibitor to a relevant alternative, and provide detailed, field-proven protocols for robust validation.
Leucyl-tRNA Synthetase (LeuRS): A Clinically Validated Antimicrobial Target
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for a critical step in protein synthesis: the attachment of a specific amino acid to its cognate tRNA molecule.[1] This two-step process ensures the fidelity of the genetic code's translation into protein. LeuRS, in particular, not only catalyzes the charging of leucine to tRNALeu but also possesses a distinct editing or "proofreading" domain.[1][2] This editing function is a crucial quality control mechanism that hydrolyzes incorrectly charged tRNAs, such as those misacylated with similar amino acids like isoleucine or methionine.[1][2][3]
The indispensable nature of aaRSs in cellular viability, coupled with structural differences between microbial and human orthologs, makes them attractive targets for antimicrobial drug development.[4][5][6] Inhibition of LeuRS effectively halts protein synthesis, leading to cell stasis and death.
The Benzoxaborole Class: A Novel Mechanism of Action
3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol, known commercially as Tavaborole (formerly AN2690), is the first FDA-approved benzoxaborole antifungal.[7][8][9][10][11] Unlike traditional antifungals that often target ergosterol synthesis, Tavaborole employs a unique mechanism of action.[12]
The key to its function lies in the boron atom within its structure. Instead of targeting the catalytic active site where aminoacylation occurs, Tavaborole specifically targets the LeuRS editing domain .[4][13][14] It executes this through a novel "oxaborole tRNA trapping" (OBORT) mechanism.[4][6] The inhibitor forms a stable, covalent adduct with the 2'- and 3'-hydroxyls of the terminal adenosine (A76) of tRNALeu, effectively trapping the tRNA molecule within the editing site.[4][13][15][16][17] This stalled complex prevents the catalytic turnover of the enzyme, leading to a potent inhibition of protein synthesis.[6][16]
Caption: LeuRS catalytic cycle and the OBORT inhibition mechanism.
Comparative Analysis: Benzoxaborole Alternatives
To contextualize the performance of Tavaborole, it is instructive to compare it with another LeuRS inhibitor that has been clinically evaluated.
| Feature | 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol (Tavaborole) | GSK2251052 (Epetraborole) |
| Chemical Class | Benzoxaborole | Benzoxaborole |
| Target Enzyme | Leucyl-tRNA Synthetase (LeuRS) | Leucyl-tRNA Synthetase (LeuRS) |
| Mechanism of Action | Oxaborole tRNA Trapping (OBORT) in the editing site[4][6] | Oxaborole tRNA Trapping (OBORT) in the editing site[18] |
| Primary Indication | Topical antifungal for onychomycosis (toenail fungus)[7][8][11] | Systemic antibacterial for Gram-negative infections (e.g., cUTI)[18][19][20][21] |
| Development Status | FDA Approved (July 2014)[7][9][10][11] | Development suspended in Phase II due to rapid development of resistance[19][20][22][23][24] |
| Key Insight | Demonstrates successful clinical application of the OBORT mechanism for a topical agent. High selectivity for fungal vs. human LeuRS is a key advantage.[25] | Highlights a potential liability of this mechanism for systemic use against certain bacteria, where resistance can emerge quickly under therapeutic pressure.[19][20] |
A Multi-Pronged Approach to Inhibitor Validation
Validating an enzyme inhibitor is not a single experiment but a logical progression of assays designed to build a complete profile of the molecule's interaction with its target. A robust validation workflow confirms not just if a compound inhibits, but how, how tightly, and how quickly.
Caption: Experimental workflow for comprehensive inhibitor validation.
Detailed Experimental Protocols
The following protocols are presented as a self-validating system. Each step is designed to ensure data integrity and reproducibility.
Protocol 1: LeuRS Aminoacylation Kinetics Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol by quantifying its effect on the rate of leucine incorporation into tRNALeu.
Causality: This is the foundational assay. It directly measures the functional consequence of enzyme inhibition—the cessation of its catalytic activity. An accurate IC50 value is the primary metric of potency and is essential for ranking compounds and guiding further studies.[26][27]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, 4 mM DTT, 0.1 mg/mL BSA. Rationale: This buffer composition provides a stable pH, necessary divalent cations (Mg2+) for ATP coordination, and a reducing agent (DTT) to maintain enzyme integrity.
-
Enzyme: Purified recombinant LeuRS (e.g., from S. cerevisiae or C. albicans) diluted to a working concentration of 2X the final assay concentration (e.g., 20 nM final) in Assay Buffer. Expert Tip: The final enzyme concentration should be well below the measured Kd to avoid "tight binding" artifacts in IC50 determination.[27]
-
Substrates:
-
ATP solution (e.g., 10 mM).
-
L-Leucine solution containing a mix of unlabeled L-Leucine and 14C-L-Leucine (e.g., to a final concentration at the Km value).
-
Total tRNA mixture (e.g., from yeast) containing tRNALeu.
-
-
Inhibitor: Prepare a 10 mM stock of 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol in 100% DMSO. Create a serial dilution series (e.g., 11 points) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 2 µL of the inhibitor dilution from the DMSO plate (including DMSO-only controls).
-
Add 50 µL of 2X LeuRS enzyme solution to each well and incubate for 15 minutes at room temperature. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
Initiate the reaction by adding 50 µL of a 2X substrate master mix containing ATP, 14C-L-Leucine, and total tRNA.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes) within the linear range of the reaction.[27]
-
-
Quenching and Precipitation:
-
Stop the reaction by adding 50 µL of ice-cold 10% trichloroacetic acid (TCA). This precipitates the tRNA and any charged Leu-tRNALeu.
-
Incubate on ice for 30 minutes.
-
Transfer the contents of each well onto a glass fiber filter mat using a cell harvester. The charged 14C-Leu-tRNALeu will be trapped on the filter.
-
Wash the filters three times with ice-cold 5% TCA, followed by a final wash with 95% ethanol to dry.
-
-
Data Acquisition and Analysis:
-
Place the dried filter mat into a scintillation bag with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Plot the CPM values against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[27][28]
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the inhibitor-LeuRS interaction.
Causality: ITC provides the gold standard for thermodynamic characterization of binding.[29] It measures the heat released or absorbed during the binding event itself, providing unambiguous confirmation of a direct interaction and its thermodynamic drivers, which is invaluable for lead optimization.[30][31][32][33]
Methodology:
-
Sample Preparation:
-
Buffer: Dialyze both the LeuRS protein and the inhibitor into the exact same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT) to minimize heats of dilution. Critical Step: Buffer mismatch is a primary source of artifacts in ITC experiments.
-
Enzyme: Prepare LeuRS at a concentration of 10-20 µM in the sample cell.
-
Inhibitor: Prepare 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol at a concentration 10-15 times that of the enzyme (e.g., 150-200 µM) in the injection syringe.
-
-
Instrument Setup and Experiment:
-
Thoroughly clean the instrument cell and syringe.
-
Load the LeuRS solution into the sample cell and the inhibitor solution into the syringe.
-
Equilibrate the system at the desired temperature (e.g., 25°C).
-
Set up the titration parameters: typically 19 injections of 2 µL each, with a 150-second spacing between injections to allow a return to baseline.
-
-
Data Acquisition and Analysis:
-
The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a series of peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change (ΔH) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the Kd, n, and ΔH. The entropy (ΔS) can then be calculated.
-
Protocol 3: Surface Plasmon Resonance (SPR)
Objective: To determine the real-time association (kon) and dissociation (koff) rate constants of the inhibitor-LeuRS interaction.
Causality: While ITC provides the "how tight," SPR provides the "how fast."[34] Understanding the kinetics of binding is crucial. A compound with a slow koff (long residence time) may exhibit superior efficacy in vivo, even if its Kd is comparable to a compound with faster kinetics.[35][36][37]
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Immobilize LeuRS onto the chip surface by injecting the protein (e.g., at 20 µg/mL in 10 mM sodium acetate, pH 4.5) until the desired immobilization level (e.g., ~5000 Response Units, RU) is reached.
-
Deactivate any remaining active esters with an injection of ethanolamine. Expert Tip: A reference flow cell should be prepared in parallel (activated and deactivated with no protein) to subtract bulk refractive index changes.
-
-
Kinetic Analysis:
-
Running Buffer: Use a buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant). The DMSO concentration should be matched across all analyte samples and the running buffer.
-
Analyte Injection: Prepare a serial dilution of 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol in running buffer (e.g., from 10 µM down to ~30 nM).
-
Perform a multi-cycle kinetics experiment. In each cycle, inject a single concentration of the inhibitor over the LeuRS and reference flow cells for a set time (association phase, e.g., 120 seconds), followed by an injection of running buffer (dissociation phase, e.g., 300 seconds).
-
After each cycle, regenerate the surface with a mild pulse (e.g., a short injection of 50 mM NaOH or Glycine pH 2.0, if the protein is stable) to remove all bound analyte.
-
-
Data Acquisition and Analysis:
-
The instrument records the change in RU over time, generating a sensorgram for each concentration.
-
After subtracting the reference channel data, the resulting sensorgrams show the binding and dissociation curves.
-
Simultaneously fit the association and dissociation phases of all sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This global fit will yield the kon (in M-1s-1), koff (in s-1), and the calculated Kd (koff/kon).
-
Conclusion
Validating the inhibitory effect of 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol on leucyl-tRNA synthetase requires a methodical, multi-assay approach. By progressing from functional confirmation (aminoacylation assay) to detailed biophysical characterization (ITC and SPR), researchers can build a comprehensive and robust data package. This workflow not only confirms the compound's potency but also provides deep mechanistic insights into its binding thermodynamics and kinetics, which are essential for understanding its biological activity and guiding future drug development efforts. The unique tRNA-trapping mechanism of the benzoxaboroles represents a significant advancement in antimicrobial research, and the rigorous validation of new candidates using these techniques is paramount to their successful translation.
References
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- Comparative In Vitro Activities of GSK2251052, a Novel Boron-Containing Leucyl-tRNA Synthetase Inhibitor, against 916 Anaerobic Organisms. ASM Journals.
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- Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
- Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase.
- Crystal structure of leucyl-tRNA synthetase from the archaeon Pyrococcus horikoshii reveals a novel editing domain orient
- Bacterial Resistance to Leucyl-tRNA Synthetase Inhibitor GSK2251052 Develops during Treatment of Complicated Urinary Tract Infections.
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- Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults.
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- Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. OSTI.gov.
- Crystal structures of the editing domain of Escherichia coli leucyl-tRNA synthetase and its complexes with Met and Ile reveal a lock-and-key mechanism for amino acid discrimin
- The 2 Å crystal structure of leucyl-tRNA synthetase and its complex with a leucyl-adenyl
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- The crystal structure of leucyl-tRNA synthetase complexed with tRNALeu in the post-transfer-editing conform
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- Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. PubMed.
- Isothermal Titration Calorimetry in Bioc
- Surface Enzyme Kinetics for Biopolymer Microarrays: a Combination of Langmuir and Michaelis-Menten Concepts. UCI Department of Chemistry.
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- Vibrational Properties of Benzoxaboroles and Their Interactions with Candida albicans' LeuRS. MDPI.
- Anacor Pharmaceuticals Announces GSK Has Initiated Two Phase 2 Trials of GSK '052 in Complicated Urinary Tract Infections. Fierce Biotech.
- Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JOVE.
- Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations.
- The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments.
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- A near-universal way to measure enzyme inhibition. McGill Newsroom.
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A Comparative Guide to the Efficacy of Efinaconazole, Tavaborole, and Ciclopirox in Preclinical Onychomycosis Models
Introduction: The Challenge of Topical Onychomycosis Treatment
Onychomycosis, a fungal infection of the nail apparatus, presents a significant therapeutic challenge. The dense, keratinized structure of the nail plate acts as a formidable barrier, hindering the penetration of topical antifungal agents to the site of infection in the nail bed and matrix. Consequently, the development of effective topical treatments hinges on a delicate balance of potent antifungal activity and superior nail penetration characteristics. This guide provides a comparative analysis of three prominent topical antifungals—efinaconazole, tavaborole, and ciclopirox—focusing on their efficacy as demonstrated in preclinical onychomycosis models. We will delve into their distinct mechanisms of action, compare their in vitro antifungal potency, evaluate their ability to permeate the nail plate, and examine their therapeutic performance in in vivo models. This objective comparison, supported by experimental data, is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the preclinical attributes that underpin the clinical potential of these agents.
Mechanisms of Action: Diverse Approaches to Fungal Inhibition
The three antifungal agents employ fundamentally different strategies to combat fungal pathogens.
-
Efinaconazole: As a triazole antifungal, efinaconazole targets the fungal cell membrane. It specifically inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the concurrent accumulation of toxic sterol intermediates disrupt membrane integrity, leading to increased permeability and ultimately, fungal cell death.
-
Tavaborole: This oxaborole antifungal utilizes a unique mechanism by inhibiting fungal protein synthesis. Tavaborole targets leucyl-tRNA synthetase (LeuRS), an essential enzyme that attaches the amino acid leucine to its corresponding transfer RNA (tRNA). By inhibiting this enzyme, tavaborole effectively halts the production of proteins necessary for fungal growth and replication.
-
Ciclopirox: A hydroxypyridone antifungal, ciclopirox has a multifaceted mechanism of action. Its primary mode of action involves the chelation of polyvalent metal cations, such as Fe3+ and Al3+. This chelation inhibits metal-dependent enzymes that are vital for various cellular processes, including mitochondrial respiration and energy production. This disruption of essential metabolic pathways leads to fungal cell death. Unlike azoles, its primary target is not ergosterol synthesis.
In Vitro Antifungal Activity: A Head-to-Head Comparison
The intrinsic potency of an antifungal agent is a critical determinant of its potential efficacy. This is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the reported MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for efinaconazole, tavaborole, and ciclopirox against the most common causative agents of onychomycosis, Trichophyton rubrum and Trichophyton mentagrophytes.
| Antifungal Agent | Trichophyton rubrum MIC90 (μg/mL) | Trichophyton mentagrophytes MIC90 (μg/mL) |
| Efinaconazole | 0.0078 - 0.008 | 0.015 - 0.016 |
| Tavaborole | 8.0 | 8.0 |
| Ciclopirox | 0.50 | 0.50 |
Analysis: The in vitro data clearly indicate that efinaconazole possesses the most potent antifungal activity against both T. rubrum and T. mentagrophytes, with significantly lower MIC90 values compared to both tavaborole and ciclopirox.
Nail Penetration and Permeation: Overcoming the Keratin Barrier
Effective delivery of the antifungal agent to the site of infection is paramount for therapeutic success. The ability of a topical drug to penetrate and permeate the nail plate is therefore a crucial factor.
Experimental Workflow: In Vitro Nail Penetration Assay
A common method to assess nail penetration is the in vitro Franz diffusion cell assay. This experimental setup allows for the quantitative measurement of drug permeation through a human nail plate.
Caption: In Vitro Nail Penetration Assay using a Franz Diffusion Cell.
Comparative Penetration Data
Several studies have compared the nail penetration capabilities of these three agents.
-
Efinaconazole: Efinaconazole has demonstrated superior transungual penetration compared to ciclopirox. Its low affinity for keratin is a key attribute, allowing for a higher concentration of the free drug to be available for penetration. In a comparative study, efinaconazole was detected in the receptor phase of a Franz diffusion cell as early as day 1, while ciclopirox was not detected until day 6. Another study showed that efinaconazole had the greatest zone of inhibition against both T. rubrum and T. mentagrophytes after penetrating human cadaver toenails, followed by tavaborole and then ciclopirox.
-
Tavaborole: Tavaborole's low molecular weight is thought to contribute to its enhanced nail plate penetration. In a head-to-head comparison with ciclopirox, the amount of tavaborole that penetrated an ex vivo cadaver fingernail plate was significantly higher than that of ciclopirox. Studies have also shown that tavaborole can penetrate through multiple layers of nail polish.
-
Ciclopirox: While ciclopirox does penetrate the nail plate, studies suggest its penetration may be less efficient compared to efinaconazole and tavaborole. Formulations of ciclopirox, such as those using hydrosoluble lacquers, have been developed to improve its nail penetration.
In Vivo Efficacy in Onychomycosis Models
Animal models of onychomycosis provide a valuable platform for evaluating the in vivo therapeutic efficacy of antifungal agents. The guinea pig model is a commonly used and well-established model for this purpose.
Experimental Workflow: Guinea Pig Onychomycosis Model
The induction and treatment of onychomycosis in a guinea pig model typically follows a standardized protocol.
Caption: Workflow for a Guinea Pig Onychomycosis Model.
Comparative In Vivo Efficacy
A direct comparison of efinaconazole 10% solution, tavaborole 5% solution, and ciclopirox 8% nail lacquer in a guinea pig onychomycosis model revealed significant differences in their therapeutic efficacy.
-
All three antifungals significantly reduced the viable fungal cell counts compared to a vehicle control.
-
Efinaconazole demonstrated superior efficacy, with significantly lower viable fungal cell counts compared to both tavaborole and ciclopirox.
-
There was no significant difference in the viable fungal cell counts between the tavaborole and ciclopirox treatment groups.
These findings suggest that the potent in vitro antifungal activity and efficient nail penetration of efinaconazole translate to superior in vivo efficacy in this preclinical model. The study also highlighted the importance of fungicidal activity in the presence of keratin as a key factor contributing to in vivo efficacy, where efinaconazole showed potent fungicidal activity, tavaborole was fungistatic, and ciclopirox was not active in a keratin-containing medium.
Synthesis and Conclusion
The preclinical data from onychomycosis models provide a compelling narrative for the comparative efficacy of efinaconazole, tavaborole, and ciclopirox. Efinaconazole consistently demonstrates superior performance across key preclinical parameters. Its highly potent in vitro antifungal activity, coupled with its excellent nail penetration attributed to low keratin affinity, culminates in superior fungal eradication in in vivo models.
Tavaborole, with its unique mechanism of action and good nail penetration, presents as a viable topical antifungal. However, its in vitro potency is considerably lower than that of efinaconazole, which appears to be reflected in its in vivo performance in direct comparative studies.
Ciclopirox, a long-standing topical treatment, shows moderate efficacy. Its broader mechanism of action is an advantage, but its in vitro potency and nail penetration appear to be limiting factors when compared to the newer agents, efinaconazole and tavaborole.
References
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- Pharmacology of Ciclopirox Olamine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025-04-29).
- Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PubMed Central. (2013-05).
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- Spotlight on tavaborole for the treatment of onychomycosis - PMC - NIH. (2015-11-20).
- Nail penetration and predicted mycological efficacy of an innovative hydrosoluble ciclopirox nail lacquer vs. a standard amorolfine lacquer in healthy subjects - PubMed. (2013-02).
- Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox - NIH.
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- Ciclopirox nail lacquer 8%: in vivo penetration into and through nails and in vitro effect on pig skin - PubMed. (1991).
- In Vitro Nail Penetration of Tavaborole Topical Solution, 5%, Through Nail Polish on Ex Vivo Human Fingernails - PubMed.
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- What is the mechanism of Ciclopirox? - Patsnap Synapse. (2024-07-17).
- The Low Keratin Affinity of Efinaconazole Contributes to Its Nail Penetration and Fungicidal Activity in Topical Onychomycosis Treatment - PMC - NIH.
- Efinaconazole Demonstrates Superior Transungual Penetration Compared to Other Antifungal Treatments | Dermatology Times Case-Based Roundtable Events. (2024-01-29).
- Ciclopirox Therapeutic Cheat Sheet - Next Steps in Dermatology. (2024-04-24).
- Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential - MDPI.
- Ciclopirox: uses, dosing, warnings, adverse events, interactions - MedCentral.
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- Efinaconazole | MedPath. (2025-09-30).
- Tavaborole | C7H6BFO2 | CID 11499245 - PubChem - NIH.
- In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical - PubMed.
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- Ciclopirox vs Amorolfine: In Vitro Penetration Into and Permeation Through Human Healthy Nails of Commercial Nail Lacquers - JDDonline.
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- Treatment of Onychomycosis with Ciclopirox Medicated Nail Lacquer - Wiley Focus.
- Full article: In vitro efficacy of tavaborole topical solution, 5% after penetration through nail polish on ex vivo human fingernails - Taylor & Francis Online. (2018-01-10).
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- Fungicidal activities of efinaconazole, tavaborole, and ciclopirox in the presence of keratin. T. mentagrophytes and drugs were cultured in keratin containing medium at 35 °C for 3, 7, 10, and 14 days, and viable fungal cells were measured by plate count method. Symbols and bars indicate the mean of Log CFU/mL (n = 3) and the SD of Log CFU/mL (n = 3), respectively. DMSO was used as a growth control.
A Senior Application Scientist's Guide to Evaluating the Antifungal Spectrum of Novel Benzoxaboroles Against Clinical Isolates
Introduction: The Pressing Need for Novel Antifungals and the Promise of Benzoxaboroles
The landscape of infectious diseases is marked by a continuous arms race, and fungal infections are no exception. The rise of antifungal resistance in pathogens such as Candida auris and azole-resistant Aspergillus fumigatus poses a significant threat to public health, particularly among immunocompromised populations. This clinical exigency drives the search for new antifungal agents with novel mechanisms of action. Among the most promising new classes of compounds are the benzoxaboroles.
Benzoxaboroles are a unique class of boron-containing heterocyclic compounds. Unlike the majority of existing antifungals that target the fungal cell membrane's ergosterol biosynthesis pathway, benzoxaboroles inhibit protein synthesis by targeting a crucial enzyme: leucyl-tRNA synthetase (LeuRS).[1][2][3][4] This distinct mechanism, known as the oxaborole tRNA trapping mechanism (OBORT), provides a powerful tool against fungal pathogens, including those that have developed resistance to conventional therapies.[5] Tavaborole (AN2690), a benzoxaborole approved for treating onychomycosis, exemplifies the clinical potential of this class.[2][6]
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the antifungal spectrum of new benzoxaborole candidates. We will move beyond simple Minimum Inhibitory Concentration (MIC) testing to build a robust, multi-faceted dataset that establishes a compound's true potential. The methodologies described herein are grounded in established clinical laboratory standards to ensure that the data generated is both reproducible and clinically relevant.
The Benzoxaborole Mechanism of Action: A Unique Approach to Fungal Inhibition
Understanding the mechanism of action is critical to designing a logical evaluation strategy. Leucyl-tRNA synthetase is an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA) during the translation phase of protein synthesis.[7][8] The enzyme possesses both an aminoacylation (synthesis) site and an editing (proofreading) site to ensure fidelity.[9][10][11]
Benzoxaboroles exploit a novel inhibitory pathway. The boron atom within the benzoxaborole structure forms a stable covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine on the tRNA molecule, effectively trapping the tRNA in the enzyme's editing site.[7] This action prevents the catalytic turnover of the enzyme, halting the production of leucyl-tRNA and thereby shutting down protein synthesis, which ultimately leads to fungal cell death.[3][7] This targeted action is highly specific to the fungal enzyme, affording a wide margin of safety.[4]
Caption: Mechanism of action of benzoxaborole antifungals.
Phase 1: Foundational Antifungal Spectrum Assessment
The initial step is to determine the broad-spectrum activity of the novel benzoxaborole. This involves testing against a carefully selected panel of clinical isolates, including both yeast and moulds.
Core Pathogen Panel: A robust screening panel should include:
-
Candida species: C. albicans, C. glabrata, C. parapsilosis, C. tropicalis, and the multi-drug resistant C. auris.
-
Aspergillus species: A. fumigatus, A. flavus, and A. terreus.
-
Cryptococcus neoformans
-
Dermatophytes: Trichophyton rubrum and Trichophyton mentagrophytes.[2]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M27/M38)
This protocol is the gold standard for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
Novel Benzoxaborole Compound (solubilized in DMSO)
-
Comparator Antifungals (e.g., Fluconazole, Voriconazole, Amphotericin B)
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Clinical fungal isolates and QC strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Subculture the fungal isolate onto Potato Dextrose Agar (PDA) and incubate at 35°C for 24 hours (yeasts) or 48-72 hours (moulds).
-
Harvest colonies and suspend in sterile saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).
-
Dilute this suspension 1:1000 in RPMI-1640 to achieve the final inoculum concentration.
-
-
Drug Dilution Series:
-
Prepare a stock solution of the benzoxaborole in DMSO.
-
Perform a serial 2-fold dilution in RPMI-1640 medium directly in the 96-well plate. Typical final concentrations range from 64 µg/mL down to 0.06 µg/mL.
-
Include wells for a growth control (no drug) and a sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the final fungal inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest drug concentration at which there is a significant inhibition of growth (typically ≥50% reduction for azoles and ≥90% for polyenes) compared to the drug-free growth control. This can be assessed visually or by reading absorbance at 530 nm.
-
Trustworthiness through Quality Control: Every assay must include ATCC quality control strains. The resulting MICs for comparator drugs must fall within the established acceptable ranges for the experiment to be considered valid. This self-validating step ensures inter-assay reproducibility and accuracy.
Phase 2: Comparative Data Analysis and Interpretation
Raw MIC data is only the beginning. The true value comes from rigorous comparison against established antifungal agents across a diverse panel of clinical isolates, especially those with known resistance mechanisms.
Presenting the Data: Summarize the MIC data in a clear, comparative table. The use of MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of the tested isolates, respectively) provides a powerful statistical summary of the compound's potency.
Table 1: Comparative In Vitro Activity of a Novel Benzoxaborole Against Candida Species
| Organism (n=isolates) | Drug | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans (50) | Novel Benzoxaborole | 0.125 - 2 | 0.5 | 1 |
| Fluconazole | 0.25 - 8 | 1 | 4 | |
| Amphotericin B | 0.125 - 1 | 0.5 | 1 | |
| C. glabrata (30) | Novel Benzoxaborole | 0.25 - 4 | 1 | 2 |
| Fluconazole | 2 - >64 | 16 | 64 | |
| Amphotericin B | 0.25 - 2 | 1 | 2 | |
| C. auris (20) | Novel Benzoxaborole | 0.5 - 4 | 1 | 4 |
| Fluconazole | 32 - >64 | >64 | >64 | |
| Amphotericin B | 1 - 4 | 1 | 2 |
Expert Interpretation: In the hypothetical data above, the Novel Benzoxaborole demonstrates potent activity against fluconazole-susceptible C. albicans. More importantly, it retains significant potency against C. glabrata and C. auris, species that are frequently resistant to azoles. This is a critical finding, as it suggests the compound's novel mechanism of action circumvents common azole resistance pathways (e.g., ERG11 mutations, efflux pumps). The comparable activity to Amphotericin B, a potent but often toxic drug, further highlights its potential.
Caption: Decision logic for advancing a new antifungal candidate.
Conclusion and Future Directions
The evaluation of a new benzoxaborole requires a systematic, multi-tiered approach. By establishing a broad-spectrum MIC profile, directly comparing its potency against standard-of-care agents (especially resistant strains), and determining its cidal versus static activity, researchers can build a comprehensive data package. A candidate that demonstrates potent, fungicidal activity against clinically relevant, drug-resistant isolates is a prime candidate for advancement into preclinical and clinical development. The unique mechanism of action of benzoxaboroles makes them a vital component in the future arsenal against life-threatening fungal diseases.
References
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Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. US National Library of Medicine, National Institutes of Health.[Link]
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Clinical Profile of Tavaborole 5% Topical Solution. GlobalRx.[Link]
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Tavaborole | C7H6BFO2. PubChem, National Institutes of Health.[Link]
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An upcoming drug for onychomycosis: Tavaborole. US National Library of Medicine, National Institutes of Health.[Link]
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Tavaborole. Wikipedia.[Link]
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Crystal structures of the editing domain of Escherichia coli leucyl-tRNA synthetase... National Institutes of Health.[Link]
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What is the mechanism of Crisaborole? Patsnap Synapse.[Link]
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Spotlight on tavaborole for the treatment of onychomycosis. US National Library of Medicine, National Institutes of Health.[Link]
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The crystal structure of leucyl-tRNA synthetase complexed with tRNALeu in the post-transfer-editing conformation. PubMed, National Institutes of Health.[Link]
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Crisaborole | C14H10BNO3. PubChem, National Institutes of Health.[Link]
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Crisaborole Topical: MedlinePlus Drug Information. MedlinePlus.[Link]
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Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. ACS Publications.[Link]
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Crystal structures of the editing domain of Escherichia coli leucyl-tRNA synthetase... Semantic Scholar.[Link]
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The 2 Å crystal structure of leucyl-tRNA synthetase and its complex with a leucyl-adenylate analogue. US National Library of Medicine, National Institutes of Health.[Link]
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Benzoxaboroles as Efficient Inhibitors of the β-Carbonic Anhydrases from Pathogenic Fungi... National Institutes of Health.[Link]
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Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. National Institutes of Health.[Link]
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From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds... PubMed Central, National Institutes of Health.[Link]
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Leucyl-tRNA Synthetase. Proteopedia.[Link]
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Antifungal Activity and Mechanism of Action of a Benzoxaborole, AN2718... ResearchGate.[Link]
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A Comparative Guide to the Binding Conformations of Benzoxaboroles and 3-Substituted-2(5H)-Oxaboroles
Abstract
Oxaborole scaffolds have emerged as a privileged chemotype in modern medicinal chemistry, primarily due to the unique ability of the boron atom to form reversible covalent bonds with nucleophilic residues in enzyme active sites.[1][2] This guide provides an in-depth comparison of the binding conformations of two prominent oxaborole classes: the rigid, planar benzoxaboroles and the conformationally more flexible 3-substituted-2(5H)-oxaboroles. By examining structural data from key examples such as the antifungal tavaborole (a benzoxaborole) and the β-lactamase inhibitor vaborbactam (a cyclic boronate structurally analogous to 3-substituted oxaboroles), we will explore how the fundamental architecture of each scaffold dictates its interaction with protein targets, influencing potency, selectivity, and overall pharmacological profile. This analysis is supported by experimental data and methodologies crucial for researchers in drug discovery and chemical biology.
Introduction: The Rise of Oxaboroles in Covalent Drug Design
Boron-containing compounds have transitioned from chemical curiosities to clinically approved therapeutics, with several drugs now on the market for treating cancers, infectious diseases, and inflammatory conditions.[3] A key to their success lies in the boron atom's Lewis acidity, which allows it to act as an electrophilic "warhead," readily forming stable, yet reversible, covalent adducts with biological nucleophiles like the hydroxyl groups of serine or threonine residues.[4][5] This mode of inhibition combines the high potency and long residence times of covalent binding with a reduced risk of permanent, off-target modifications, a concern often associated with irreversible inhibitors.[1][6]
Within this landscape, two heterocyclic scaffolds have been particularly fruitful:
-
Benzoxaboroles: Characterized by an oxaborole ring fused to a benzene ring. This fusion creates a rigid, planar structure. The FDA-approved antifungal agent tavaborole is a prime example.[7][8]
-
3-Substituted-2(5H)-Oxaboroles: These feature a non-aromatic five-membered oxaborole ring with a substituent at the 3-position, typically an aryl group. This class possesses a key point of rotational freedom between the substituent and the heterocyclic ring, allowing for greater conformational flexibility.[9] Vaborbactam, a β-lactamase inhibitor, features a related cyclic boronic acid core that shares this conformational adaptability.[10][11]
Understanding the stereoelectronic differences and resulting binding conformations of these scaffolds is paramount for the rational design of next-generation inhibitors.
The Shared Mechanism: Reversible Covalent Adduct Formation
Both benzoxaboroles and 3-substituted-2(5H)-oxaboroles engage their targets through a similar fundamental mechanism. The boron atom in its neutral, trigonal planar state is a mild Lewis acid.[12] In the confines of an enzyme's active site, a strategically positioned nucleophilic residue (e.g., the catalytic serine of a serine hydrolase) attacks the empty p-orbital of the boron atom. This attack leads to a change in hybridization from sp² to sp³, resulting in a more stable, tetrahedral boronate species covalently bound to the enzyme.[2][13] This interaction effectively mimics the transition state of the natural enzymatic reaction, leading to potent inhibition.
The reversibility of this bond is a key therapeutic advantage. The covalent adduct can dissociate, returning both the enzyme and the inhibitor to their unmodified states, which can mitigate the potential for long-term toxicity.[1]
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A Comparative In Vitro Assessment of Tavaborole's Antifungal Activity Against Clinically Relevant Yeasts and Molds
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tavaborole, marketed as Kerydin®, is a novel oxaborole antifungal agent approved for the topical treatment of onychomycosis.[1] Its unique boron-based structure and distinct mechanism of action differentiate it from established antifungal classes such as azoles, allylamines, and polyenes. This guide provides a comprehensive in vitro assessment of tavaborole's activity against a spectrum of clinically important yeasts and molds, offering a comparative analysis with other widely used antifungal agents. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in antifungal drug development and evaluation.
Tavaborole's primary mechanism of action is the inhibition of fungal protein synthesis.[1][2][3] It achieves this by targeting and inhibiting leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA).[2][4] By forming a stable adduct with the tRNA in the editing site of the enzyme, tavaborole effectively traps the tRNA, halting the production of leucyl-tRNA and thereby terminating protein synthesis, which ultimately leads to the cessation of fungal cell growth and replication.[2][5]
Understanding Tavaborole's Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
The efficacy of tavaborole is rooted in its highly specific interaction with fungal leucyl-tRNA synthetase. This enzyme is critical for the fidelity of protein synthesis, ensuring that the correct amino acid, leucine, is incorporated into growing polypeptide chains. Tavaborole's unique oxaborole structure allows it to form a covalent bond with the 2'-hydroxyl group of the terminal adenosine of tRNALeu within the editing domain of the LeuRS enzyme. This creates a stable tavaborole-tRNALeu adduct that effectively inhibits the enzyme's function. This targeted inhibition of a crucial cellular process underscores the potent antifungal activity of tavaborole.
Caption: Mechanism of action of tavaborole in inhibiting fungal protein synthesis.
Methodologies for In Vitro Antifungal Susceptibility Testing
The in vitro activity of antifungal agents is primarily determined by assessing the minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. For this guide, the methodologies are based on the standardized procedures established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27-A3 document for yeasts and the M38-A2 document for filamentous fungi.[6][7][8][9][10] These protocols are crucial for ensuring the reproducibility and comparability of results across different laboratories.
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing
The following is a generalized step-by-step protocol for the broth microdilution method:
-
Preparation of Antifungal Agent Stock Solutions:
-
Accurately weigh the antifungal powder (e.g., tavaborole, itraconazole, fluconazole).
-
Dissolve the powder in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Perform serial dilutions of the stock solution in RPMI-1640 medium to prepare working solutions at various concentrations.
-
-
Inoculum Preparation:
-
Yeasts (e.g., Candida spp.): Culture the yeast on Sabouraud dextrose agar. Suspend a few colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103 cells/mL.
-
Molds (e.g., Aspergillus spp., Dermatophytes): Grow the mold on potato dextrose agar until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific optical density and then dilute it in RPMI-1640 medium to obtain the desired final inoculum concentration.
-
-
Microdilution Plate Setup:
-
Dispense 100 µL of the appropriate antifungal working solution into the wells of a 96-well microtiter plate.
-
Include a positive control well (drug-free medium) and a negative control well (uninoculated medium).
-
Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 35°C. The incubation period varies depending on the organism: 24-48 hours for most yeasts and 48-96 hours for filamentous fungi.
-
-
Reading and Interpretation of MICs:
-
Following incubation, visually inspect the wells for fungal growth. The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and complete inhibition for some other agents) compared to the growth in the control well.
-
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Comparative In Vitro Activity of Tavaborole
The following tables summarize the in vitro activity of tavaborole against various yeasts and molds, with comparisons to other antifungal agents. The data presented are a synthesis of findings from multiple studies. It is important to note that MIC values can vary between studies due to differences in the specific isolates tested and minor variations in methodology.
Activity Against Dermatophytes
Tavaborole was developed for the treatment of onychomycosis, which is primarily caused by dermatophytes. As such, its activity against these organisms is of particular interest.
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Trichophyton rubrum | Tavaborole | 1.0 - 8.0[11] | 4.0[11][12] | 8.0[11][12][13][14] |
| Itraconazole | 0.016 - >16[6] | 0.0625[15] | 2[15] | |
| Terbinafine | 0.004 - >4[6] | 0.004[15] | 0.008[15] | |
| Fluconazole | 2 - 32[6] | 4[15] | 64[15] | |
| Trichophyton mentagrophytes | Tavaborole | 4.0 - 8.0[11] | 4.0[11][12] | 8.0[11][12][13][14] |
| Itraconazole | 0.016 - >16[6] | 0.0625[15] | 2[15] | |
| Terbinafine | 0.004 - >4[6] | 0.004[15] | 0.008[15] | |
| Fluconazole | 2 - 32[6] | 4[15] | 64[15] |
Activity Against Candida Species
While indicated for onychomycosis, understanding the activity of tavaborole against opportunistic yeasts like Candida is important for characterizing its broader antifungal spectrum.
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | Tavaborole | 0.5 - 1.0[4][6] | 16[6][15] | 16[6][15] |
| Fluconazole | 0.20 - 0.39[16] | 4[15] | 64[15] | |
| Posaconazole | N/A | 0.063[17][18][19] | 1[17][18][19] | |
| Candida glabrata | Tavaborole | 2 - 16[15] | 16[6][15] | 16[6][15] |
| Fluconazole | 3.13 - 12.5[16] | 4[15] | 64[15] | |
| Posaconazole | N/A | 0.063[17][18][19] | 1[17][18][19] | |
| Candida parapsilosis | Tavaborole | 2 - 16[15] | 16[6][15] | 16[6][15] |
| Fluconazole | N/A | 4[15] | 64[15] | |
| Posaconazole | N/A | 0.063[17][18][19] | 1[17][18][19] |
Note: Some studies have reported lower MIC values for tavaborole against Candida species, in the range of 0.5-1 µg/mL.[6] However, other studies with a larger collection of clinical isolates have reported higher MICs.[6][15]
Activity Against Aspergillus Species
Aspergillus species are common molds that can cause a range of infections. The in vitro activity of tavaborole against these organisms is presented below.
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Aspergillus fumigatus | Tavaborole | ≤1[6] | 2[6][15] | N/A |
| Voriconazole | N/A | ≤1[6] | N/A | |
| Posaconazole | N/A | 0.063[17][18][19] | 1[17][18][19] | |
| Aspergillus flavus | Tavaborole | 0.5[6] | 2[6][15] | N/A |
| Voriconazole | N/A | ≤1[6] | N/A | |
| Posaconazole | N/A | 0.063[17][18][19] | 1[17][18][19] | |
| Aspergillus niger | Tavaborole | 0.5[6] | 2[6][15] | N/A |
| Voriconazole | N/A | ≤1[6] | N/A | |
| Posaconazole | N/A | 0.063[17][18][19] | 1[17][18][19] |
Discussion and Field-Proven Insights
The in vitro data reveal a distinct spectrum of activity for tavaborole. Against dermatophytes, the primary causative agents of onychomycosis, tavaborole demonstrates consistent MIC values, with MIC90 values generally at 8.0 µg/mL.[11][12][13][14] While these values are higher than those of potent oral antifungals like terbinafine and itraconazole, the clinical efficacy of tavaborole is attributed to its excellent nail penetration.[4] The low molecular weight of tavaborole facilitates its diffusion through the dense keratin of the nail plate, allowing it to reach the site of infection in concentrations sufficient to inhibit fungal growth.[4]
In contrast, the in vitro activity of tavaborole against Candida species and Aspergillus species appears to be more variable and generally lower than that of systemic azoles like posaconazole and voriconazole.[6][15][17][18][19] Some studies report relatively low MICs for tavaborole against these opportunistic fungi, while others with larger collections of clinical isolates show higher MIC50 and MIC90 values.[6][15] This suggests that while tavaborole possesses broad-spectrum antifungal properties, its potency against non-dermatophyte yeasts and molds may be more limited in a clinical context.[6][20][21] Therefore, based on the available in vitro data, tavaborole may not be a primary candidate for the treatment of infections caused by Candida or Aspergillus species.[20]
The choice of antifungal agent in a clinical setting is a multifactorial decision. While in vitro susceptibility is a critical factor, pharmacokinetic and pharmacodynamic properties, as well as the specific clinical indication, must be considered. For onychomycosis, the ability of a topical agent to penetrate the nail is paramount, and in this regard, tavaborole has demonstrated superiority over other topical treatments like ciclopirox.[4][22][23]
Conclusion
Tavaborole represents a significant advancement in the topical treatment of onychomycosis, largely due to its novel mechanism of action and favorable nail penetration properties. Its in vitro activity is most pronounced against dermatophytes, the primary pathogens in this indication. While it exhibits a broader spectrum of activity against other yeasts and molds, its potency against these organisms is generally lower than that of established systemic antifungal agents. This comprehensive guide provides the foundational in vitro data to aid researchers and clinicians in understanding the antifungal profile of tavaborole and its place in the therapeutic armamentarium. Further research, including in vivo studies and clinical trials, will continue to delineate the full potential of this unique oxaborole antifungal.
References
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- Tavaborole | C7H6BFO2 | CID 11499245. PubChem - NIH.
- In Vitro Activities of Posaconazole, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts. Antimicrobial Agents and Chemotherapy - ASM Journals.
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- Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis. Antimicrobial Agents and Chemotherapy - ASM Journals.
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- An upcoming drug for onychomycosis: Tavaborole. PMC - NIH.
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- Activity of Posaconazole and Comparator Antifungal agents Tested Against Filamentous Fungi. PMC - NIH.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol
A Comprehensive Guide to the Safe Disposal of 3,4-Dihydro-1H-benzo[c][1][2]oxaborinin-1-ol
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical tools we employ. This guide provides a detailed protocol for the proper disposal of 3,4-Dihydro-1H-benzo[c][1][2]oxaborinin-1-ol, a member of the versatile benzoxaborole class of compounds. The procedures outlined here are grounded in established laboratory safety principles and an understanding of the chemical nature of organoboron compounds, ensuring the safety of personnel and the protection of our environment.
Benzoxaboroles have gained significant attention in medicinal chemistry for their diverse therapeutic applications, with some derivatives already in clinical use.[1][2] Generally, this class of compounds exhibits low biotoxicity and good stability in water and air.[1][3][4] However, as with any chemical substance, a thorough understanding of its properties and potential hazards is crucial for safe handling and disposal. This guide is designed to provide that essential information, empowering you to manage this compound responsibly within your laboratory setting.
I. Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for 3,4-Dihydro-1H-benzo[c][1][2]oxaborinin-1-ol was not found, the general characteristics of benzoxaboroles and related organoboron compounds provide a solid foundation for safe handling protocols.
Benzoxaboroles are a class of organoboron compounds that act as Lewis acids, a property central to their biological activity.[5] This reactivity should be considered during handling and disposal. While generally exhibiting low toxicity, some substituted benzoxaboroles are known to cause skin, eye, and respiratory irritation.[6] Therefore, it is prudent to handle 3,4-Dihydro-1H-benzo[c][1][2]oxaborinin-1-ol with the appropriate personal protective equipment (PPE) and engineering controls.
| Property | Information | Source |
| Molecular Formula | C8H9BO2 | [7] |
| Appearance | Solid (typical for this class) | General Knowledge |
| General Hazards | May cause skin, eye, and respiratory irritation. Handle as a potentially hazardous substance. | [6] |
| Reactivity | Stable under normal laboratory conditions. Acts as a Lewis acid.[5] Avoid strong oxidizing agents. | [3] |
| Solubility | Benzoxaboroles generally have good water solubility.[1][2] | [1][2] |
II. Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks of exposure, a stringent adherence to PPE and engineering controls is mandatory.
-
Engineering Controls : All handling of 3,4-Dihydro-1H-benzo[c][1][2]oxaborinin-1-ol, especially when in powdered form or when generating aerosols, should be conducted within a certified chemical fume hood.[8][9] This minimizes the risk of inhalation.
-
Personal Protective Equipment :
-
Eye Protection : Chemical safety goggles are required at all times.
-
Hand Protection : Nitrile gloves should be worn to prevent skin contact. Change gloves immediately if they become contaminated.
-
Body Protection : A standard laboratory coat should be worn.
-
Respiratory Protection : If working outside of a fume hood is unavoidable, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.
-
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE : Before addressing the spill, don the appropriate PPE as outlined above.
-
Containment : For solid spills, carefully sweep up the material and place it in a labeled, sealed container for disposal. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Decontamination : Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials should be collected as hazardous waste.
-
Waste Disposal : The collected spill material and cleaning supplies must be disposed of as hazardous chemical waste.
IV. Disposal Procedures
The guiding principle for the disposal of 3,4-Dihydro-1H-benzo[c][1][2]oxaborinin-1-ol is that it should be treated as a non-halogenated organic chemical waste. Under no circumstances should this compound or its solutions be poured down the drain. [9]
The following workflow provides a step-by-step guide for its proper disposal:
Caption: Decision workflow for the disposal of 3,4-Dihydro-1H-benzo[c][1][2]oxaborinin-1-ol.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation :
-
Identify all waste streams containing 3,4-Dihydro-1H-benzo[c][1][2]oxaborinin-1-ol. This includes unused neat compound, reaction mixtures, contaminated consumables (e.g., weigh boats, gloves, absorbent paper), and solutions.
-
This compound does not contain halogens, therefore it should be disposed of in a non-halogenated organic waste stream.[10] Do not mix with halogenated waste.[9]
-
-
Waste Container Selection and Labeling :
-
Select a chemically resistant container with a secure, tight-fitting lid.
-
The container must be clearly labeled as "HAZARDOUS WASTE".[11]
-
The label must also include the full chemical name: "3,4-Dihydro-1H-benzo[c][1][2]oxaborinin-1-ol" and the names and approximate concentrations of any other components in the waste mixture.[11]
-
-
Waste Accumulation and Storage :
-
Keep the waste container closed at all times, except when adding waste.[11]
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Store in a well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.
-
-
Final Disposal :
-
Once the container is full, or in accordance with your institution's policies, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8]
-
Complete all necessary waste pickup forms as required by your institution.
-
Deactivation as a Potential Pre-Treatment (For Advanced Users)
While direct disposal via a licensed contractor is the standard and recommended procedure, chemical deactivation can sometimes be employed to render a substance less hazardous. For organoboron compounds, oxidation can be a method to break down the organic structure. However, this should only be attempted by experienced chemists with a full understanding of the reaction, its potential byproducts, and under controlled conditions. A potential, though not specifically validated for this compound, method could involve oxidation. Given the lack of specific literature on the deactivation of 3,4-Dihydro-1H-benzo[c][1][2]oxaborinin-1-ol, this approach is not recommended without further research and a thorough risk assessment. The ultimate metabolic fate of many organoboron compounds is boric acid, which has low intrinsic toxicity.[12]
V. Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. For 3,4-Dihydro-1H-benzo[c][1][2]oxaborinin-1-ol, a compound of growing importance in drug development, proper disposal is straightforward but requires diligence. By adhering to the principles of hazard assessment, use of appropriate PPE, and following a systematic waste segregation and collection protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and the supplier's Safety Data Sheet for the most comprehensive safety information.
References
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Enamine. Benzoxaboroles for Drug Design.
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Enamine. Benzoxaboroles for Drug Design (Presentation).
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ResearchGate. The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments | Request PDF.
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PubMed. The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments.
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ACS Publications. Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Chemical Reviews.
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Taylor & Francis Online. Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018).
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Thermo Fisher Scientific. SAFETY DATA SHEET.
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Sigma-Aldrich. SAFETY DATA SHEET.
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HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
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ChemSigma. 7-amino-3,4-dihydro-1H-benzo[c][1][2]oxaborinin-1-ol.
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ACS Publications. Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials | Chemical Reviews.
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EPA NEPIC. Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides.
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NOP. Treatment and disposal of chemical wastes in daily laboratory work.
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BLD Pharm. 3,3-Dimethyl-3,4-dihydro-1H-benzo[c][1][2]oxaborinin-1-ol.
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PubChem. 3,4-dihydro-1H-2,1-benzoxaborinin-1-ol.
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PubMed. Pass the boron: benzoxaboroles as antiparasite drugs.
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Auburn University. Chemical Waste Management Guide.
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OSTI.GOV. Deactivation of hazardous chemical wastes (Journal Article).
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
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Purdue College of Engineering. Guidelines: Handling and Disposal of Chemicals.
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ResearchGate. (PDF) Toxicological Evaluation of the Flavour Ingredient N-(1-((4-amino-2,2-dioxido-1H-benzo[c][1][2][5]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218).
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PubChem. 2,3-Dihydro-1H-1,4-benzodiazepine.
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Apollo Scientific. 3,3-Dimethylbenzo[c][1][2]oxaborol-1(3H)-ol Safety Data Sheet.
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A Researcher's Guide to the Safe Handling and Disposal of 3,4-Dihydro-1H-benzo[c]oxaborinin-1-ol
A Researcher's Guide to the Safe Handling and Disposal of 3,4-Dihydro-1H-benzo[c][1][2]oxaborinin-1-ol
Benzoxaboroles are a versatile class of boron-heterocyclic scaffolds with a wide range of applications in medicinal chemistry, leading to the development of new antibacterial, antifungal, and anti-inflammatory agents.[3][4] Two well-known benzoxaborole derivatives, Tavaborole and Crisaborole, are already in clinical use for treating onychomycosis and atopic dermatitis, respectively.[3][5] Generally, benzoxaboroles are noted for their low biotoxicity and good water solubility.[3][5] However, as with any chemical compound, understanding and implementing proper handling and disposal procedures is paramount.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for 3,4-Dihydro-1H-benzo[c][1][2]oxaborinin-1-ol, a conservative approach to personal protection is warranted. The following PPE is mandatory to create a barrier between the researcher and the chemical, minimizing the risk of exposure through inhalation, skin contact, or accidental splashing.[6]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (heavy-duty recommended) | Provides a robust barrier against chemical splashes.[7] Ensure gloves are compatible with the solvents being used. |
| Eye Protection | Chemical splash goggles or a face shield | Protects against accidental splashes and airborne particles.[7] |
| Body Protection | Chemical-resistant laboratory coat | Prevents contact with skin and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes the inhalation of any potential dust or vapors.[8] |
DOT Script for PPE Workflow
Caption: Workflow for selecting and donning appropriate PPE.
II. Operational Plan: Safe Handling and Spill Response
Adherence to a strict operational plan is crucial for minimizing risks during the handling of 3,4-Dihydro-1H-benzo[c][1][2]oxaborinin-1-ol.
A. Step-by-Step Handling Protocol
-
Preparation :
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Have all necessary equipment, including a calibrated balance, spatulas, and appropriate glassware, readily available.
-
An emergency eyewash station and safety shower should be in close proximity and unobstructed.[8]
-
-
Weighing and Transfer :
-
Perform all weighing and transfer operations within the fume hood to contain any airborne particles.
-
Use a disposable weighing boat or paper to avoid contamination of the balance.
-
Close the primary container tightly after dispensing the required amount.[8]
-
-
Dissolution and Reaction :
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If the process is exothermic, use an ice bath to control the temperature.
-
Keep all reaction vessels clearly labeled with the contents and any potential hazards.
-
B. Emergency Spill Response
In the event of a spill, a calm and methodical response is essential.
-
Assess the Situation :
-
If the spill is large or involves other hazardous materials, evacuate the area and alert your supervisor and the institutional safety office.
-
For small, manageable spills, proceed with the following steps.
-
-
Containment and Cleanup :
-
Use a spill kit with appropriate absorbent materials to contain the spill.[9]
-
For solid spills, carefully sweep up the material and place it in a designated waste container. Avoid generating dust.
-
For liquid spills, cover with an inert absorbent material, allow it to be fully absorbed, and then collect it into a waste container.
-
-
Decontamination :
-
Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then with soap and water.
-
Dispose of all cleanup materials as hazardous waste.[9]
-
III. Disposal Plan: Waste Management
Proper disposal of chemical waste is a legal and ethical responsibility to protect human health and the environment.[9][10]
A. Waste Segregation and Collection
-
Solid Waste : Collect all solid waste, including contaminated gloves, weighing paper, and absorbent materials, in a clearly labeled, sealed container.
-
Liquid Waste :
-
Collect all liquid waste containing 3,4-Dihydro-1H-benzo[c][1][2]oxaborinin-1-ol in a dedicated, leak-proof, and compatible waste container.[10]
-
Do not mix with other waste streams unless compatibility has been verified.[10] For example, do not mix with strong acids or bases unless you are certain of the reaction outcome.[9]
-
Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[9]
-
B. Labeling and Storage
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.[11]
-
Store waste containers in a designated satellite accumulation area, which should be a secondary containment unit to prevent the spread of any potential leaks.[11][12]
C. Final Disposal
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[11]
-
Never dispose of chemical waste down the drain or in the regular trash.[12]
DOT Script for Waste Disposal Workflow
Caption: Step-by-step workflow for proper chemical waste disposal.
By adhering to these guidelines, researchers can confidently and safely work with 3,4-Dihydro-1H-benzo[c][1][2]oxaborinin-1-ol, fostering a culture of safety and responsibility within the laboratory.
References
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Adamczyk-Woźniak, A., et al. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. [Link]
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PubChem. 3,4-dihydro-1H-2,1-benzoxaborinin-1-ol. [Link]
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King-Pharm. 7-amino-3,4-dihydro-1H-benzo[c][1][2]oxaborinin-1-ol. [Link]
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Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]
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Nocentini, A., & Supuran, C. T. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opinion on Therapeutic Patents. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Tomsho, J. W., & Benkovic, S. J. (2014). The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. Bioorganic & Medicinal Chemistry. [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
